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  • Product: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Core Science & Biosynthesis

Foundational

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane: Technical Guide to a Versatile Piperidine Scaffold

This guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmaceutical applications of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 28286-05-7). Executive Summary 8-Methyl-1,4-dio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmaceutical applications of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 28286-05-7).

Executive Summary

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a specialized heterocyclic building block serving as a protected form of N-methyl-4-piperidone. By masking the reactive ketone functionality as a 1,3-dioxolane (ethylene ketal), this compound allows chemists to perform chemoselective transformations on the piperidine ring or its substituents without compromising the carbonyl group. It is a critical intermediate in the synthesis of quaternary ammonium salts for oncology research (e.g., 14-3-3 protein inhibitors), histone deacetylase (HDAC) inhibitors, and various neuroactive pharmaceutical agents.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[1]
  • IUPAC Name: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane[1][2]

  • Common Synonyms: 1-Methyl-4-piperidone ethylene ketal; 4,4-Ethylenedioxy-1-methylpiperidine

  • CAS Registry Number: 28286-05-7

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 157.21 g/mol

Structural Architecture

The molecule features a spiro junction where a six-membered piperidine ring and a five-membered dioxolane ring share a single carbon atom (C4 of the piperidine).

  • Core Scaffold: N-Methylpiperidine (saturated six-membered nitrogen heterocycle).

  • Protecting Group: Cyclic ethylene ketal at the C4 position.

  • Stereochemistry: The molecule is achiral due to the plane of symmetry passing through the nitrogen and the spiro-carbon.

  • Electronic Character: The tertiary amine at position 8 renders the molecule basic and nucleophilic, capable of forming quaternary ammonium salts.

Physicochemical Properties[1][5][6][7]

The following data summarizes the key physical constants essential for handling and purification.

PropertyValueNotes
Physical State LiquidColorless to pale yellow oil at RT
Boiling Point 90–95 °C@ 10 mmHg (Estimated)
Density ~1.05 g/mL@ 20 °C
Solubility HighSoluble in DCM, CHCl

, MeOH, EtOH
pKa ~8.5–9.0Characteristic of N-methyl piperidines
Stability Acid-SensitiveKetal hydrolyzes in aqueous acid

Synthetic Pathways & Manufacturing[9]

The synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a classic example of carbonyl protection using a Dean-Stark apparatus to drive the equilibrium.

Protocol: Ketalization of N-Methyl-4-piperidone

Reaction Principle: Acid-catalyzed condensation of a ketone with a 1,2-diol.

Reagents:

  • 1-Methyl-4-piperidone (1.0 equiv)

  • Ethylene glycol (1.2–1.5 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv, catalyst)

  • Solvent: Toluene or Benzene (azeotropic water removal)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1-Methyl-4-piperidone, ethylene glycol, and pTSA to the flask. Dissolve in toluene.

  • Reflux: Heat the mixture to vigorous reflux. As the reaction proceeds, water/toluene azeotrope condenses and water separates in the trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 4–12 hours).

  • Workup: Cool the mixture. Wash with saturated NaHCO

    
     (to neutralize pTSA) and brine.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Distill the residue under reduced pressure to obtain the pure ketal.
Mechanism & Causality

The pTSA protonates the ketone oxygen, making the carbonyl carbon more electrophilic. The ethylene glycol attacks, forming a hemi-ketal. A second protonation and loss of water generates an oxocarbenium ion, which is trapped by the second hydroxyl group of the glycol to close the dioxolane ring. Crucial Step: Removal of water is thermodynamically required to prevent the reverse reaction (hydrolysis).

Synthesis SM1 1-Methyl-4-piperidone (Ketone) Inter Hemi-ketal Intermediate SM1->Inter pTSA, Toluene Glycol Ethylene Glycol (Diol) Glycol->Inter Product 8-Methyl-1,4-dioxa- 8-azaspiro[4.5]decane Inter->Product - H2O Cyclization Water H2O (Removed via Dean-Stark) Inter->Water

Caption: Acid-catalyzed ketalization pathway with azeotropic water removal.

Reactivity Profile & Pharmaceutical Applications[10]

Quaternization (Synthesis of Bioactive Salts)

The tertiary amine at position 8 is highly nucleophilic. It reacts with alkyl halides or mesylates to form quaternary ammonium salts.

  • Application: Synthesis of Sphingomimetics and 14-3-3 protein inhibitors.

  • Case Study: Reaction with 4-octylphenethyl methanesulfonate yields RB-068 , a compound shown to destabilize dimeric 14-3-3 proteins, inducing apoptosis in lung cancer cells (A549).

Linker Chemistry (HDAC Inhibitors)

The spiro-ketal motif serves as a rigid, aliphatic "spacer" in the design of Histone Deacetylase (HDAC) inhibitors.

  • Mechanism: The piperidine ring orients the zinc-binding group (e.g., hydroxamic acid) into the enzyme's active site. The ketal group can modulate solubility and metabolic stability compared to a bare ketone or methylene group.

Deprotection (Regeneration of Ketone)

To access the ketone for further derivatization (e.g., Grignard addition, reductive amination):

  • Protocol: Treat the spiro compound with 1M HCl or 10% H

    
    SO
    
    
    
    at room temperature or mild heat.
  • Result: Quantitative conversion back to 1-Methyl-4-piperidone.

Reactivity Spiro 8-Methyl-1,4-dioxa- 8-azaspiro[4.5]decane QuatSalt Quaternary Ammonium Salt (e.g., RB-068 Cancer Therapeutic) Spiro->QuatSalt Nucleophilic Substitution Ketone 1-Methyl-4-piperidone Spiro->Ketone Hydrolysis Alkylating R-X (Alkyl Halide/Mesylate) Alkylating->QuatSalt Acid Aq. HCl / Heat Acid->Ketone Drug 4-Substituted Piperidine Drugs (e.g., Antihistamines) Ketone->Drug Grignard / Reductive Amination

Caption: Divergent reactivity of the spiro scaffold: Quaternization vs. Deprotection.

Handling & Safety (SDS Summary)

  • Hazards:

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]

    • Respiratory: May cause respiratory irritation (H335).[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. The ketal is stable to base but sensitive to moisture and acid.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

References

  • Destabilisation of dimeric 14-3-3 proteins as a novel approach to anti-cancer therapeutics. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). Source: IRIS Unimore (University of Modena and Reggio Emilia). URL:[Link]

  • 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation. Source: PubMed.[1] URL:[Link]

  • 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Product Information. Source: MolAid Chemical Database. URL:[Link]

Sources

Exploratory

Technical Guide: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1018-35-5)

Executive Summary 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1018-35-5) is a specialized heterocyclic building block serving as the ethylene ketal protected form of N-methyl-4-piperidone . In medicinal chemistry, it f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1018-35-5) is a specialized heterocyclic building block serving as the ethylene ketal protected form of N-methyl-4-piperidone . In medicinal chemistry, it functions primarily as a stable, masked precursor to the piperidone pharmacophore, widely utilized in the synthesis of neuroactive compounds, including analgesics (fentanyl analogues), antipsychotics, and sigma receptor ligands.

While chemically valued for its stability under basic conditions and controlled lability in acidic environments, this compound carries significant regulatory weight. As an acetal derivative of 4-piperidone, it is frequently categorized as a List I Chemical precursor (depending on jurisdiction, specifically US DEA regulations regarding fentanyl precursors), requiring strict compliance and tracking during procurement and use.

This guide details the synthesis, reactivity, and application of CAS 1018-35-5, emphasizing its role in generating quaternary ammonium salts and 4-substituted piperidines.

Part 1: Chemical Identity & Properties[1][2]

The compound consists of a piperidine ring methylated at the nitrogen position and protected at the 4-position ketone by a dioxolane ring (ethylene ketal). This spiro-configuration confers steric bulk and chemical resistance to nucleophiles at the C4 position.

Physicochemical Data Table
PropertyValueNotes
CAS Number 1018-35-5
IUPAC Name 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
Synonyms 4,4-Ethylenedioxy-1-methylpiperidine; N-Methyl-4-piperidone ethylene ketal
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Physical State Liquid (at room temperature)Colorless to pale yellow
Solubility Soluble in organic solvents (DCM, Chloroform, Methanol)Limited water solubility compared to salt forms
pKa ~8.5 (Estimated for tertiary amine)Basic nitrogen allows salt formation
Stability Stable to base/nucleophiles; Labile to aqueous acidHydrolyzes to N-methyl-4-piperidone

Part 2: Regulatory & Safety Warning (Critical)

Regulatory Status: List I Chemical Precursor

Researchers must exercise extreme due diligence. Under the Controlled Substances Act (CSA) in the United States and similar laws globally, acetals of 4-piperidone are regulated as precursors to fentanyl and its analogues.

  • Implication: CAS 1018-35-5 is chemically an acetal of a 4-piperidone derivative. Its hydrolysis yields N-methyl-4-piperidone, a direct precursor to controlled substances.

  • Compliance: Verification of end-user legitimacy, maintenance of usage logs, and secure storage are often mandatory.

Safety Profile
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Handling: Manipulate only in a functioning fume hood. Wear chemical-resistant gloves (nitrile) and safety goggles.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis if moisture is present.

Part 3: Synthetic Pathways[6]

The synthesis of CAS 1018-35-5 approaches the spiro-core from two distinct directions: Direct Ketalization (protecting the ketone) or N-Alkylation (functionalizing the amine).

Method A: Azeotropic Ketalization (Dean-Stark Protocol)

This is the industry-standard method for converting N-methyl-4-piperidone into the protected ketal. The reaction is driven by the removal of water.

  • Reagents: N-methyl-4-piperidone, Ethylene Glycol (1.2 equiv), p-Toluenesulfonic acid (pTsOH, cat.).

  • Solvent: Toluene or Benzene (for azeotrope).

  • Apparatus: Dean-Stark trap.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-4-piperidone (10.0 g, 88 mmol) in Toluene (150 mL).

  • Add: Add Ethylene Glycol (6.0 mL, 105 mmol) and pTsOH (0.5 g).

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to vigorous reflux.

  • Monitor: Water will separate in the trap. Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid and ensure the amine is in the free base form.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The residue can be distilled under vacuum for high purity.

Method B: N-Methylation of 1,4-Dioxa-8-azaspiro[4.5]decane

This method is used when the N-H spiro compound is available and radiolabeling (e.g., ¹¹C-methyl) or specific alkylation is required.

  • Reagents: 1,4-Dioxa-8-azaspiro[4.5]decane, Formaldehyde (37% aq), Formic Acid.

  • Reaction Type: Eschweiler-Clarke Methylation.

Protocol Summary: Reflux the secondary amine with excess formic acid and formaldehyde. The formic acid acts as the reducing agent, converting the intermediate imine to the N-methyl tertiary amine. Basify with NaOH and extract with DCM.

Synthesis Visualization

SynthesisPathways NMP N-Methyl-4-piperidone Target 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1018-35-5) NMP->Target Azeotropic Distillation (-H2O) EG Ethylene Glycol (+ pTsOH) EG->Target NH_Spiro 1,4-Dioxa-8-azaspiro[4.5]decane (N-H Core) NH_Spiro->Target Reductive Amination Methylating Formaldehyde / Formic Acid (Eschweiler-Clarke) Methylating->Target

Figure 1: Dual synthetic pathways to CAS 1018-35-5 via Ketalization (Red) or N-Methylation (Yellow).

Part 4: Reactivity & Pharmaceutical Applications[7]

The utility of CAS 1018-35-5 lies in its ability to mask the reactive ketone while allowing chemistry to occur at the nitrogen (quaternization) or to serve as a lipophilic precursor that releases the active ketone in vivo or in situ.

Quaternization: Synthesis of Bioactive Salts

The tertiary amine nitrogen is nucleophilic. It reacts with alkyl halides or sulfonates to form quaternary ammonium salts. This is a key strategy in developing inhibitors for protein-protein interactions, such as 14-3-3 protein inhibitors .

  • Mechanism: Sₙ2 attack of the spiro-amine on an alkyl mesylate/halide.

  • Example: Reaction with 4-octylphenethyl methanesulfonate yields high-affinity ligands.

  • Protocol Insight: Use Acetonitrile as solvent at 50°C. The product precipitates or is isolated by concentration, often retaining the ketal intact.

Controlled Deprotection (Hydrolysis)

To access the 4-piperidone core for further functionalization (e.g., Grignard addition to the ketone), the ketal must be removed.

  • Conditions: 1N to 6N HCl or aqueous H₂SO₄ at reflux.

  • Outcome: Quantitative conversion to N-methyl-4-piperidone.

  • Why use the Ketal? N-methyl-4-piperidone is unstable over long periods (prone to polymerization/oxidation). The ketal (CAS 1018-35-5) serves as the "shelf-stable" equivalent.

Sigma Receptor Ligand Development

Derivatives of this spiro-decane scaffold possess high affinity for Sigma-1 (σ1) receptors , which are implicated in neuroprotection and cancer imaging.

  • Structural Logic: The spiro-ketal moiety provides a rigid, lipophilic core that fits the σ1 pharmacophore.

  • Radiochemistry: ¹⁸F-labeled derivatives (e.g., fluoroethoxybenzyl variants) are synthesized using this core to create PET imaging agents for tumors.

Application Logic Diagram

Applications Spiro 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Quat Quaternary Ammonium Salts Spiro->Quat Alkyl Halides/Mesylates (Sn2 Reaction) Hydrolysis Acid Hydrolysis (HCl/H2O) Spiro->Hydrolysis Deprotection Sigma Sigma-1 Receptor Ligands (PET Imaging) Spiro->Sigma Functionalization (Benzyl derivatives) Bioactivity 14-3-3 Protein Inhibition (Cancer Therapy) Quat->Bioactivity Ketone N-Methyl-4-Piperidone Hydrolysis->Ketone Fentanyl 4-Anilinopiperidines (Analgesics/Opioids) Ketone->Fentanyl Reductive Amination (Aniline/NaBH4)

Figure 2: Divergent application pathways: Quaternization (Yellow), Deprotection (Red), and Direct Ligand Synthesis (Green).

References

  • Preparation of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives. PrepChem. Accessed March 2, 2026. Link

  • Destabilisation of dimeric 14-3-3 proteins as a novel approach to anti-cancer therapeutics. National Institutes of Health (NIH). Accessed March 2, 2026. Link

  • Designation of 4-Piperidone as a List I Chemical. Federal Register. September 22, 2022. Link

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. July 23, 2015.[2] Link

  • Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane. Fisher Scientific. Accessed March 2, 2026. Link

Sources

Foundational

physical and chemical characteristics of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

An In-depth Technical Guide to 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Executive Summary 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 28286-05-7 ) is a specialized heterocyclic building block widely utilized in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Executive Summary

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 28286-05-7 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry and organic synthesis.[1][2][3] Structurally, it consists of a piperidine ring protected at the 4-position as an ethylene ketal, with an N-methyl substitution.[1] This compound serves as a critical intermediate for synthesizing complex pharmacophores, particularly in the development of sigma receptor ligands , histone deacetylase (HDAC) inhibitors , and quaternary ammonium-based biological probes.[1]

Its primary utility lies in its dual functionality: the ketal group acts as a robust protecting group for the ketone functionality of 1-methyl-4-piperidone, stable under basic and nucleophilic conditions, while the tertiary amine remains available for salt formation or quaternization.[1]

Physicochemical Profile

The following data synthesizes experimental values for the specific target and its closest structural analogs to provide a comprehensive reference profile.

PropertyValue / DescriptionSource/Note
Chemical Name 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decaneIUPAC
CAS Number 28286-05-7 Verified Registry
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Physical State Liquid (Colorless to Pale Yellow)Ambient conditions
Boiling Point ~108–112 °C at 25–30 mmHg (Est.)[1][4]Analogous to unmethylated core (CAS 177-11-7) [1]
Density ~1.05 – 1.10 g/mLPredicted based on structure
Solubility Soluble in CHCl₃, DCM, MeOH, EtOH; Miscible with waterPolar organic/Amine nature
pKa (Conjugate Acid) ~8.5 – 9.0Typical for N-methyl piperidines
Refractive Index ~1.47 – 1.48Est. from analog

Structural Analysis: The spiro-fusion at the C4 position of the piperidine ring creates a rigid steric environment.[1] The ethylene ketal moiety introduces significant lipophilicity compared to the parent ketone, while the N-methyl group ensures the nitrogen remains tertiary, preventing acylation but allowing for alkylation or protonation.[1]

Synthetic Pathways & Mechanism[1]

The synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a classic example of acid-catalyzed acetalization .[1] It is typically produced via the condensation of 1-methyl-4-piperidone with ethylene glycol .[1]

Reaction Mechanism

The reaction proceeds through a hemiketal intermediate.[1] The equilibrium is driven toward the product by the continuous removal of water, typically using a Dean-Stark apparatus and an entraining solvent like benzene or toluene.[1]

Key Reagents:

  • Substrate: 1-Methyl-4-piperidone (CAS 1445-73-4)[1][5][6]

  • Reagent: Ethylene Glycol (1.1–1.5 equivalents)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (Catalytic amount)

  • Solvent: Toluene (Preferred for higher boiling point/azeotrope efficiency)[1]

Synthetic Workflow Diagram

SynthesisPath cluster_0 Thermodynamic Control Reactants 1-Methyl-4-piperidone + Ethylene Glycol Catalyst Cat. p-TSA Toluene, Reflux Reactants->Catalyst Protonation Intermediate Hemiketal Intermediate Catalyst->Intermediate Nucleophilic Attack WaterRemoval Dean-Stark Trap (- H₂O) Intermediate->WaterRemoval Elimination Product 8-Methyl-1,4-dioxa- 8-azaspiro[4.5]decane WaterRemoval->Product Cyclization

Caption: Acid-catalyzed synthesis via azeotropic water removal to drive equilibrium.

Chemical Reactivity & Stability[1][8]

Understanding the stability profile is crucial for using this compound as an intermediate.[1]

1. Ketal Stability (Acid vs. Base):

  • Base Stability: The dioxolane ring is extremely stable to basic conditions (e.g., NaOH, KOH, LiAlH₄, Grignard reagents). This allows chemical modifications to be performed on the nitrogen or other parts of the molecule without affecting the ketone protection.[1]

  • Acid Sensitivity: The ketal is labile to aqueous acid .[1] Exposure to dilute HCl or H₂SO₄ will hydrolyze the ketal back to the ketone (1-methyl-4-piperidone).[1] This reversibility is the basis of its use as a protecting group.[1]

2. Amine Reactivity:

  • Quaternization: The tertiary nitrogen is nucleophilic.[1] It reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) to form quaternary ammonium salts. This is relevant for creating sphingomimetics (e.g., RB-068) where the charge plays a biological role [2].[1]

  • Salt Formation: Readily forms crystalline salts with acids (e.g., Hydrochloride, Methanesulfonate), which are often easier to handle and purify than the free base oil.[1]

Experimental Protocols

Protocol A: Synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Based on standard ketalization procedures [3].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1-methyl-4-piperidone (11.3 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol), and p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol) to the flask.

  • Solvent: Add Toluene (150 mL).

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap. Continue until water evolution ceases (approx. 3–5 hours).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.[1]

    • Wash with Brine (1 x 50 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .[1]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator).

  • Distillation: Purify the resulting oil by vacuum distillation (expected bp ~108–112°C @ 25 mmHg) to yield the pure product as a colorless liquid.

Protocol B: General Deprotection (Ketal Hydrolysis)

To revert to the ketone functionality.[1]

  • Dissolve the ketal (10 mmol) in THF (20 mL).

  • Add 2M HCl (aq) (20 mL).

  • Stir at room temperature for 2–4 hours (monitor by TLC).

  • Neutralize with solid NaHCO₃ or NaOH (aq) to pH > 10.[1]

  • Extract with DCM or CHCl₃ to recover the deprotected 1-methyl-4-piperidone.[1]

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Sigma (σ) Receptor Ligands: The spiro-piperidine motif mimics the binding pharmacophores required for Sigma-1 and Sigma-2 receptors, which are targets for neuropsychiatric and neurodegenerative therapies.[1] The 8-methyl group often modulates the lipophilicity and blood-brain barrier (BBB) permeability [4].[1]

  • HDAC Inhibitors: Derivatives of this compound, specifically hydroxamic acids linked to the spiro-core, have been explored as linker regions for Histone Deacetylase inhibitors, affecting epigenetic gene regulation [5].[1][7]

  • Sphingomimetics: Quaternary ammonium salts derived from this amine (e.g., via reaction with 4-octylphenethyl methanesulfonate) act as mimics of sphingosine, disrupting 14-3-3 protein dimers and inducing apoptosis in cancer cells [2].[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2[1][8]

  • Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)[1][9]

Handling Precautions:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Work in a fume hood to avoid inhaling vapors.[1]

  • Storage: Store in a cool, dry place. The compound is an amine and may absorb CO₂ from the air; store under an inert atmosphere (Nitrogen/Argon) for long-term stability.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (unless deprotection is intended).[1]

References

  • Sigma-Aldrich. 1,4-Dioxa-8-azaspiro[4.5]decane Product Sheet (CAS 177-11-7).[1]Link

  • National Institutes of Health (NIH). Destabilisation of dimeric 14-3-3 proteins as a novel approach to anti-cancer therapeutics.[1]Link

  • ChemicalBook. Synthesis of 1-Methyl-4-piperidone and derivatives.Link

  • Journal of Medicinal Chemistry. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation.Link

  • University of Modena and Reggio Emilia (Unimore). Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs).[1]Link

Sources

Exploratory

solubility profile of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane in organic solvents

Topic: Solubility Profile & Technical Characterization of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane CAS: 28286-05-7 Content Type: Technical Guide / Whitepaper[1] Executive Summary 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Technical Characterization of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane CAS: 28286-05-7 Content Type: Technical Guide / Whitepaper[1]

Executive Summary

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 28286-05-7) is a specialized heterocyclic building block, functioning primarily as a ketal-protected derivative of 1-methyl-4-piperidone .[1][2][3] Its unique structure combines a basic tertiary amine (N-methylpiperidine core) with a polar, acid-labile dioxolane ring.[1][4]

This guide provides a comprehensive analysis of its solubility behavior, driven by its amphiphilic nature.[1][4] For researchers and process chemists, understanding this profile is critical for optimizing reaction media, extraction protocols (workup), and purification strategies.[4] The compound exhibits a "switchable" solubility profile heavily influenced by pH, making it a versatile intermediate in the synthesis of neuroactive pharmaceutical agents.[1][4]

Physiochemical Characterization

Before addressing solvent compatibility, we must establish the core physical properties that dictate solvation thermodynamics.[1][4]

Table 1: Core Physiochemical Properties
PropertyValue / DescriptionTechnical Note
CAS Number 28286-05-7Distinct from the unmethylated analog (CAS 177-11-7).[1]
Molecular Weight 157.21 g/mol Low MW facilitates high molar solubility in organic media.[1]
Physical State LiquidColorless to pale yellow; typically viscous.[1][4]
LogP (Predicted) ~0.2 – 0.5Amphiphilic. It sits on the border of hydrophilic and lipophilic.[1][4]
pKa (Base) ~8.5 – 9.0 (Est.)[1][4]The tertiary amine is basic; protonation drastically alters solubility.[1][4]
H-Bond Donors 0Lack of donors lowers boiling point relative to NH analogs.[1][4]
H-Bond Acceptors 3Two ether oxygens + one tertiary amine make it a strong acceptor.[1][4]

Solubility Profile & Solvent Compatibility

The solubility of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is governed by two competing structural features: the lipophilic hydrocarbon scaffold and the polar amine/ketal functionalities .[1]

Solubility Matrix

The following data categorizes solvent suitability for synthesis (reaction medium) and purification (extraction/crystallization).

Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary Choice. Dipole-dipole interactions stabilize the amine and ether groups.[1][4] Ideal for extraction from basic aqueous layers.[1][4]
Alcohols Methanol, Ethanol, IsopropanolExcellent High solubility due to H-bonding between solvent protons and the compound's ether/amine acceptors.[1][4]
Ethers THF, Diethyl Ether, MTBEGood to Excellent Chemically compatible.[1][4] THF is the preferred solvent for Grignard or reduction reactions involving this intermediate.[1][4]
Aromatic Hydrocarbons Toluene, BenzeneGood Soluble, though less favorable than DCM.[1][4] Toluene is often used for azeotropic removal of water during synthesis.[1][4]
Polar Aprotic DMF, DMSO, AcetonitrileExcellent Fully miscible.[1][4] Used for nucleophilic substitution reactions.[1][4]
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneLow / Sparingly Poor. The polarity of the dioxolane and amine groups resists solvation in purely non-polar alkanes.[1][4] Often used as an anti-solvent to precipitate impurities.[1][4]
Water (Neutral/Basic) Water (pH ≥ 7)Moderate to Good Soluble due to polarity, but can be "salted out" with NaCl or extracted into organics at high pH.[1][4]
Water (Acidic) 0.1M HCl, 1M H₂SO₄Miscible Caution: Protonation of the amine renders it fully water-soluble, but strong acid/heat will hydrolyze the ketal protecting group.[1][4]
The pH-Switchable Solubility Mechanism

A critical feature of this molecule is its pH-dependence, which is exploited during workup:

  • Acidic Phase (pH < 4): The nitrogen is protonated (

    
    ).[1][4] The molecule becomes an ionic salt, highly soluble in water and insoluble in non-polar organics (Hexanes/Ether).[4] Risk:  Prolonged exposure hydrolyzes the ketal to the ketone.[1][4]
    
  • Basic Phase (pH > 10): The nitrogen is deprotonated (Free Base).[1][4] The molecule reverts to its organic-soluble form, partitioning efficiently into DCM or Ethyl Acetate.[1]

Experimental Protocols (Self-Validating)

Protocol A: Standard Dissolution for Reaction Screening

Use this protocol to prepare a 100 mM stock solution for biological assays or reaction screening.[1]

  • Solvent Selection: Choose DMSO (biological) or Anhydrous THF (synthetic).[1][4]

  • Calculation: Weigh 15.7 mg of the substance.

  • Addition: Add solvent to a total volume of 1.0 mL .

  • Validation: Vortex for 15 seconds. The solution should be optically clear. If turbidity persists (unlikely in DMSO), sonicate for 30 seconds.[4]

    • Checkpoint: If using THF, ensure the solvent is dry; moisture can cause slow hydrolysis over weeks.[4]

Protocol B: Extraction & Purification (The "Workup" Standard)

Use this workflow to isolate the compound from an aqueous reaction mixture.[4]

  • Quench/Basify: Adjust the aqueous reaction mixture to pH 12 using 1M NaOH or saturated NaHCO₃.

    • Why? Ensures the amine is in the free-base form (LogD increases).[1][4]

  • Extraction: Extract 3x with Dichloromethane (DCM) .

    • Ratio: Use 1:1 solvent-to-aqueous volume ratio.[1]

    • Alternative: If DCM is avoided for green chemistry, use Ethyl Acetate , though recovery may be slightly lower (~85-90%).[1][4]

  • Wash: Wash combined organics once with Brine (sat. NaCl) to remove trapped water.[1][4]

  • Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Rotary evaporate at 40°C under reduced pressure.

    • Result: A pale yellow oil.[1][4] If the oil is cloudy, residual water is present; re-dissolve in DCM and dry again.[1][4]

Technical Visualization

The following diagram illustrates the solubility logic and its application in the synthesis/purification workflow.

SolubilityWorkflow cluster_Solvents Solvent Compatibility cluster_Process Purification Workflow Compound 8-Methyl-1,4-dioxa- 8-azaspiro[4.5]decane Polar Polar/Protic (MeOH, Water, DMSO) Highly Soluble Compound->Polar Dissolves in Chlorinated Chlorinated (DCM, CHCl3) Excellent (Preferred) Compound->Chlorinated Dissolves in Aliphatic Aliphatic (Hexanes) Poor / Anti-solvent Compound->Aliphatic Precipitates in Acidic Acidic Aqueous (pH < 4) Forms Salt (Water Soluble) *Risk of Ketal Hydrolysis* Compound->Acidic Protonation Basic Basic Aqueous (pH > 10) Free Base Form Acidic->Basic Add NaOH Extraction Extraction into DCM Basic->Extraction Partitioning

Figure 1: Solubility decision tree and pH-dependent purification workflow.

Applications & Stability

  • Primary Use: Intermediate for piperidine-based pharmaceuticals (e.g., antihistamines, analgesics).[1][4] The ketal protects the ketone from nucleophilic attack (e.g., Grignard reagents) at other sites of the molecule.[4]

  • Stability:

    • Acid Sensitivity: High.[1][4] The ethylene ketal hydrolyzes to 1-methyl-4-piperidone in aqueous acid (HCl/H₂O).[1]

    • Base Stability: Excellent.[1][4] Stable in NaOH, KOH, and metal hydride reductions (LiAlH₄).[4]

    • Thermal Stability: Moderate.[1][4] Can be distilled under high vacuum, but prolonged heating >120°C may cause degradation.[4]

References

  • ChemicalBook. 1,4-Dioxa-8-azaspiro[4.5]decane Properties (Analog Reference). Retrieved from [4]

  • PubChem. Compound Summary for CAS 177-11-7 (Structural Analog). National Library of Medicine.[1][4] Retrieved from [4]

  • BLD Pharm. Product Analysis: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 28286-05-7).[1][2][3][5][6] Retrieved from [4]

  • GuideChem. Technical Specifications for Piperidine Ketal Derivatives. Retrieved from [4]

(Note: Direct solubility isotherms for this specific intermediate are rarely published in peer-reviewed journals; data presented is derived from authoritative synthesis protocols of the specific CAS and standard physiochemical principles of heterocyclic amines.)

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic system. This class of molecules is of signi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic system. This class of molecules is of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures which can lead to novel pharmacological and physical properties. An accurate determination of the molecular weight and formula is the foundational step in the characterization of this and any new chemical entity. This guide provides a comprehensive overview of the analytical techniques and theoretical underpinnings for the elucidation of the molecular formula and weight of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane.

Molecular Formula and Weight Determination

The molecular formula of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is established by considering its parent compound, 1,4-dioxa-8-azaspiro[4.5]decane. The parent compound has a molecular formula of C₇H₁₃NO₂.[1] The addition of a methyl group (CH₃) to the nitrogen atom (position 8) results in the molecular formula for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane.

  • Parent Compound: C₇H₁₃NO₂

  • Addition of Methyl Group: + CH₂ (from methylation of the secondary amine)

  • Final Molecular Formula: C₈H₁₅NO₂

The molecular weight is calculated based on the atomic masses of the constituent elements.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)151.00815.120
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 157.213

Core Analytical Techniques for Structural Elucidation

A combination of analytical techniques is employed to confirm the molecular formula and structure of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound.[2] It provides the percentage of carbon, hydrogen, nitrogen, and oxygen in a sample, which is then used to derive the empirical formula. For 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (C₈H₁₅NO₂), the theoretical elemental composition is:

  • Carbon: (96.088 / 157.213) * 100% = 61.12%

  • Hydrogen: (15.120 / 157.213) * 100% = 9.62%

  • Nitrogen: (14.007 / 157.213) * 100% = 8.91%

  • Oxygen: (31.998 / 157.213) * 100% = 20.35%

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, the expected molecular ion peak [M]⁺ would be at an m/z of approximately 157. The high-resolution mass spectrum would provide the exact mass, which can be used to confirm the molecular formula.

The fragmentation pattern in the mass spectrum of N-heterocyclic compounds often involves the loss of small molecules or radicals.[3] For N-methylated piperidine derivatives, a characteristic fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

  • ¹H NMR Spectroscopy: This technique provides information about the number and types of protons in a molecule. For 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, the ¹H NMR spectrum would be expected to show signals corresponding to the N-methyl protons, the protons of the piperidine ring, and the protons of the dioxolane ring. The chemical shift and splitting pattern of these signals would provide valuable information about the connectivity of the atoms. The presence of a singlet integrating to three protons would be indicative of the N-methyl group.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane would show distinct signals for each unique carbon atom in the molecule, including the spiro carbon, the carbons of the piperidine and dioxolane rings, and the N-methyl carbon.

Experimental Protocols

Elemental Analysis Protocol
  • A precisely weighed sample of the compound (typically 1-3 mg) is combusted in a high-temperature furnace in the presence of excess oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps and columns to separate them.

  • The amount of each gas is quantified using thermal conductivity or infrared detectors.

  • The percentages of C, H, and N are calculated from the amounts of CO₂, H₂O, and N₂ produced. The percentage of oxygen is often determined by difference.

Caption: Workflow for Elemental Analysis.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

Caption: Electron Ionization Mass Spectrometry Workflow.

NMR Spectroscopy Protocol
  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is placed in a thin glass tube and inserted into the NMR spectrometer.

  • The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.

  • The resulting signals (free induction decay) are detected and Fourier transformed to produce the NMR spectrum.

Conclusion

The determination of the molecular weight and formula of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a critical first step in its characterization. Through a combination of elemental analysis, mass spectrometry, and NMR spectroscopy, a comprehensive and unambiguous identification can be achieved. This guide provides the theoretical framework and practical considerations for researchers and scientists working with this and similar novel chemical entities, ensuring a solid foundation for further drug development and scientific investigation.

References

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds. [Link]

  • PubMed. NMR spectroscopic analysis of new spiro-piperidylrifamycins. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • NIST. Piperidine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. N-Methylpiperidine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hazards of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Compound Identification and Overview

  • Target Compound: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

    • Molecular Formula: C₈H₁₅NO₂

    • Structure: An N-methylated derivative of 1,4-Dioxa-8-azaspiro[4.5]decane.

  • Reference Compound: 1,4-Dioxa-8-azaspiro[4.5]decane

    • CAS Number: 177-11-7[1][2]

    • Molecular Formula: C₇H₁₃NO₂[3]

    • Molecular Weight: 143.18 g/mol [1][2]

    • Synonyms: 4-Piperidone ethylene acetal, Piperidin-4-one Ethylene Ketal[2][4]

This class of spirocyclic compounds are valuable intermediates in synthetic chemistry, often utilized in the development of novel pharmaceutical agents and complex organic structures.[2][4] Their heterocyclic nature necessitates a thorough understanding of their reactivity and potential biological activity to ensure safe handling.

Section 2: GHS Hazard Identification and Classification

Based on aggregated data, 1,4-Dioxa-8-azaspiro[4.5]decane is classified under the Globally Harmonized System (GHS) as follows. These classifications should be assumed for its N-methylated derivative.

  • Pictogram:

    • GHS07: Exclamation Mark

  • Signal Word: Warning [1][2]

  • Hazard Statements (H-Codes):

    • H315: Causes skin irritation. [1][2] This indicates that direct contact with the skin is likely to cause inflammation, redness, or discomfort.

    • H319: Causes serious eye irritation. [1][2] Contact with the eyes can lead to significant irritation, pain, and potential damage if not addressed immediately.

    • H335: May cause respiratory irritation. [1][2] Inhalation of vapors, mists, or aerosols can irritate the nose, throat, and lungs, leading to coughing and discomfort.[1]

  • Precautionary Statements (P-Codes):

    • Prevention: P261, P264, P271, P280[2][3]

    • Response: P302 + P352, P305 + P351 + P338[2][3]

For researchers, this GHS classification mandates that the compound must be handled with appropriate engineering controls and personal protective equipment to prevent skin/eye contact and inhalation.

Section 3: Toxicological Profile and Routes of Exposure

The primary toxicological concerns are irritant effects upon direct contact or inhalation. A detailed toxicological profile has not been thoroughly investigated for many spirocyclic amines, but the known data points to specific target organ effects from single exposures.[5]

  • Acute Toxicity: No specific data for oral or dermal acute toxicity is available for the parent compound.[3] Due to the lack of information, the substance should be handled as potentially harmful if ingested or absorbed through the skin.

  • Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[1][3] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: Classified as a serious eye irritant (Category 2).[1][3] The alkalinity of amines can cause significant damage to eye tissue.

  • Respiratory Sensitization: While not classified, respiratory irritation is a known hazard.[1] Individuals with pre-existing respiratory conditions may be more susceptible. The target organ is the respiratory system.[2]

  • Carcinogenicity & Mutagenicity: No data is available to assess the carcinogenic or mutagenic potential of this compound.[5]

Section 4: Physical, Chemical, and Reactivity Hazards

Understanding the physical properties is critical for designing safe experiments and storage solutions.

PropertyValue (for 1,4-Dioxa-8-azaspiro[4.5]decane)Source(s)
Form Liquid[2]
Boiling Point 108-111 °C @ 26 mmHg[2][4]
Density 1.117 g/mL at 20 °C[2][4]
Flash Point 81 °C / 177.8 °F (Closed Cup)[2][3]
Refractive Index n20/D 1.4819[2][4]
  • Flammability: The compound is classified as a combustible liquid (Storage Class 10).[2][3] While not highly flammable, it can ignite with a sufficient heat source. Vapors may form explosive mixtures with air.[3]

  • Reactivity & Stability:

    • The compound is generally stable under recommended storage conditions.

    • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

Section 5: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Experimental Workflow: Safe Handling Protocol
  • Risk Assessment: Before any new procedure, perform a risk assessment that considers the scale of the reaction, potential for aerosolization, and reaction conditions (e.g., temperature, pressure).

  • Engineering Controls:

    • All manipulations (weighing, transferring, mixing) must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[3]

    • Ensure adequate ventilation in the laboratory.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[3]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[3]

    • Body Protection: Wear a long-sleeved laboratory coat.[3]

  • Hygiene Practices:

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]

    • Avoid eating, drinking, or smoking in areas where the chemical is handled.[3]

    • Remove contaminated clothing immediately and wash before reuse.[3]

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Verify_Hood Verify Fume Hood Function Don_PPE->Verify_Hood Weigh Weigh/Transfer Compound Verify_Hood->Weigh Proceed Reaction Perform Reaction Weigh->Reaction Workup Quench/Workup Reaction->Workup Waste Dispose of Waste Properly Workup->Waste Decontaminate Decontaminate Glassware & Surfaces Waste->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for the safe handling of azaspirodecane derivatives.

Section 6: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

    • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][6]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3] Water mist may be used to cool closed containers.[3]

    • Specific Hazards: The material is combustible and containers may explode when heated.[3] Combustion produces toxic NOx and CO gases.[3]

  • Accidental Release Measures:

    • Ensure adequate ventilation and wear appropriate PPE.[6]

    • Keep people away from and upwind of the spill.

    • Contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or earth).

    • Place the material in a suitable, closed container for disposal.[5]

    • Do not let the product enter drains.[5]

Diagram: Emergency Response Decision Tree

G Start Emergency Event EventType What is the nature of the event? Start->EventType Exposure Personnel Exposure EventType->Exposure Exposure Spill Chemical Spill EventType->Spill Spill Fire Fire EventType->Fire Fire ExposureType Route of Exposure? Exposure->ExposureType Eye Eye Contact: Flush for 15+ min Seek IMMEDIATE medical attention. ExposureType->Eye Eye Skin Skin Contact: Wash with soap & water Remove contaminated clothing. ExposureType->Skin Skin Inhalation Inhalation: Move to fresh air Seek medical attention if unwell. ExposureType->Inhalation Inhalation SpillSize Is the spill large or small? Spill->SpillSize SmallSpill Small Spill: Don PPE, contain with absorbent Clean & dispose in sealed container. SpillSize->SmallSpill Small & Contained LargeSpill Large Spill: Evacuate area Alert emergency services Contain only if trained. SpillSize->LargeSpill Large or Uncontrolled FireAction Use CO2, dry chemical, or foam. Cool containers with water spray. Evacuate if unable to control. Fire->FireAction

Caption: Decision tree for responding to laboratory emergencies.

Section 7: Storage and Disposal

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[6]

    • Keep containers tightly closed to prevent moisture absorption and contamination.[6]

    • Store away from incompatible materials such as strong acids and oxidizing agents.[6]

  • Disposal:

    • Dispose of waste contents and containers in accordance with all local, regional, national, and international regulations.

    • Do not dispose of the material down the drain.[5] Engage a licensed professional waste disposal service.[5]

References

  • 8 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 8-Oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. Inxight Drugs. Retrieved from [Link]

Sources

Foundational

Thermodynamic Profiling and Physicochemical Optimization of Spiro-Piperidine Derivatives in Drug Discovery

Executive Summary The transition from flat, -hybridized aromatic rings to structurally complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Among these 3D architectures, spiro-pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat,


-hybridized aromatic rings to structurally complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Among these 3D architectures, spiro-piperidine derivatives  have emerged as privileged scaffolds. Their inherent conformational rigidity and high fraction of 

carbons (

) provide unique vector directionality that profoundly impacts target binding thermodynamics and physicochemical properties[1]. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers behind spiro-piperidine binding—specifically focusing on enthalpy-entropy compensation and water displacement—and outlines field-proven experimental workflows for their characterization.

The Shift to 3D Chemical Space: Physicochemical Advantages

The "escape from flatland" in drug discovery emphasizes the synthesis of


-rich compounds to improve clinical success rates. Spiro-piperidines, characterized by two rings fused at a single tetrahedral carbon, offer a compact, rigid, and highly directional framework[1].

Unlike flexible acyclic amines or planar heteroaromatics, spiro-piperidines pre-organize their functional groups. This pre-organization is a critical thermodynamic asset: it minimizes the conformational entropy penalty (


) incurred upon binding to a target receptor. Furthermore, the spirocyclic core modulates essential physicochemical properties, enhancing aqueous solubility and metabolic stability by avoiding the lipophilic liability often associated with flat aromatic surfaces or bulky aliphatic groups like adamantane.
Data Presentation: Comparative Physicochemical Properties

The following table summarizes the general physicochemical shifts observed when transitioning from standard flexible or bulky scaffolds to a spiro-piperidine framework.

Property / MetricPiperidine (Flexible)Amantadine (Bulky Adamantane)Spiro-Piperidine (e.g., 3-azaspiro[5,5]undecane)Thermodynamic / Pharmacokinetic Impact

Fraction
1.001.001.00High 3D character across all three, but spiro-fusion dictates spatial geometry.
Conformational Entropy (

)
High (Flexible)Low (Rigid)Low (Rigid)Spiro-piperidines pay a lower entropic penalty upon target binding compared to flexible rings.
Lipophilicity (LogP) ~0.8~2.4~1.8Spiro-piperidines offer a balanced lipophilicity, preventing non-specific hydrophobic trapping.
Vector Directionality Poor (Dynamic)Poor (Symmetrical)Excellent (Orthogonal)Enables precise enthalpic (

) gains via targeted hydrogen bonding.

Thermodynamic Drivers of Target Binding

The binding affinity (


) of a ligand to its target is governed by the Gibbs free energy equation: 

. Spiro-piperidines optimize this equation through two primary mechanisms:
A. Enthalpy-Entropy Compensation and Pre-organization

Flexible molecules must freeze into a single conformation to bind a target, resulting in a significant loss of conformational entropy (


). Because spiro-piperidines are conformationally restricted, their 

penalty is minimal. This allows the molecule to capitalize on enthalpic gains (

) driven by the precise spatial projection of the piperidine nitrogen for hydrogen bonding or salt-bridge formation.
B. Water Displacement Thermodynamics (GIST Mapping)

Modern thermodynamic drug design heavily relies on Grid Inhomogeneous Solvation Theory (GIST). Binding pockets are often solvated by "hot" (frustrated, high-energy) or "cold" (stable, network-forming) water molecules[2]. Displacing a "hot" water molecule into bulk solvent yields a massive entropic and enthalpic reward. The orthogonal ring system of spiro-piperidines is uniquely suited to project into deep sub-pockets, selectively displacing these high-energy waters without disrupting stable hydration networks.

Case Study: The M2 Proton Channel of Influenza A

A landmark application of spiro-piperidine thermodynamics is the inhibition of the Influenza A M2 proton channel. Historically, the channel was targeted by amantadine (an adamantane derivative). However, due to resistance and CNS side effects, researchers utilized thermodynamic mapping to design spiro-piperidine inhibitors (e.g., 3-azaspiro[5,5]undecane hydrochloride, Compound 9)[3].

Solid-state NMR (SSNMR) and molecular dynamics revealed that while amantadine binds loosely, relying on general hydrophobic interactions, the spiro-piperidine binds more extensively within the water-filled central cavity. The spiro-piperidine effectively displaces high-energy water molecules from the pore, inducing a highly homogeneous conformation of the M2 transmembrane domain (reducing dynamic disorder of the G34-I35 backbone)[3][4]. This targeted thermodynamic displacement results in an


 more than an order of magnitude more potent than amantadine.

G N1 Apo M2 Proton Channel (Hydrated Pore with 'Hot' Waters) N2 Spiro-Piperidine Binding (Conformational Rigidity) N1->N2 N3 Displacement of 'Hot' Water (Entropic Gain, ΔS > 0) N2->N3 N4 Extensive Channel Contact (Enthalpic Gain, ΔH < 0) N2->N4 N5 Homogeneous M2 Conformation (Reduced Dynamic Disorder) N3->N5 N4->N5

Caption: Thermodynamic binding mechanism of spiro-piperidines in the M2 proton channel.

Experimental Workflows for Thermodynamic Characterization

To validate the thermodynamic profile of synthesized spiro-piperidines, rigorous biophysical characterization is required. Below are the field-standard protocols for Isothermal Titration Calorimetry (ITC) and Solid-State NMR (SSNMR).

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the enthalpy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), binding constant (

), and stoichiometry (

) of protein-ligand interactions, allowing for the derivation of

.

Step-by-Step Methodology:

  • Sample Preparation:

    • Express and purify the target protein. For membrane proteins like M2TM, reconstitute the peptide in 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) or dodecylphosphocholine (DPC) micelles at a specific monomer/lipid ratio (e.g., 1:57) to ensure quantitative tetramer formation[5].

    • Prepare the spiro-piperidine ligand in the exact same buffer (e.g., 50 mM sodium phosphate, pH 7.5) to avoid heat of mixing artifacts.

  • Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes to prevent bubble formation within the calorimetric cell, which causes severe signal noise.

  • Instrument Setup:

    • Load the target protein (typically 20–50

      
      M) into the sample cell.
      
    • Load the spiro-piperidine ligand (typically 10x to 20x the protein concentration) into the titration syringe.

    • Set the stirring speed to 750–1000 rpm to ensure rapid mixing without causing shear denaturation.

  • Titration Execution: Program a sequence of 20–30 injections (e.g., 2

    
    L each) with a spacing of 120–150 seconds between injections to allow the thermal power signal to return to baseline.
    
  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat released/absorbed.

    • Subtract the heat of dilution (obtained from a ligand-into-buffer control titration).

    • Fit the normalized data to a "One Set of Sites" binding model using the Wiseman isotherm to extract

      
       and 
      
      
      
      . Ensure the Wiseman
      
      
      -value (
      
      
      ) is between 10 and 100 for a reliable sigmoidal fit.
Protocol 2: Solid-State NMR (SSNMR) for Dynamic Profiling

To understand how spiro-piperidines affect the conformational entropy of the target (as seen in the M2 channel study), SSNMR is utilized[3].

Step-by-Step Methodology:

  • Isotope Labeling: Synthesize the target protein with specific

    
    N and 
    
    
    
    C isotopic labels at residues lining the binding pocket (e.g., L26, A29, G34, I35 for M2TM).
  • Reconstitution: Reconstitute the labeled protein into synthetic phospholipid bilayers (e.g., POPC/POPG) to mimic the native membrane environment.

  • Ligand Addition: Titrate the spiro-piperidine derivative into the proteoliposome suspension until saturation is reached.

  • Data Acquisition: Perform magic-angle spinning (MAS) SSNMR. Acquire 1D

    
    N and 
    
    
    
    C cross-polarization (CP) spectra and 2D correlation spectra at controlled temperatures (e.g., 243 K to 300 K).
  • Line Width Analysis: Analyze the full width at half maximum (FWHM) of the

    
    N and 
    
    
    
    C resonances.
    • Causality Note: A narrowing of the line widths upon ligand binding indicates a reduction in dynamic disorder and the induction of a single, homogeneous conformational state, confirming that the spiro-piperidine effectively restricts the target's conformational entropy[3].

Integrated Drug Discovery Workflow

The successful development of a spiro-piperidine therapeutic requires a cyclical integration of computational thermodynamics, synthetic chemistry, and biophysical validation.

G N1 Target Pocket Analysis (Identify 'Hot' Waters) N2 In Silico GIST Mapping (Thermodynamic Profiling) N1->N2 N3 Spiro-Piperidine Design (Vector & Fsp3 Optimization) N2->N3 N4 Chemical Synthesis (Spirocyclic Assembly) N3->N4 N5 ITC & SSNMR Validation (ΔH, ΔS, Kd, Dynamics) N4->N5 N6 Lead Optimization (Enthalpy-Entropy Balance) N5->N6 N6->N3 Iterative Refinement

Caption: Thermodynamic-driven optimization workflow for spiro-piperidine drug design.

Conclusion

Spiro-piperidine derivatives represent a highly sophisticated class of chemical scaffolds that allow medicinal chemists to precisely engineer the thermodynamics of target binding. By leveraging their inherent


 richness and conformational rigidity, these molecules minimize entropic penalties while maximizing enthalpic gains through targeted water displacement and optimal vector directionality. When coupled with rigorous biophysical workflows like ITC and SSNMR, the spiro-piperidine scaffold provides a highly reliable, self-validating system for overcoming the limitations of traditional flat or purely lipophilic drugs.

References

  • The Roles of Water in the Protein Matrix: A Largely Untapped Resource for Drug Discovery ResearchGate / Molecules[Link]

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus Journal of the American Chemical Society (JACS)[Link]

  • Alchemical Free Energy Calculations and Isothermal Titration Calorimetry Measurements of Aminoadamantanes Bound to the Closed State of the M2 Proton Channel Journal of Chemical Information and Modeling / Gohlke Group[Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening ACS Combinatorial Science[Link]

Sources

Exploratory

history and discovery of 1,4-dioxa-8-azaspiro[4.5]decane analogs

An In-Depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.5]decane Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Executive Summary: From Protecting Grou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.5]decane Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: From Protecting Group to Privileged Scaffold

The 1,4-dioxa-8-azaspiro[4.5]decane system (CAS: 177-11-7) occupies a unique dual niche in pharmaceutical history. Originally developed as a transient "mask" for the labile ketone of 4-piperidone during multi-step synthesis, the scaffold has evolved into a validated pharmacophore in its own right.

This guide analyzes the trajectory of this heterocycle from a mere synthetic intermediate (4-piperidone ethylene ketal) to a core structural motif in high-affinity ligands for Sigma-1 receptors, DprE1 inhibitors (tuberculosis), and muscarinic agonists. We provide validated protocols for its synthesis, analyze its Structure-Activity Relationship (SAR) logic, and detail its critical role in modern drug design.

Part 1: Structural Fundamentals & Synthetic Origins

1.1 Chemical Identity & Nomenclature

The core structure is a spirocyclic system where a piperidine ring shares a single carbon atom (C4 of piperidine) with a 1,3-dioxolane ring.

  • IUPAC Name: 1,4-dioxa-8-azaspiro[4.5]decane[1][2][3][4][5][6][7]

  • Common Name: 4-Piperidone ethylene ketal[8][9][10]

  • CAS Number: 177-11-7[3][8][9]

  • Physicochemical Profile:

    • LogP: ~0.3 (Low lipophilicity due to ether oxygens).

    • pKa: ~9.0 (Secondary amine).

    • Geometry: The spiro-fusion locks the piperidine ring primarily into a chair conformation, with the dioxolane ring orthogonal to the piperidine mean plane.

1.2 The "Discovery": A Triumph of Protection Chemistry

Historically, the "discovery" of this scaffold was not a pharmacological event but a synthetic necessity. 4-Piperidone is prone to self-condensation and polymerization. To functionalize the nitrogen (N-alkylation or acylation) without side reactions at the carbonyl, chemists employed acid-catalyzed ketalization.

Mechanism of Formation: The synthesis utilizes a classic Dean-Stark trap setup or molecular sieves to drive the equilibrium forward by removing water.

DOT Diagram 1: Synthetic Pathway & Functionalization Logic

SynthesisPath P1 4-Piperidone (Unstable Precursor) Intermediate Dean-Stark Dehydration P1->Intermediate Reflux (Benzene/Toluene) EG Ethylene Glycol + p-TsOH (Cat.) EG->Intermediate Scaffold 1,4-dioxa-8-azaspiro[4.5]decane (The Core Scaffold) Intermediate->Scaffold - H2O PathA Path A: Retention (Sigma-1 Ligands) Scaffold->PathA N-Alkylation PathB Path B: Deprotection (Fentanyl/Opioid Precursors) Scaffold->PathB 1. N-Alkylation 2. HCl/H2O

Figure 1: The divergent utility of the scaffold.[3][7] Path A retains the ketal for biological activity; Path B uses it solely as a protecting group.

Part 2: The Scaffold as a Pharmacophore (Active Analogs)

While early medicinal chemistry treated the dioxolane ring as a disposable protecting group, recent decades revealed that retaining the spiro-ketal confers specific binding advantages.

2.1 Case Study A: Sigma-1 Receptor Radioligands

The Sigma-1 receptor (


R) is a chaperone protein implicated in neurodegeneration and cancer. High lipophilicity is a common liability in 

R ligands.
  • The Innovation: Researchers discovered that the 1,4-dioxa-8-azaspiro[4.5]decane moiety could replace highly lipophilic cyclohexyl or phenyl rings found in traditional ligands.

  • Key Analog: 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (

    
    F-labeled).[5][6]
    
  • Mechanism: The spiro-dioxolane oxygens participate in hydrogen bonding or dipole interactions within the receptor pocket, while reducing overall LogP compared to a spiro-cyclohexane, leading to lower non-specific binding in PET imaging.

2.2 Case Study B: Antitubercular Agents (BTZ043)

Perhaps the most high-profile application of this scaffold is in BTZ043 , a first-in-class benzothiazinone for tuberculosis.

  • Role of the Scaffold: The molecule features a (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane tail.

  • Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).

  • Causality: The spiro-ring is not passive. Crystallographic data suggests the rigid spiro structure orients the nitrogen substituent precisely into the active site tunnel of DprE1. The chirality at the 2-position (methyl group on the dioxolane) is crucial for potency, demonstrating that the ketal ring is a specific recognition element.

Table 1: Comparative Activity of Scaffold Variations

Analog ClassStructural ModificationBiological Outcome
Parent Ketal Unsubstituted dioxolane ringModerate

affinity; Metabolic stability.
2-Methyl Analog Methyl group on dioxolane (BTZ043)Critical: Stereoselective binding to DprE1 (TB).
Deprotected Ketone Reversion to 4-piperidoneLoss of specific binding; increased reactivity/toxicity.
Thia-spiro 1-oxa-4-thia-8-azaspiroModified lipophilicity; explored in muscarinic agonists.

Part 3: Experimental Protocols

Protocol 3.1: High-Yield Synthesis of 1,4-dioxa-8-azaspiro[4.5]decane

Standardized procedure adapted for high purity.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (15.3 g, 0.1 mol)

  • Ethylene glycol (18.6 g, 0.3 mol)

  • p-Toluenesulfonic acid (p-TsOH) (1.9 g, 0.01 mol)

  • Solvent: Benzene or Toluene (200 mL)

  • Base: 40% NaOH solution

Step-by-Step Methodology:

  • Free Base Generation: Dissolve 4-piperidone HCl in minimal water. Add 40% NaOH dropwise at 0°C until pH > 11. Extract immediately with benzene/toluene (3 x 50 mL). Note: 4-piperidone free base is unstable; proceed immediately.

  • Protection: Combine the organic extract with ethylene glycol and p-TsOH in a round-bottom flask equipped with a Dean-Stark trap .

  • Reflux: Heat to reflux. Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).

  • Workup: Cool to RT. Wash organic layer with sat.[11] NaHCO3 (2 x 50 mL) to remove acid catalyst. Wash with brine.[11]

  • Isolation: Dry over anhydrous Na2SO4. Remove solvent under reduced pressure.[12]

  • Purification: Distillation under vacuum (bp ~108-111°C at 26 mmHg) yields the product as a clear, colorless oil.

Validation Criteria:

  • 1H NMR (CDCl3): Signal at

    
     3.94 (s, 4H, dioxolane -OCH2CH2O-) is diagnostic. Absence of triplet at 
    
    
    
    2.4 (adjacent to ketone) confirms protection.

Part 4: Regulatory & Safety Considerations

The Fentanyl Connection: Researchers must be aware that while 1,4-dioxa-8-azaspiro[4.5]decane is a legitimate research chemical, it is a direct precursor to 4-anilinopiperidine , a primary building block for fentanyl and its analogs.

  • Deprotection Risk: Acidic hydrolysis of the spiro-ketal yields 4-piperidone.

  • Compliance: In many jurisdictions, bulk purchase of this ketal is monitored under "List I" chemical watchlists or similar precursor regulations (e.g., DEA surveillance lists for fentanyl precursors). Ensure strict inventory logging when using this scaffold.

DOT Diagram 2: Pharmacophore & Regulatory Logic

SAR_Logic Core 1,4-dioxa-8-azaspiro[4.5]decane Branch_Drug Therapeutic Application Core->Branch_Drug Retain Ketal Branch_Illicit Regulated Precursor Risk Core->Branch_Illicit Remove Ketal Sigma Sigma-1 Ligands (Tumor Imaging) Branch_Drug->Sigma N-benzyl derivatives TB BTZ043 (Tuberculosis) (Spiro-ring essential) Branch_Drug->TB 2-methyl substitution Fentanyl 4-Piperidone -> Fentanyl (Via Acid Hydrolysis) Branch_Illicit->Fentanyl Reductive Amination

Figure 2: The bifurcation of the scaffold's utility between legitimate therapeutic use and regulated precursor status.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5929), 801-804. Link

  • Wang, L., et al. (2015). "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent." Journal of Medicinal Chemistry, 58(14), 5395-5407.[5] Link[5]

  • Renard, P., et al. (1996). "Synthesis and biological activity of a series of 1,4-dioxa-8-azaspiro[4.5]decanes as muscarinic agonists." Chemical & Pharmaceutical Bulletin.
  • PubChem Compound Summary. (2024). "1,4-Dioxa-8-azaspiro[4.5]decane."[1][2][3][4][5][6][8][9][13] National Center for Biotechnology Information. Link

  • DEA Diversion Control Division. (2022). "Precursor Chemicals for Fentanyl Production." U.S. Department of Justice.[14] Link

Sources

Foundational

Technical Monograph: Basicity Profile and Physicochemical Characterization of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

The following technical guide is structured to provide a comprehensive analysis of the basicity and physicochemical properties of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. It synthesizes experimental data from structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive analysis of the basicity and physicochemical properties of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. It synthesizes experimental data from structural analogs with theoretical principles to provide actionable insights for drug development.[1]

[1]

Executive Summary

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (commonly referred to as N-methyl-4-piperidone ethylene ketal ) is a critical intermediate in medicinal chemistry, serving as a masked piperidone scaffold and a linker in PROTAC design.[1] Its basicity is governed by the tertiary amine within the piperidine ring, modulated by the inductive effects of the distal dioxolane ring.[1]

Based on structure-activity relationship (SAR) analysis and experimental data of direct analogs, the pKa of the conjugate acid is estimated to be 8.8 – 9.0 .[1] This places it as a moderately strong base, approximately 1.0–1.2 log units less basic than N-methylpiperidine due to the field inductive effect (-I) of the ketal oxygens.[1]

Physicochemical Profile & Basicity Analysis

Structural Determinants of pKa

The basicity of this spiro compound is defined by the availability of the lone pair on the N-8 nitrogen.[1] Two primary factors influence this availability compared to the parent piperidine:

  • N-Methylation: The transition from a secondary amine (1,4-dioxa-8-azaspiro[4.5]decane, pKa ~9.[1]87) to a tertiary amine typically results in a decrease in pKa in aqueous solution (approx.[1] 0.8–1.2 units) due to reduced stabilization of the ammonium cation by water solvation (steric hindrance to hydration).[1]

  • Through-Bond Induction: The 1,4-dioxa (ketal) motif at position 4 exerts an electron-withdrawing inductive effect (-I) through the

    
    -framework.[1] While weaker than a carbonyl group (which lowers pKa to ~8.0), the ketal oxygens sufficiently pull electron density to lower the pKa relative to an unsubstituted cyclohexane ring.[1]
    
Comparative pKa Data Table

The following table triangulates the pKa of the target compound using experimentally validated anchors.

CompoundStructure DescriptionpKa (Conj.[1][2] Acid)Source/Note
Target 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane 8.8 – 9.0 Predicted (High Confidence)
Analog A1,4-Dioxa-8-azaspiro[4.5]decane (2° amine)9.87Experimental [1]
Analog BN-Methylpiperidine10.08Experimental [2]
Analog C1-Methyl-4-piperidone8.02Experimental [3]
Analog DPiperidine11.22Experimental [2]
Protonation Equilibrium Diagram

The following diagram illustrates the protonation equilibrium and the inductive influence of the ketal functionality.

G cluster_0 Electronic Effects FreeBase Free Base (Neutral) Protonated Conjugate Acid (Cationic) FreeBase->Protonated + H+ Protonated->FreeBase - H+ (pKa ~ 8.9) Ketal 1,4-Dioxa Group (-I Inductive Effect) Nitrogen N-8 Center (Lone Pair Donor) Ketal->Nitrogen Electron Withdrawal (Lowers pKa)

Figure 1: Protonation equilibrium showing the inductive destabilization of the ammonium cation by the distal ketal group.[1]

Experimental Protocol: Potentiometric pKa Determination

For precise determination in a drug discovery context, potentiometric titration is the gold standard.[1] This protocol is self-validating through the use of reference standards.

Materials & Reagents[1]
  • Analyte: >5 mg of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (High purity >98%).[1]

  • Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

  • Solvent: 0.15 M KCl solution (ionic strength adjustor) or Methanol/Water co-solvent if solubility is low (extrapolate to 0% organic).[1]

  • Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

Step-by-Step Workflow
  • System Calibration:

    • Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.

    • Validation Step: Run a "blank" titration with standard KHP (Potassium Hydrogen Phthalate) to verify electrode slope (>98%).[1]

  • Sample Preparation:

    • Dissolve 3–5 mg of the target compound in 10 mL of 0.15 M KCl (acidified to pH ~2.0 with HCl).

    • Note: Starting at low pH ensures the amine is fully protonated (

      
      ).[1]
      
  • Titration Loop:

    • Titrate with 0.1 M KOH in small increments (e.g., 5 µL) under inert gas (Argon/Nitrogen) to prevent carbonate formation.[1]

    • Record pH after stabilization (<0.1 mV/sec drift).[1]

    • Continue titration until pH > 11.0.[1]

  • Data Analysis (Bjerrum Plot):

    • Plot

      
       (average number of protons bound) vs. pH.[1]
      
    • The pKa is defined as the pH where

      
      .[1]
      
    • Logic Check: The curve should show a single inflection point.[1] If multiple steps appear, check for hydrolysis of the ketal (ketal stability is compromised at pH < 1 for extended periods).[1]

Workflow Visualization

Protocol Start Start: Sample Preparation Acidify Acidify to pH 2.0 (Ensure 100% Protonation) Start->Acidify Titrate Add 0.1 M KOH (Inert Atmosphere) Acidify->Titrate Measure Record pH Stability (<0.1 mV/s) Titrate->Measure Measure->Titrate Loop until pH > 11 Calc Calculate pKa (Bjerrum Plot Analysis) Measure->Calc Complete

Figure 2: Potentiometric titration workflow for accurate pKa determination of tertiary amines.

Implications for Drug Development[1]

Salt Selection

With a pKa of ~8.9, the compound is highly basic.

  • Hydrochloride (HCl) Salt: Will form a stable, crystalline solid.[1] The

    
     (Acid pKa - Base pKa) is 
    
    
    
    , ensuring salt stability.[1]
  • Fumarate/Tartrate: Viable options if a less hygroscopic salt is required, though the

    
     will be tighter.[1]
    
Stability Concerns

Researchers must be cautious of acid-catalyzed hydrolysis .[1] While the pKa determination uses acid, prolonged exposure to pH < 2 (especially at elevated temperatures) will deprotect the ketal, reverting it to the ketone (1-methyl-4-piperidone).[1]

  • Guideline: Perform titrations rapidly (<30 mins) or use a co-solvent method to minimize hydrolysis risk.[1]

References

  • EPA CompTox Chemicals Dashboard. 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) Physicochemical Properties. [Link][1]

  • PubChem. N-Methylpiperidine (CAS 626-67-5) Compound Summary. [Link][1]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London, 1965.[1] (Standard reference for piperidine class deltas).

Sources

Exploratory

The Strategic Role of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary In modern medicinal chemistry and nanotechnology, the precise control of molecular reactivity is paramount. 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 28286-05-7) serves as a highly specialized, bif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and nanotechnology, the precise control of molecular reactivity is paramount. 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 28286-05-7) serves as a highly specialized, bifunctional spirocyclic scaffold. By masking the reactive C4 carbonyl of 1-methyl-4-piperidone as an ethylene ketal, this molecule provides synthetic chemists with an orthogonal protecting group strategy. This whitepaper explores the structural rationale, mechanistic causality, and validated protocols for utilizing this scaffold in the development of advanced therapeutics, including sphingomimetic anti-cancer agents and lipid nanoparticle (LNP) delivery systems.

Structural Rationale & Mechanistic Causality

The utility of 8-methyl-1,4-dioxa-8-azaspiro[4.5]decane lies in its dual chemical nature: a highly nucleophilic tertiary amine coupled with a sterically locked, chemically inert spiroacetal.

Attempting direct N-functionalization or quaternization on an unprotected 1-methyl-4-piperidone often results in poor yields. The bare C4 ketone is highly susceptible to unwanted side reactions under basic or thermal conditions, including enolization, aldol condensations, and nucleophilic attack. By employing the 1,4-dioxa spiro system, the piperidine ring is locked into a stable chair conformation. The ketal acts as an electron-donating mask that eliminates the electron-withdrawing inductive effect of the carbonyl, thereby increasing the nucleophilicity of the N8 nitrogen. This makes the scaffold an ideal precursor for synthesizing complex quaternary ammonium salts via the Menshutkin reaction.

Applications in Modern Therapeutics and Nanotechnology

Sphingomimetics and 14-3-3 Protein Modulation

14-3-3 proteins are intrinsically dimeric regulatory molecules that control cell proliferation and survival; their overexpression is heavily implicated in tumor aggression [[1]]([Link]). 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a critical building block in the synthesis of RB-068 , a novel sphingomimetic drug . By quaternizing the spirocyclic amine with an alkyl sulfonate, researchers generate a highly specific agent that destabilizes 14-3-3 protein dimers. This targeted destabilization leads to the rapid down-regulation of the Raf-MAPK and PI3K-AKT signaling pathways, ultimately inducing apoptosis in human A549 lung cancer cells .

Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

Beyond small-molecule oncology, this spirocyclic scaffold is heavily utilized in the emerging field of gene therapy. It serves as a highly effective hydrophilic headgroup precursor in the synthesis of ionizable and cationic lipids. These specialized lipids are foundational to the formulation of lipid nanoparticles (LNPs) designed to encapsulate and deliver CRISPR/Cas9 ribonucleoproteins or mRNA into target cells, protecting the nucleic acids from enzymatic degradation while facilitating endosomal escape .

Mechanistic and Workflow Visualizations

SyntheticWorkflow A 1-Methyl-4-piperidone (Reactive Ketone) B Ketalization (Ethylene Glycol, H+) A->B C 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (Stable Scaffold) B->C D N-Alkylation / Quaternization (Alkyl Sulfonate, MeCN) C->D E Spirocyclic Ammonium Salt (e.g., RB-068) D->E F Acidic Hydrolysis (Aqueous HCl) E->F G C4-Functionalized Piperidone (Target Molecule) F->G

Caption: Workflow for utilizing the spirocyclic scaffold in targeted N-functionalization.

SignalingPathway Drug RB-068 (Spirocyclic Agent) Protein 14-3-3 Protein Dimer Drug->Protein Destab Dimer Destabilization Protein->Destab AKT AKT Pathway Inactivation Destab->AKT MAPK MAPK Pathway Inactivation Destab->MAPK Apoptosis Cancer Cell Apoptosis AKT->Apoptosis MAPK->Apoptosis

Caption: Mechanism of action for RB-068 leading to apoptosis via 14-3-3 dimer disruption.

Quantitative Data: Comparative Reactivity Profile

To illustrate the necessity of the spiroacetal protecting group, the table below summarizes the comparative reactivity between the unprotected ketone and the protected spirocyclic scaffold.

Property / Condition1-Methyl-4-piperidone8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
C4 Carbonyl State Free, highly reactiveProtected as an ethylene ketal
Stability to Strong Base Low (prone to enolization/aldol)High (inert to bases and nucleophiles)
Stability to Aqueous Acid HighLow (hydrolyzes rapidly to ketone)
N-Alkylation Yield (Typical) Moderate (~50-60%, side reactions)High (>85% isolated yield)
Conformational Rigidity Flexible chair/boat interconversionLocked chair conformation

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol A: Synthesis of Quaternary Ammonium Sphingomimetics (e.g., RB-068)

This protocol details the quaternization of the tertiary amine to form the active anti-cancer agent RB-068 .

  • Preparation : To a dry round-bottom flask, add 4-octylphenethyl methanesulfonate (10 mg, 0.032 mmol).

  • Solvent Addition : Dissolve the substrate in 3 mL of anhydrous Acetonitrile (MeCN).

    • Causality: Acetonitrile is a polar aprotic solvent with a high dielectric constant (ε ≈ 37.5). It perfectly solubilizes both reagents while stabilizing the charge-separated transition state of the Menshutkin reaction, drastically accelerating the formation of the quaternary salt.

  • Reagent Addition : Add 8-methyl-1,4-dioxa-8-azaspiro[4.5]decane (100 mg, 0.64 mmol).

    • Causality: A massive excess (20 equivalents) of the spirocyclic amine is used to drive the equilibrium forward, ensuring 100% consumption of the valuable methanesulfonate intermediate while acting as an internal buffer against trace acids.

  • Reaction : Stir the mixture at 50°C for 24 hours.

    • Causality: Mild heating provides the thermodynamic energy required to overcome the steric hindrance of the spirocyclic ring during the SN2 displacement, without risking thermal degradation of the ketal.

  • Workup : Concentrate the reaction mixture under reduced pressure. Wash the resulting residue extensively with hexane.

    • Causality: The product (RB-068) is a highly polar quaternary ammonium salt, which is completely insoluble in non-polar alkanes. The hexane wash acts as a self-validating purification step, selectively dissolving and removing the unreacted excess amine and non-polar byproducts to yield the pure product (13 mg, 85% yield) as a yellow liquid.

Protocol B: Acid-Catalyzed Deprotection of the Spiroacetal

Once the nitrogen has been successfully functionalized, the C4 ketone can be unmasked for downstream chemistry.

  • Preparation : Dissolve the functionalized spirocyclic intermediate (1.0 eq) in Tetrahydrofuran (THF).

    • Causality: THF is a water-miscible organic solvent that keeps the hydrophobic organic substrate in solution while allowing intimate, homogeneous mixing with the aqueous acid.

  • Hydrolysis : Add an equal volume of 2M Aqueous HCl. Stir at room temperature for 3 hours.

    • Causality: The hydronium ion protonates one of the dioxolane oxygen atoms, converting it into a superior leaving group. The adjacent oxygen assists in ring opening to form a highly reactive oxocarbenium ion intermediate, which is rapidly intercepted by water to release ethylene glycol and the free ketone.

  • Neutralization & Extraction : Carefully quench the reaction by adding saturated aqueous NaHCO3 until pH 8 is reached. Extract with Ethyl Acetate (3x).

    • Causality: Immediate neutralization prevents acid-catalyzed aldol condensation of the newly revealed piperidone. It also ensures any non-quaternized amines are deprotonated, allowing them to partition cleanly into the organic extraction phase.

References

  • [2],[1],[3] Woodcock JM, et al. Destabilisation of dimeric 14-3-3 proteins as a novel approach to anti-cancer therapeutics. Oncotarget. 2015;6(16):14522-36. Source: PubMed Central / NIH. URL:[Link]

  • [4] Compositions and methods for target nucleic acid modification (US20200017852A1). Source: Google Patents. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane as a Strategic Intermediate in Advanced Therapeutics

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus Areas: Sphingomimetics, HDAC Inhibitors, Alkaloid Synthesis, and Structure-Based Drug Design (SBDD) Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus Areas: Sphingomimetics, HDAC Inhibitors, Alkaloid Synthesis, and Structure-Based Drug Design (SBDD)

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the spatial geometry and metabolic stability of a drug candidate are just as critical as its target affinity. 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (also known as N-methyl-4-piperidone ethylene ketal) has emerged as a highly versatile pharmaceutical intermediate[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic bifunctional scaffold. Its utility is driven by two key structural features:

  • The Spirocyclic Ketal (1,4-dioxa system): This moiety serves a dual purpose. Synthetically, it acts as a robust protecting group, masking the highly reactive C4-ketone of the piperidine ring from unwanted nucleophilic attacks during harsh functionalizations. Pharmacologically, it acts as a bulky, conformationally rigid bioisostere that can dictate the binding trajectory of a molecule within deep enzymatic pockets (such as the hydrophobic channels of histone deacetylases)[2].

  • The Tertiary Amine (N-methyl piperidine system): The basic nitrogen is primed for direct quaternization to generate permanently charged species (e.g., sphingomimetics)[3]. Alternatively, it can undergo strategic N-demethylation to yield a secondary amine, unlocking its use as a highly tunable linker chemotype[4].

Physicochemical Profiling

To establish a baseline for reaction planning, the quantitative physicochemical parameters of the intermediate are summarized below.

PropertyValue / Specification
Chemical Name 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
CAS Number 28286-05-7
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, MeOH, MeCN, and Et₂O

Application I: Synthesis of Sphingomimetics (14-3-3 Protein Modulators)

Mechanistic Rationale

14-3-3 proteins are highly conserved regulatory molecules that form dimers to bind phosphorylated client proteins, heavily influencing apoptosis and cell cycle progression. Their overexpression is strongly linked to tumor aggression. Destabilizing these dimers is a validated anti-cancer strategy[3].

By reacting 8-methyl-1,4-dioxa-8-azaspiro[4.5]decane with an alkyl sulfonate, the tertiary amine undergoes a Menshutkin reaction to form a quaternary ammonium salt (e.g., RB-068). Causality of Design: The permanent positive charge mimics the polar headgroup of naturally occurring sphingosine. Simultaneously, the bulky spiro-ketal provides a non-hydrolyzable steric wedge that physically disrupts the 14-3-3 dimer interface, leading to the rapid inactivation of AKT and MAPK signaling pathways[3].

Sphingomimetic_Pathway A 4-Octylphenethyl methanesulfonate (Alkylating Agent) C Quaternization Reaction (MeCN, 50°C, 24h) A->C B 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (Tertiary Amine) B->C D RB-068 (Sphingomimetic Salt) C->D E Destabilization of 14-3-3 Dimers D->E F Inactivation of AKT/MAPK Pathways E->F G Apoptosis in Cancer Cells F->G

Synthetic workflow and mechanism of RB-068-mediated 14-3-3 dimer destabilization.

Protocol 1: Direct Quaternization to Yield RB-068

This protocol is designed to be self-validating, ensuring the integrity of the quaternary salt formation.

  • Preparation: Dissolve 4-octylphenethyl methanesulfonate (10 mg, 0.032 mmol) in 3.0 mL of anhydrous Acetonitrile (MeCN).

    • Expert Insight: MeCN is specifically chosen as a polar aprotic solvent. It stabilizes the charge-separated transition state of the SN2 quaternization without solvolyzing the sensitive methanesulfonate leaving group.

  • Reagent Addition: Add 8-methyl-1,4-dioxa-8-azaspiro[4.5]decane (100 mg, 0.64 mmol, 20 eq. excess) to the solution.

  • Thermal Activation: Stir the reaction mixture at 50°C under an inert nitrogen atmosphere for 24 hours. The mild heating provides the activation energy required to overcome the steric hindrance imposed by the spirocyclic ring.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3).

    • Self-Validation: The desired quaternary ammonium salt will remain strictly at the baseline (

      
      ), while unreacted starting materials will migrate up the plate.
      
  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold hexane to precipitate the product and remove the excess volatile amine.

  • Yield: ~13 mg (85%) of RB-068 as a crystalline solid[3].

Application II: N-Demethylation for HDAC Inhibitor Linker Chemotypes

Mechanistic Rationale

Histone deacetylase inhibitors (HDACIs) typically consist of a cap group, a linker, and a zinc-binding group (ZBG). Traditional FDA-approved HDACIs (like Vorinostat) utilize linear alkyl linkers, which often lack isoform selectivity and cause off-target toxicity[2].

By utilizing the 1,4-dioxa-8-azaspiro[4.5]decane scaffold as a linker, medicinal chemists introduce significant steric bulk. Docking studies reveal that this bulky spiro-fused ring alters the spatial trajectory of the ZBG, allowing it to fit preferentially into the wider binding pocket of HDAC1 while being sterically excluded from HDAC6[5]. However, to conjugate this scaffold to a cap group, the unreactive N-methyl group must first be removed to expose a secondary amine[4].

Demethylation_Workflow A 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (Starting Material) B Ethyl Chloroformate (Electrophilic Attack) A->B C Ethyl Carbamate Intermediate B->C D Alkaline Hydrolysis (KOH, Reflux) C->D E 1,4-dioxa-8-azaspiro[4.5]decane (Secondary Amine Linker) D->E F HDAC Inhibitor Conjugation E->F

N-demethylation workflow to generate the spirocyclic secondary amine linker for HDAC inhibitors.

Protocol 2: N-Demethylation via Carbamate Intermediate

This protocol details the strategic removal of the N-methyl group while preserving the acid-sensitive ketal.

  • Carbamate Formation: Dissolve 8-methyl-1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous toluene. Slowly add ethyl chloroformate (1.5 eq) dropwise at 0°C. Reflux the mixture for 4 hours.

    • Expert Insight: The electrophilic chloroformate attacks the tertiary nitrogen, forming an unstable quaternary intermediate that rapidly expels methyl chloride gas, driving the formation of the stable ethyl carbamate[4].

  • Alkaline Hydrolysis: Isolate the carbamate intermediate and dissolve it in a solution of KOH (10 eq) in Ethanol/Water (8:2). Reflux for 12 hours.

    • Expert Insight:Crucial Step. The spiro-ketal is highly sensitive to aqueous acids. Alkaline hydrolysis is strictly required to cleave the carbamate into the secondary amine without prematurely deprotecting the C4-ketone.

  • In-Process Control (IPC): Monitor the deprotection via TLC (DCM/MeOH 9:1).

    • Self-Validation: Stain the TLC plate with Ninhydrin and heat. The successful formation of the secondary amine (1,4-dioxa-8-azaspiro[4.5]decane) will manifest as a distinct purple/pink spot, whereas the starting tertiary amine will not react with Ninhydrin.

  • Workup: Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the secondary amine linker, ready for EDC/HOBt coupling to HDAC cap groups[2].

Quantitative Reaction Summary

To facilitate rapid experimental planning, the quantitative parameters and expected outcomes for the described workflows are consolidated below.

WorkflowKey ReagentsSolvent SystemTempTimeExpected YieldPrimary IPC Method
Quaternization (Sphingomimetics) Amine + Alkyl MesylateAcetonitrile50°C24 h~85%TLC (Hex/EtOAc); Baseline check
N-Demethylation (HDAC Linker) Amine + Ethyl ChloroformateToluene (Step 1)Reflux4 h>90% (Step 1)¹H-NMR (Ethyl signals)
Carbamate Hydrolysis Carbamate + KOHEtOH / H₂OReflux12 h~40-50% (Overall)TLC (Ninhydrin stain)

References

  • Destabilisation of dimeric 14-3-3 proteins as a novel approach to anti-cancer therapeutics Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs) Source: IRIS Unimore (Institutional Research Information System) URL:[Link]

  • Approaches to the Synthesis of Indolo[2,3-a]quinolizidine-2,6-dione Source: Arkivoc (Archive for Organic Chemistry) URL:[Link]

Sources

Application

Application Notes and Protocols: Grignard Reaction Procedures Involving 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane in Grignard reactions. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane in Grignard reactions. The core of the procedures described herein lies in the utilization of the spirocycle's 1,4-dioxa moiety as a robust protecting group for the ketone functionality of the N-methyl-4-piperidone core. This protection allows for the unhindered formation and subsequent reaction of Grignard reagents on other parts of a molecule containing this scaffold, or for its use as a stable building block in the presence of Grignard reagents. We will detail the underlying chemical principles, provide step-by-step protocols for a representative synthetic sequence, and offer expert insights into potential challenges and troubleshooting.

Scientific Principles and Rationale

The successful execution of complex organic syntheses often hinges on the strategic protection and deprotection of reactive functional groups. The Grignard reaction, a cornerstone of carbon-carbon bond formation, exemplifies this necessity due to the high basicity and nucleophilicity of the organomagnesium reagent.[1]

The Grignard Reagent: A Powerful but Sensitive Tool

Grignard reagents (R-MgX) are potent nucleophiles and strong bases.[1][2] Their utility in forming new C-C bonds by attacking electrophilic carbons, such as those in carbonyl compounds, is unparalleled.[3] However, their high reactivity is also their primary liability. They are readily quenched by even mildly acidic protons, such as those from water, alcohols, or primary/secondary amines. Furthermore, if a molecule contains both a site for Grignard formation (e.g., a halide) and an unprotected carbonyl group, the reagent will react with its own precursor, leading to polymerization and undesired side products.[4]

The Ethylene Ketal: A Robust Guardian

To prevent self-reaction and other undesired pathways, aldehydes and ketones are often "protected" by converting them into a less reactive functional group. The ethylene ketal, formed by reacting a ketone with ethylene glycol under acidic conditions, is an ideal protecting group for Grignard chemistry.[4][5]

Causality Behind this Choice:

  • Inertness: The cyclic ketal functional group is essentially a diether. Ethers are remarkably stable towards strong bases and nucleophiles, including Grignard reagents.[4]

  • Stability: The five-membered 1,3-dioxolane ring of an ethylene ketal is thermodynamically and kinetically more stable than its acyclic counterparts (e.g., a dimethyl acetal), providing a wider window for performing subsequent chemical transformations.[5]

  • Reversibility: The protection is fully reversible. The ketone can be readily regenerated by hydrolysis in the presence of aqueous acid, a process often called deprotection.[6][7]

The Substrate: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

This specific molecule is, in essence, N-methyl-4-piperidone where the ketone at the C-4 position has been protected as an ethylene ketal. Its structure offers two key features relevant to Grignard chemistry:

  • Protected Ketone: The 1,4-dioxaspiro moiety ensures the otherwise reactive carbonyl is masked and will not interfere with a Grignard reagent.

  • Tertiary Amine: The nitrogen at position 8 is part of a tertiary amine (N-methyl). Unlike primary or secondary amines, it lacks an acidic N-H proton and is therefore compatible with Grignard reagents.[8][9]

This molecular design makes it an excellent building block for synthesizing complex piperidine derivatives, which are common scaffolds in pharmaceuticals.

Experimental Protocols: A Representative Workflow

To illustrate the application, we will outline a multi-step procedure. The overall strategy involves starting with a functionalized analog of the title compound, forming a Grignard reagent, reacting it with an electrophile, and finally, deprotecting the ketal to reveal the piperidone ketone.

Workflow Overview

The synthetic logic follows a "protect-react-deprotect" sequence, which is fundamental in multi-step organic synthesis.

G cluster_main Synthetic Workflow A Start: Functionalized Spirocycle (Ketal Protected) B Protocol 2.1: Grignard Formation (e.g., with Mg metal) A->B Mg(0), THF C Protocol 2.2: Reaction (e.g., with Aldehyde) B->C Electrophile D Protocol 2.3: Workup & Isolation (Protected Product) C->D NH4Cl (aq) E Protocol 2.4: Ketal Deprotection (Aqueous Acid) D->E H3O+ F Final Product (Piperidone Core Revealed) E->F

Sources

Method

Strategic Synthesis of 4-Substituted Piperidines via the Cleavage of Spirocyclic Intermediates

An Application Note for Drug Discovery Professionals Abstract The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can project substituents into protein binding pockets and improve physicochemical properties. However, the synthesis of sterically demanding 4,4-disubstituted piperidines presents a significant challenge. This application note details a robust and elegant strategy that utilizes spirocyclic intermediates, not merely as protecting groups, but as reactive synthons. By forming a spiro-ketal or a related spiro-dienone at the C4 position of a piperidine precursor, a "masked" functionality is installed. Subsequent selective cleavage of the spirocycle—via reductive or oxidative pathways—unveils a new functional group, providing a powerful method for constructing complex 4-substituted and 4,4-disubstituted piperidines.

Introduction: The Challenge of C4-Functionalization

The piperidine ring is the most common nitrogen-containing heterocycle in pharmaceuticals.[2] Direct functionalization of a pre-formed piperidine ring can be difficult, often requiring harsh conditions or yielding mixtures of products. The construction of a quaternary center at the C4 position is particularly challenging using traditional methods like direct alkylation of enolates. Strategic approaches are therefore required to achieve high levels of regio- and stereocontrol.

The spirocyclic intermediate strategy addresses this challenge by temporarily converting the C4-carbonyl of a piperidin-4-one into a more complex, yet strategically cleavable, spiro-system. This approach transforms a simple ketone into a versatile functional handle that can be elaborated upon in subsequent steps.

The Core Strategy: Spirocyclic Intermediates as Masked Synthons

The central concept involves a two-stage process: formation and cleavage. A readily available starting material, such as N-protected piperidin-4-one, is first converted into a spirocyclic derivative. This intermediate is then subjected to a specific ring-opening reaction that breaks a bond within the newly introduced ring, leaving a substituent attached to the C4 position of the piperidine core. This workflow provides a controlled and often stereoselective route to otherwise inaccessible structures.

G cluster_0 Workflow Overview A N-Protected Piperidin-4-one B Spirocyclic Intermediate (e.g., Spiro-ketal, Spiro-dienone) A->B Spirocyclization C 4-Substituted Piperidine Product B->C Selective Ring Cleavage (Reductive or Oxidative) G cluster_1 Reductive Cleavage Mechanism Start N-Boc-4-spiroketal-piperidine O O Intermediate Activated Complex Lewis acid coordinated to oxygen Start:f0->Intermediate Coordination LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Intermediate Hydride Hydride Source (e.g., Et₃SiH) Hydride->Intermediate Product 4-(ω-hydroxyalkoxy)-piperidine Intermediate->Product Hydride Attack & Ring Opening

Caption: Mechanism of Lewis acid-mediated reductive spiro-ketal opening.

Protocol 1: Synthesis of N-Boc-4-(3-hydroxypropoxy)piperidine

This protocol details the formation of a spiro-ketal from N-Boc-piperidin-4-one and propane-1,3-diol, followed by its reductive cleavage.

Step A: Spiro-ketal Formation

  • Setup: To a solution of N-Boc-piperidin-4-one (10.0 g, 50.2 mmol) in toluene (200 mL), add propane-1,3-diol (4.2 g, 55.2 mmol) and p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Workup: Cool the reaction to room temperature. Wash the solution sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-Boc-8-aza-1,5-dioxaspiro[5.5]undecane is often of sufficient purity for the next step. If needed, purify by flash chromatography.

Step B: Reductive Cleavage

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the spiro-ketal from Step A (12.9 g, 50.2 mmol) in anhydrous dichloromethane (250 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add triethylsilane (12.0 mL, 75.3 mmol) to the solution. Then, add titanium(IV) chloride (6.6 mL, 60.2 mmol) dropwise via syringe over 15 minutes. The solution will typically turn a dark color.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the target compound, N-Boc-4-(3-hydroxypropoxy)piperidine.

Parameter Step A: Ketal Formation Step B: Reductive Cleavage
Key Reagents Propane-1,3-diol, p-TSATiCl₄, Et₃SiH
Solvent TolueneDichloromethane
Temperature Reflux (~110 °C)-78 °C
Typical Yield >95%60-80%

Pathway II: Oxidative Cleavage of Azaspiro-dienones

A more advanced application of the spirocycle strategy involves the formation and subsequent oxidative cleavage of an azaspiro-dienone. This powerful method allows for the introduction of carboxylic acid or related functionalities at the C4 position. The key intermediate is formed via the oxidative spirocyclization of an N-protected piperidine bearing a phenolic precursor. [3]Subsequent ozonolysis cleaves the dienone ring, unmasking a new, highly functionalized substituent at the now-quaternary C4 center.

This strategy transforms the piperidin-4-one into a masked β-oxo carbonyl synthon, providing access to complex heterocyclic structures. [3]

Protocol 2: Synthesis of a 4-Carboxy-4-formyl Piperidine Derivative via Ozonolysis

This protocol outlines the general steps for forming an azaspiro-dienone and its subsequent cleavage, based on established literature procedures. [3] Step A: Oxidative Spirocyclization

  • Precursor Synthesis: Synthesize the required N-alkoxy-N-(p-methoxyphenyl)ethyl-piperidine precursor according to established methods.

  • Setup: Dissolve the hydroxamate precursor (1.0 eq) in a 10:1 mixture of CH₂Cl₂ and MeOH at -78 °C.

  • Oxidation: Add a solution of phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.2 eq) in methanol dropwise.

  • Reaction: Allow the reaction to warm to -15 °C and stir for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the resulting azaspiro-dienone by flash chromatography.

Step B: Ozonolytic Cleavage

  • Setup: Dissolve the azaspiro-dienone (1.0 eq) in methanol and cool the solution to -78 °C.

  • Ozonolysis: Bubble a stream of ozone/oxygen through the solution until a persistent blue color indicates the reaction is complete.

  • Purging: Purge the solution with a stream of argon or nitrogen for 10-15 minutes to remove excess ozone.

  • Reductive Workup: Add a reducing agent, such as thiourea (1.2 eq) or dimethyl sulfide (2.0 eq), in one portion and allow the solution to slowly warm to room temperature overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography to isolate the highly functionalized piperidine product, which may exist as a hemiacetal. [3]

    Parameter Step A: Spirocyclization Step B: Ozonolysis
    Key Reagents PIFA Ozone (O₃), Thiourea or DMS
    Solvent CH₂Cl₂/MeOH Methanol
    Temperature -78 °C to -15 °C -78 °C

    | Resulting Functionality | Spiro-dienone | Carboxylic ester and hemiacetal |

Conclusion and Outlook

The use of spirocyclic intermediates provides a sophisticated and powerful platform for the synthesis of 4-substituted piperidines. By treating the spirocycle not as a passive protecting group but as a reactive handle, chemists can unlock synthetic routes to complex and medicinally relevant scaffolds that are difficult to access through conventional means. The reductive and oxidative cleavage pathways described herein represent two distinct, yet complementary, approaches to this strategy. Future work in this area will likely focus on developing catalytic and enantioselective versions of these transformations, further expanding the utility of this elegant synthetic methodology in the field of drug discovery and development.

References

  • (Reference details to be populated
  • Carins, J. A., & Colapret, J. A. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link] [4]3. Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link] [5]4. Rubiralta, M., et al. (1990). RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. A REVIEW. Organic Preparations and Procedures International, 24(5). [Link] [6]5. (Reference details to be populated from search results)

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. Organic & Biomolecular Chemistry. [Link] [7]7. (Reference details to be populated from search results)

  • (Reference details to be populated
  • O'Hagan, D. (2000). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3195. [Link] [1]10. Douglas, C. J., & Overman, L. E. (2004). Catalytic, Asymmetric Synthesis of Spirocyclic Piperidines. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. [Link] [2]11. (Reference details to be populated from search results)

  • (Reference details to be populated
  • (Reference details to be populated
  • Rychnovsky, S. D., & Griesgraber, G. (2002). Redox refunctionalization of steroid spiroketals. Structure correction of ritterazine M. Organic Letters, 4(4), 533-535. [Link] [8]15. (Reference details to be populated from search results)

  • Gracias, V., et al. (2000). Nitrenium Ion Azaspirocyclization-Spirodienone Cleavage: A New Synthetic Strategy for the Stereocontrolled Preparation of Highly Substituted Lactams and N-Hydroxy Lactams. Journal of the American Chemical Society, 122(34), 8201-8210. [Link]

Sources

Application

Application Note: Solvent Selection &amp; Protocols for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

This guide details the solvent selection strategies and handling protocols for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (also known as N-methyl-4-piperidone ethylene ketal).[1] This compound is a bifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solvent selection strategies and handling protocols for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (also known as N-methyl-4-piperidone ethylene ketal).[1]

This compound is a bifunctional building block containing a tertiary amine (basic, nucleophilic) and a cyclic ketal (acid-labile protecting group).[1] Successful utilization requires a solvent strategy that balances the solubility of the piperidine core while preventing premature deprotection of the ketal.

Executive Summary

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7) serves as a protected form of N-methyl-4-piperidone.[1] Its utility in drug development hinges on the stability of the dioxolane (ketal) ring.

  • Critical Constraint: The ketal moiety is highly susceptible to hydrolysis in aqueous acidic media.

  • Solubility Profile: Amphiphilic. Soluble in polar organic solvents (alcohols, DCM, THF) and aqueous buffers (pH < 8).[1]

  • Key Recommendation: Avoid protic acids during synthesis steps intended to preserve the ketal. Use basified silica (Et3N-treated) during purification to prevent on-column hydrolysis.[1]

Chemical Profile & Solubility[2][3][4]

PropertyDataImplication for Solvent Selection
Structure N-Methylpiperidine core with 4,4-ethylene ketalDual reactivity: Basic Nitrogen + Acid-Labile Ketal.[1]
pKa (Conj. Acid) ~9.0 - 9.5 (Est.)[1]Acts as a base. Will protonate in acidic solvents, increasing water solubility.
Boiling Point 108–111 °C @ 26 mmHgHigh boiling point; difficult to remove high-boiling solvents (e.g., DMSO/DMF) by rotary evaporation.[1]
LogP ~0.4 (Low lipophilicity)Good solubility in DCM, CHCl3, THF, EtOH. Partial water miscibility.
Solvent Compatibility Matrix
Solvent ClassExamplesCompatibilityNotes
Chlorinated DCM, ChloroformHigh (Short-term)Excellent solubility.[1] Warning: Prolonged storage can lead to quaternary salt formation (slow reaction with solvent).
Ethers THF, 1,4-Dioxane, MTBEExcellent Inert to both amine and ketal. Ideal for organometallic reactions.
Nitriles AcetonitrileGood Good for reflux; compatible with basic conditions.[1]
Alcohols Methanol, EthanolModerate Soluble. Risk:[1][2] Potential for trans-ketalization if acid catalyst is present.[1]
Aqueous Acid HCl, Acetic AcidIncompatible Causes rapid hydrolysis of the ketal to the ketone.
Aqueous Base NaOH, NaHCO3Compatible Ketal is stable. Amine remains neutral (free base).

Reaction-Specific Solvent Selection

Scenario A: Nucleophilic Reactions (Preserving the Ketal)

Target: Utilizing the tertiary amine (e.g., N-oxide formation) or reacting at the alpha-carbon.[1][2]

  • Recommended Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1]

  • Rationale: These aprotic solvents dissolve the starting material readily and do not promote ketal hydrolysis.

  • Protocol Note: If using DCM, ensure it is neutralized (pass through basic alumina) if the substrate is highly acid-sensitive, though this ketal is generally robust in neutral DCM.[1]

Scenario B: Quaternization (Salt Formation)

Target: Reacting the nitrogen with alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

  • Recommended Solvents: Acetonitrile (MeCN) or Acetone .[1]

  • Rationale: Polar aprotic solvents stabilize the transition state of the Menschutkin reaction (Sn2) and often allow the quaternary ammonium salt to precipitate out, facilitating purification by filtration.

  • Avoid: Alcohols (can compete as nucleophiles) or non-polar solvents (Hexanes) where the reaction rate is negligible.[1]

Scenario C: Deprotection (Hydrolysis)

Target: Removing the ketal to regenerate N-methyl-4-piperidone.[1]

  • Recommended Solvents: THF/Water (1:1) or Acetone/Water with catalytic HCl.[1]

  • Rationale: An organic co-solvent is required to solvate the organic substrate, while water is the stoichiometric reagent for hydrolysis.

  • Mechanism: Acid-catalyzed cleavage of the dioxolane ring.[1]

Decision Logic & Workflows

The following diagram illustrates the logical decision tree for selecting a solvent based on the intended chemical transformation.

SolventSelection Start Starting Material: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Goal Define Reaction Goal Start->Goal Preserve Preserve Ketal (e.g., Quaternization, Oxidation) Goal->Preserve Keep Protecting Group Hydrolyze Hydrolyze Ketal (Deprotection) Goal->Hydrolyze Remove Protecting Group Temp Reaction Temperature? Preserve->Temp DeprotectCond Aqueous Acid System Hydrolyze->DeprotectCond HighT > 60°C Temp->HighT LowT < 40°C Temp->LowT SolventA Toluene / Xylene (Inert, High BP) HighT->SolventA SolventB DCM / THF (Good Solubility, Easy Removal) LowT->SolventB SolventC Acetonitrile (Best for Salt Formation) LowT->SolventC If Quaternizing SolventD THF/Water + HCl (Homogeneous Hydrolysis) DeprotectCond->SolventD

Caption: Solvent selection decision tree based on thermal requirements and protection group status.

Detailed Protocols

Protocol 1: Controlled Deprotection (Ketal Hydrolysis)

This protocol converts the spiro-ketal back to the ketone (N-methyl-4-piperidone) without degrading the amine.[1]

Reagents:

  • Substrate: 10 mmol (1.71 g)[1]

  • Solvent: THF (20 mL)

  • Reagent: 2N HCl (20 mL)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.71 g of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane in 20 mL of THF in a round-bottom flask.

  • Acid Addition: Add 20 mL of 2N HCl. The mixture may warm slightly due to amine protonation.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The ketal spot (higher Rf) should disappear; the ketone spot (lower Rf) will appear.[1]

    • Note: The ketone is more polar and may streak on silica due to the amine.

  • Workup (Critical):

    • Cool the mixture to 0°C.

    • Slowly basify with 4N NaOH or solid K2CO3 until pH > 10. Caution: CO2 evolution if using carbonate.[1]

    • Extract with DCM (3 x 30 mL).

    • Dry organics over Na2SO4 and concentrate.[3]

Protocol 2: Purification via Silica Gel Chromatography

Purifying the ketal requires buffering the silica to prevent acid-catalyzed hydrolysis on the column.

Materials:

  • Silica Gel (60 Å)[1]

  • Eluent: DCM / Methanol / Triethylamine (Et3N)[1]

Procedure:

  • Slurry Preparation: Prepare the silica slurry using DCM containing 1% Et3N.

  • Column Packing: Pour the slurry and flush with 2 column volumes of the DCM/Et3N mixture. This neutralizes acidic sites on the silica.

  • Elution: Run the column using a gradient of DCM to 5% MeOH/DCM (maintain 0.5% Et3N throughout).

  • Evaporation: Concentrate fractions. The Et3N will co-evaporate with the solvent (or can be removed under high vacuum).

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Product decomposes on TLC plate Silica on TLC plates is acidic (pH ~5).[1]Pre-soak TLC plate in 5% Et3N/DCM and dry before spotting.
Precipitate in DCM storage Formation of chloromethyl quaternary salt (slow reaction with solvent).Store compound in non-halogenated solvents (e.g., Toluene) or at -20°C if in DCM.
Low yield in hydrolysis Incomplete extraction of the amine from aqueous phase.The product is water-soluble.[1][4] Saturate the aqueous layer with NaCl (salting out) and use CHCl3/Isopropanol (3:1) for extraction.

References

  • Chemical Properties & Identifiers

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121494, 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]

  • Ketal Stability & Deprotection

    • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for 1,3-dioxolane stability).

  • Synthesis & Reactivity
  • Related Piperidine Protocols

    • MDPI (2021).[1][5] Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (Demonstrates solvent choices for spiro-piperidine derivatives). Retrieved from [Link][1][5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Welcome to the technical support guide for the synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for yield optimization. This guide is structured as a series of troubleshooting questions and FAQs, reflecting the real-world challenges encountered in the laboratory.

Overview of Synthetic Strategies

The synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane typically proceeds via one of two primary routes. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Two-Step Approach. This classic route involves the initial protection of a 4-piperidone derivative via ketalization, followed by N-methylation of the resulting secondary amine.

  • Route B: Convergent Approach. A more direct method is the reductive amination of 1,4-cyclohexanedione monoethylene ketal with methylamine.

The following diagram outlines these two strategic pathways.

Synthetic_Routes cluster_A Route A: Two-Step Ketalization & Methylation cluster_B Route B: Convergent Reductive Amination A_Start 4-Piperidone Derivative A_Mid 1,4-Dioxa-8-azaspiro[4.5]decane A_Start->A_Mid  Ketalization (Ethylene Glycol, Acid Cat.) A_End 8-Methyl-1,4-dioxa-8- azaspiro[4.5]decane A_Mid->A_End  N-Methylation (e.g., Eschweiler-Clarke) B_Start 1,4-Cyclohexanedione Monoethylene Ketal B_Mid Iminium Ion Intermediate B_Start->B_Mid  Methylamine (Mild Acid) B_End 8-Methyl-1,4-dioxa-8- azaspiro[4.5]decane B_Mid->B_End  Reduction (e.g., NaBH(OAc)₃)

Caption: Primary synthetic pathways to 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a robust solution.

Section 1: Issues in Ketalization (Route A)

Question: My ketalization of N-substituted-4-piperidone with ethylene glycol is slow and gives a low yield. How can I drive the reaction to completion?

Answer: This is a common issue rooted in the reversible nature of ketal formation.[1][2] The reaction is an equilibrium process that produces water as a byproduct. According to Le Châtelier's principle, the removal of water is essential to shift the equilibrium towards the product.

Causality & Solution:

  • Inefficient Water Removal: Simply heating the reaction is often insufficient.

    • Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water as it forms. This is the most effective method for driving the reaction to completion.

  • Inappropriate Acid Catalyst: The choice and amount of acid catalyst are critical. Too much strong acid can lead to side reactions or be incompatible with acid-sensitive groups on your starting material.[3][4]

    • Solution: Use a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (pTSA) or camphorsulfonic acid (CSA). For substrates sensitive to strong acids, milder Lewis acids or acidic resins can be employed.[4] Recent literature also highlights the effectiveness of using trace amounts (0.1 mol%) of conventional acids without active water removal.[3][4]

  • Sub-optimal Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction is refluxing at the boiling point of your chosen azeotroping solvent.

ParameterRecommendationRationale
Water Removal Dean-Stark ApparatusPhysically removes water, irreversibly shifting the equilibrium.
Catalyst p-Toluenesulfonic acid (pTSA)Effective, readily available, and crystalline for easy handling.
Solvent TolueneForms an azeotrope with water, facilitating its removal.
Temperature Reflux (~111 °C for Toluene)Provides necessary energy for both the reaction and azeotropic distillation.
Section 2: Issues in N-Methylation (Route A)

Question: I am attempting to methylate 1,4-dioxa-8-azaspiro[4.5]decane using methyl iodide and am getting a significant amount of an insoluble white precipitate, drastically lowering my yield. What is happening?

Answer: You are observing the formation of a quaternary ammonium salt due to over-alkylation. The target product, a tertiary amine, is more nucleophilic than the starting secondary amine and can react with a second equivalent of methyl iodide. This side reaction is a common pitfall in N-alkylation.[5]

Causality & Solution:

  • Over-Alkylation: The product is more reactive than the starting material.

    • Solution 1 (Stoichiometry and Base): Use a slight excess of the amine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of amine to 1 equivalent of methyl iodide).[5] Include a non-nucleophilic hindered base (e.g., diisopropylethylamine, DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) to scavenge the HI produced, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

    • Solution 2 (Alternative Reagents): Switch to a reductive amination-based methylation method, which is not susceptible to over-alkylation. The Eschweiler-Clarke reaction is the classic and highly effective choice.[6]

The Eschweiler-Clarke Reaction: A Superior Alternative

The Eschweiler-Clarke reaction uses formaldehyde as the methyl source and formic acid as the reductant.[6][7] The mechanism proceeds through an iminium ion which is reduced by a hydride from formic acid. This process inherently stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde, thus preventing quaternization.[6][8]

Optimized Eschweiler-Clarke Conditions:

ParameterRecommendationRationale
Reagents Excess Formaldehyde (aq. solution) & Formic AcidExcess reagents drive the reaction to completion. Formic acid acts as both catalyst and reductant.[7]
Temperature 80–100 °CProvides the thermal energy for iminium ion formation and hydride transfer.[7]
Workup Basify with NaOH or K₂CO₃Neutralizes excess formic acid and deprotonates the amine product for extraction.
Yield Typically >80-90%The reaction is irreversible due to the loss of CO₂, leading to high yields.[6]
Section 3: Issues in Reductive Amination (Route B)

Question: My reductive amination of 1,4-cyclohexanedione monoethylene ketal with methylamine is giving a low yield, and I'm recovering a lot of the starting ketone. What are the likely causes?

Answer: Low yield in reductive amination is typically traced back to three critical factors: inefficient iminium ion formation, an inappropriate choice of reducing agent, or sub-optimal reaction conditions (pH, solvent, temperature).[9]

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Cause1 Inefficient Iminium Ion Formation Start->Cause1 Cause2 Incorrect Reducing Agent Start->Cause2 Cause3 Sub-optimal Conditions (pH/Solvent) Start->Cause3 Solution1 Add catalytic acid (e.g., AcOH) Remove water (molecular sieves) Cause1->Solution1 Solution Solution2 Use a mild, selective agent: NaBH(OAc)₃ or NaBH₃CN Cause2->Solution2 Solution Solution3 Maintain pH 4-6 Use appropriate solvent (DCE, MeOH) Cause3->Solution3 Solution

Caption: Troubleshooting logic for low yield in reductive amination.

Causality & Solution:

  • Inefficient Imine/Iminium Ion Formation: The first step, the condensation of the ketone and amine, is an equilibrium.[9]

    • Solution: This equilibrium is acid-catalyzed. Add a catalytic amount of acetic acid (AcOH) to maintain a mildly acidic pH (typically 4-6), which is optimal for imine formation.[9] To further drive the equilibrium, add a dehydrating agent like 3Å or 4Å molecular sieves to sequester the water produced.[9][10]

  • Inappropriate Reducing Agent: The choice of hydride source is paramount. A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting ketone to an alcohol byproduct before it has a chance to form the imine, leading to low yields of the desired amine.[9]

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and preferentially reduces the protonated iminium ion over the ketone.[9][11] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[12]

  • Sub-optimal Conditions:

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reactions using NaBH(OAc)₃.[9] Protic solvents like methanol can accelerate imine formation but may require a two-step procedure where the imine is pre-formed before adding the reducing agent to prevent ketone reduction.[9][11] Most reactions proceed well at room temperature.[9]

Question: I'm observing a significant amount of 4-hydroxycyclohexanone ethylene ketal as a byproduct in my reductive amination. How can I prevent this?

Answer: The formation of the corresponding alcohol is a classic side reaction that occurs when the reducing agent attacks the starting ketone carbonyl group directly.

Causality & Solution:

  • Non-selective Reducing Agent: As detailed above, this is the most common cause. NaBH₄ is not selective and will reduce both the ketone and the iminium ion.

    • Solution: The best solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for the iminium ion.[9][11]

  • Reaction Procedure: If you must use a less selective agent like NaBH₄, a procedural change is required.

    • Solution: Adopt a stepwise, one-pot procedure. First, dissolve the ketone and amine in a solvent like methanol and stir for several hours (monitoring by TLC or NMR) to allow for complete imine formation.[9][11] Once the ketone is consumed, cool the reaction in an ice bath and then slowly add the NaBH₄. This ensures the reducing agent primarily encounters the imine, not the starting ketone.[9]

Frequently Asked Questions (FAQs)

Q1: For the synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, which synthetic route is generally preferred?

A: Route B, the direct reductive amination of 1,4-cyclohexanedione monoethylene ketal, is generally superior. It is more convergent (fewer steps), often higher yielding, and avoids the potential for over-alkylation seen in Route A when using traditional alkylating agents. The starting ketal is commercially available, making this a highly efficient and practical approach.

Q2: What are the best practices for purifying the final product?

A: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a basic compound.

  • Aqueous Workup: After the reaction, perform an aqueous workup. If the reaction was acidic, neutralize and then basify the aqueous layer (e.g., with 1M NaOH to pH > 10) to ensure the product is in its free-base form.

  • Extraction: Extract the product into an organic solvent like dichloromethane, ethyl acetate, or ether.

  • Purification: The crude product can often be purified by flash column chromatography on silica gel. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent containing a small amount of base (e.g., ethyl acetate with 1-2% triethylamine) is recommended. The added base prevents the basic amine product from streaking on the acidic silica gel.

Q3: Are there modern alternatives to the Eschweiler-Clarke reaction for N-methylation?

A: Yes, while the Eschweiler-Clarke reaction is robust, several modern methods exist. Catalytic systems using iridium or palladium with alternative reductants have been developed for reductive aminations.[7][13] For instance, using ammonium formate or formic acid as a hydrogen source with an appropriate iridium catalyst can achieve N-methylation under mild conditions.[13] However, for this specific transformation, the simplicity, low cost, and high efficiency of the Eschweiler-Clarke reaction make it a highly competitive and often preferred method.[7][14]

Experimental Protocols

Protocol 1: Reductive Amination (Recommended)

This protocol describes the synthesis using the preferred reductive amination pathway.

Protocol_Reductive_Amination cluster_workflow Experimental Workflow Step1 1. Combine Reactants - 1,4-Cyclohexanedione monoethylene ketal (1.0 eq) - Methylamine (2.0M in THF, 1.2 eq) - 1,2-Dichloroethane (DCE) Step2 2. Imine Formation - Add Acetic Acid (0.1 eq) - Stir at RT for 1h Step1->Step2 Step3 3. Reduction - Add NaBH(OAc)₃ (1.5 eq) portion-wise - Stir at RT overnight Step2->Step3 Step4 4. Workup - Quench with sat. NaHCO₃ (aq) - Separate layers Step3->Step4 Step5 5. Extraction & Purification - Extract aqueous layer with DCM - Combine organics, dry, concentrate - Purify via column chromatography Step4->Step5

Caption: Workflow for the reductive amination synthesis of the target compound.

Methodology:

  • To a round-bottom flask charged with 1,4-cyclohexanedione monoethylene ketal (1.0 equiv.), add anhydrous 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (1.2 equiv., e.g., 2.0 M solution in THF) followed by a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the mixture in portions over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane.

References

  • BenchChem. (2025).
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ChemHelp ASAP. (2020, March 21).
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Kanto Chemical Co., Inc. (n.d.).
  • Gao, Y., et al. (2023).
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction.
  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 289-311.
  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355.
  • RSC Publishing. (2023, March 23). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine.
  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a)...
  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • The Organic Chemistry Tutor. (2021, February 28).
  • ChemicalBook. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane synthesis.
  • PrepChem.com. (n.d.). Synthesis of A. 8-(4-Pentenyl)-1,4-dioxa-8-azaspiro[4.5]decane.
  • Organic Chemistry Portal. (n.d.).
  • Journal of Medicinal Chemistry. (2015, June 19). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
  • Chemistry Steps. (2025, July 6).
  • OrganicChemGuide. (n.d.). 17.03 Acetals and Ketals.
  • BenchChem. (2025).
  • MedchemExpress.com. (n.d.). 1-4-dioxa-8-azaspiro-4-5-decane.
  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • Google Patents. (n.d.). 8-azaspiro[11][12] decane-7, the preparation method of 9-dione compounds.

  • PubMed. (1964).
  • SFERA. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • MDPI. (2015, August 13). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review.
  • ResearchGate. (2025, October 15). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • MDPI. (n.d.). Pyrrolidine-Mediated Direct Preparation of (E)-Monoarylidene Derivatives of Homo- and Heterocyclic Ketones with Various Aldehydes.
  • ResearchGate. (n.d.). Side reactions in peptide synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Welcome to the Technical Support Center for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (also known as 1-methyl-4-piperidone ethylene ketal). This guide is designed for researchers and drug development professionals who nee...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (also known as 1-methyl-4-piperidone ethylene ketal). This guide is designed for researchers and drug development professionals who need to formulate this compound for in vitro and in vivo assays without compromising its structural integrity.

The Mechanistic Paradox: Solubility vs. Stability

Formulating 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane presents a classic chemical paradox. As a lipophilic tertiary amine, the free base exhibits poor aqueous solubility. Typically, researchers resolve this by lowering the solvent's pH to protonate the amine, as the predicted pKa of the spiro-decane core is approximately 10.9[1].

However, the molecule contains an ethylene acetal (ketal) protecting group. Acetal hydrolysis is strictly acid-catalyzed, proceeding via a resonance-stabilized carboxonium ion intermediate[2]. The rate of this degradation is directly proportional to the hydronium ion concentration in the solution[3][4]. Therefore, adding strong, unbuffered acids to force dissolution will rapidly cleave the ketal, yielding 1-methyl-4-piperidone and ethylene glycol[5][6]. Success requires navigating a precise "Goldilocks" pH window or utilizing orthogonal solubilization strategies.

G A High pH (>8.0) Free Base (Insoluble, Ketal Stable) B Mild pH (6.5 - 7.5) Protonated Salt (Soluble, Ketal Stable) TARGET STATE A->B Add Mild Acid (Protonation) C Low pH (<5.0) Hydrolyzed Products (1-Methyl-4-piperidone) A->C Strong Acid B->A Add Base (Deprotonation) B->C Strong Acid (Acetal Cleavage)

pH-dependent equilibrium of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane balancing solubility and stability.

Troubleshooting FAQs

Q1: I added 0.1 M HCl to dissolve the compound, but my LC-MS shows a mass of 113.16 g/mol instead of 157.21 g/mol . What happened? A: You have acid-hydrolyzed your compound. The mass of 113.16 g/mol corresponds to the deprotected ketone, 1-methyl-4-piperidone[6]. At pH 1.0 (0.1 M HCl), the high hydronium ion concentration rapidly catalyzes the cleavage of the 1,4-dioxolane ring[2]. To prevent this, you must avoid dropping the pH below 5.5 during the dissolution process.

Q2: How can I achieve maximum aqueous solubility without degrading the acetal? A: You must exploit the compound's pKa. With a pKa of ~10.9[1], the tertiary amine is >99.9% protonated at pH 7.0. By using a mildly acidic to neutral buffer (pH 6.5 - 7.4), you ensure the molecule exists almost entirely as a highly soluble cationic salt, while the hydronium concentration remains too low to drive rapid acetal hydrolysis[3][4].

Q3: My downstream assay is highly sensitive to pH changes and must be run at pH 8.5, where the compound precipitates. What are my options? A: If you cannot rely on amine protonation for solubility, you must use a co-solvent or a complexation agent. We recommend a binary system using 5-10% DMSO followed by encapsulation in 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin creates a hydrophilic exterior while hosting the lipophilic spiro-decane core, maintaining solubility independent of pH.

Quantitative Data Summary

The following table summarizes the physicochemical state and expected stability of the compound across different environments, guiding your formulation choices.

Environmental pHAmine State (% Protonated)Aqueous SolubilityAcetal Half-Life (Est.)Recommendation
pH < 4.0 >99.9%High< 1 HourDO NOT USE (Rapid Hydrolysis)
pH 6.5 - 7.4 >99.9%High> 400 HoursOPTIMAL (Aqueous Buffer)
pH > 8.5 < 99.0%Low (Precipitates)StableRequires Co-solvents / HP-β-CD

(Note: Half-life estimates are based on comparative kinetic studies of cyclic acetals in buffered aqueous media[4][7]).

Validated Experimental Protocols

Workflow Step1 Weigh 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Decision Formulation Strategy? Step1->Decision PathA pH Control (Aqueous) Decision->PathA PathB Co-solvent / Complexation Decision->PathB ActionA1 Add to 100 mM Phosphate Buffer PathA->ActionA1 ActionB1 Dissolve in 10% DMSO PathB->ActionB1 ActionA2 Titrate to pH 6.8 - 7.2 ActionA1->ActionA2 Final Sterile Filter (0.22 µm) & Store at 4°C ActionA2->Final ActionB2 Dilute with 20% HP-β-CD in Water ActionB1->ActionB2 ActionB2->Final

Workflow for formulating 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane based on assay requirements.

Protocol A: Preparation of a Stable Aqueous Stock (pH-Controlled)

Causality: This protocol uses a pre-calibrated phosphate buffer to strictly control the local pH during dissolution, preventing the transient, localized pH drops that occur when using unbuffered acids, which would otherwise cleave the acetal.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer and adjust the pH to 7.0 using NaOH/HCl.

  • Weighing: Weigh 15.7 mg of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (0.1 mmol) into a clean glass vial.

  • Dissolution: Add 9.0 mL of the pH 7.0 phosphate buffer to the vial. Vortex vigorously for 60 seconds until visually clear.

  • Self-Validation (pH Check): Measure the pH of the resulting solution. The basicity of the free amine may slightly raise the pH. If the pH exceeds 7.5, carefully titrate with 0.1 M Phosphoric acid back to 7.0.

  • Volume Adjustment: Add buffer to a final volume of 10.0 mL to yield a 10 mM stock solution.

  • Verification: Analyze a 100 µL aliquot via 1H-NMR (in D2O) to confirm the presence of the intact ethylene ketal protons (~3.9 ppm) and the absence of the ketone peak.

Protocol B: pH-Independent Formulation (HP-β-CD Complexation)

Causality: Cyclodextrins rely on hydrophobic host-guest interactions rather than the ionic state of the molecule, allowing for complete dissolution at basic pHs where the free base would normally crash out of solution.

  • Excipient Prep: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of ultra-pure water to create a 20% w/v solution.

  • Solvation: Dissolve 15.7 mg of the compound in 0.5 mL of cell-culture grade DMSO.

  • Complexation: Dropwise, add the DMSO stock into the HP-β-CD solution under continuous magnetic stirring (500 rpm). Crucial step: Slow addition prevents localized precipitation before the cyclodextrin cavity can encapsulate the compound.

  • Finalization: Bring the total volume to 10.0 mL with ultra-pure water. Filter through a 0.22 µm PTFE syringe filter to ensure sterility and remove any uncomplexed particulates.

References

  • [6] Title: 1-Methyl-4-piperidone - Wikipedia Source: wikipedia.org URL:[Link]

  • [3] Title: Acetals for adaptable and pH degradable thermosets and the use of internal acid sources Source: whiterose.ac.uk URL:[Link]

  • [7] Title: Tuning the stability of alkoxyisopropyl protection groups Source: beilstein-journals.org URL:[Link]

  • [4] Title: Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels Source: nih.gov URL:[Link]

Sources

Troubleshooting

removing unreacted starting materials from 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane mixtures

Welcome to the Technical Support Center for the isolation and purification of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (1-methyl-4-piperidone ethylene ketal). This guide is designed for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (1-methyl-4-piperidone ethylene ketal). This guide is designed for researchers and drug development professionals dealing with the specific challenges of separating unreacted starting materials from basic, acid-sensitive spiroketal mixtures.

Part 1: Core Principles & System Overview

Q: What are the primary challenges in purifying 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane? A: The synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the condensation of 1-methyl-4-piperidone with ethylene glycol using a p-toluenesulfonic acid (pTSA) catalyst under Dean-Stark conditions[1]. The resulting crude mixture contains the target ketal, unreacted starting ketone, residual diol, and the acid catalyst.

The primary challenge is that both the starting material (1-methyl-4-piperidone) and the product are basic tertiary amines. Traditional amine purification relies on acid-base extraction (acidifying the mixture to extract the protonated amines into the aqueous phase). However, the 1,4-dioxa spiro system is highly sensitive to aqueous acids and will rapidly hydrolyze back to the starting ketone if the pH drops below 7[2]. Therefore, separation must exploit differences in carbonyl electrophilicity and boiling points rather than basicity.

Part 2: Quantitative Data Summary

Q: What physicochemical properties govern the separation strategy? A: Successful purification relies on exploiting the specific reactivity of the ketone and the volatility of the components.

CompoundRoleMW ( g/mol )Boiling PointpKa (Conjugate Acid)Solubility Profile
8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Target Product157.21~85–95 °C (10 mmHg)~8.5Soluble in organics; slightly soluble in water
1-Methyl-4-piperidone Starting Material / Impurity113.1655–60 °C (11 mmHg)[3]~8.0Miscible in water and organics[4]
Ethylene Glycol Reactant / Impurity62.07197 °C (760 mmHg)N/AHighly water-soluble
p-Toluenesulfonic acid (pTSA) Catalyst172.20N/A-2.8Highly water-soluble

Part 3: Step-by-Step Purification Methodology

Q: How do I systematically remove unreacted starting materials without degrading the ketal? A: Follow this self-validating liquid-liquid extraction and distillation protocol. This workflow avoids acidic conditions entirely, utilizing a chemoselective bisulfite extraction to scavenge the unreacted ketone[5].

Step 1: Catalyst Neutralization (pTSA Removal)

Causality: The pTSA catalyst must be neutralized before any significant amount of water is introduced. If water is added directly, the localized acidic environment will immediately hydrolyze the ketal.

  • Dilute the crude reaction mixture (typically in toluene or benzene from the Dean-Stark setup) with an equal volume of ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the organic layer with 10% aqueous Sodium Carbonate (Na₂CO₃) (1 mL per mmol of theoretical product).

  • Validation Check: Test the pH of the aqueous layer using pH paper. It must read ≥ 8.0. If it is acidic, add more Na₂CO₃.

  • Separate the phases and discard the aqueous layer (contains sodium p-toluenesulfonate).

Step 2: Ketone Scavenging (Bisulfite Extraction)

Causality: Sodium bisulfite (NaHSO₃) selectively attacks the sterically unhindered carbonyl of 1-methyl-4-piperidone, forming a highly water-soluble anionic adduct[5]. The ketal, lacking a free carbonyl, is entirely unreactive and remains in the organic phase.

  • Prepare a freshly saturated aqueous solution of NaHSO₃.

  • Vigorously stir the organic phase with the saturated NaHSO₃ solution (2 mL per mmol of estimated unreacted ketone) for 30–45 minutes at room temperature. Note: Vigorous stirring is required to overcome the biphasic mass transfer barrier.

  • Separate the phases. The unreacted ketone is now in the aqueous layer as a bisulfite adduct.

  • Validation Check: Spot the organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). A lack of yellow/orange spots confirms the complete removal of the unreacted ketone.

Step 3: Diol Removal & Drying

Causality: Ethylene glycol is highly polar and partitions into the aqueous phase, but trace amounts may remain in the organic layer. Brine forces the diol into the aqueous phase while pre-drying the organic layer.

  • Wash the organic phase twice with saturated NaCl (brine).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃). Do not use Magnesium Sulfate (MgSO₄), as it is slightly acidic and can trigger trace hydrolysis.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

Step 4: Final Polish (Fractional Distillation)

Causality: While extraction removes >95% of impurities, trace oligomers or colored byproducts may remain. The boiling point differential between the ketone (55–60 °C at 11 mmHg) and the ketal allows for clean separation[3].

  • Transfer the concentrated crude oil to a short-path distillation apparatus.

  • Apply a vacuum (approx. 10–15 mmHg).

  • Collect the main fraction at ~85–95 °C.

  • Validation Check: Run a ¹H-NMR (in CDCl₃). The product is validated by the distinct singlet of the ketal protons (4H) at ~3.95 ppm and the absence of the ketone carbonyl carbon at ~208 ppm in ¹³C-NMR.

Part 4: Workflow & Pathway Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Product, Ketone, Diol, pTSA) BaseWash 1. Wash with 10% Na2CO3 (Neutralize pTSA) Crude->BaseWash Org1 Organic Phase (Product, Ketone, Diol traces) BaseWash->Org1 Organic Phase Aq1 Aqueous Phase (Sodium p-Toluenesulfonate) BaseWash->Aq1 Aqueous Phase (Discard) Bisulfite 2. Wash with Sat. NaHSO3 (Scavenge Ketone) Org1->Bisulfite Org2 Organic Phase (Product, Diol traces) Bisulfite->Org2 Organic Phase Aq2 Aqueous Phase (Ketone-Bisulfite Adduct) Bisulfite->Aq2 Aqueous Phase (Discard) Brine 3. Wash with Brine (Remove Diol & H2O) Org2->Brine Org3 Organic Phase (Pure Product) Brine->Org3 Organic Phase Distill 4. Fractional Distillation (Vacuum) Org3->Distill Final Pure 8-Methyl-1,4-dioxa- 8-azaspiro[4.5]decane Distill->Final

Caption: Liquid-liquid extraction and distillation workflow for ketal purification.

ChemicalPathway Ketone 1-Methyl-4-piperidone (Unhindered Ketone) Adduct Water-Soluble Bisulfite Adduct Ketone->Adduct Nucleophilic Addition NaHSO3 Sat. NaHSO3 (Nucleophile) NaHSO3->Adduct NoReaction No Reaction (Sterically Protected) NaHSO3->NoReaction Ketal 8-Methyl-1,4-dioxa- 8-azaspiro[4.5]decane Ketal->NoReaction Base/Neutral Conditions

Caption: Chemoselective bisulfite adduct formation of the ketone versus the protected ketal.

Part 5: Troubleshooting FAQs

Q: Why did my product revert to 1-methyl-4-piperidone during the workup? A: Ketal groups are highly acid-labile[2]. If the pTSA catalyst was not fully neutralized before the aqueous washing steps, or if an acidic brine was used, the ketal will hydrolyze. Always ensure your first wash is a mild base (e.g., 10% Na₂CO₃) and verify that the aqueous layer pH is ≥ 8.0.

Q: I have a stubborn emulsion during the bisulfite wash. How do I break it? A: Emulsions are common with piperidine derivatives due to their surfactant-like properties. To break the emulsion, add a small volume of saturated NaCl (brine) to increase the ionic strength of the aqueous layer. Alternatively, filter the biphasic mixture through a thin pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.

Q: Can I use column chromatography instead of distillation? A: Yes, but with strict precautions. Standard silica gel is slightly acidic and will cause on-column hydrolysis of the ketal. If you must use chromatography, the silica gel must be pre-treated (deactivated) by flushing it with 1–5% Triethylamine (TEA) in your eluent system. Basic alumina is a safer stationary phase alternative for ketal-amines.

Q: The bisulfite extraction didn't remove all the ketone. What went wrong? A: The formation of the bisulfite adduct is an equilibrium reaction that requires excellent mixing. Because the reaction occurs at the biphasic interface, gentle shaking is insufficient. Use a magnetic stirrer at high RPM for at least 30 minutes. If the ketone persists, your NaHSO₃ solution may be degraded (it oxidizes to sulfate over time); always prepare it fresh.

References

  • Approaches to the Synthesis of Indolo[2,3-a]quinolizidine-2,6-dione. Arkivoc. Details the synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane from 1-methyl-4-piperidone. URL:[Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Discusses the acid sensitivity and protection strategies for carbonyl compounds. URL:[Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (Jove) / PMC. Outlines the chemoselective removal of reactive ketones via bisulfite adducts. URL:[Link]

  • 1-Methyl-4-piperidone. Wikipedia / Chemical Data Repositories. Source for boiling points and physicochemical properties of the starting ketone. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Decomposition of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Welcome to the technical support center for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential decomposition products encountered during their experiments. As a spirocyclic compound incorporating a protected piperidine ring, understanding its stability profile is crucial for reliable and reproducible results.

Introduction

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is a valuable building block in medicinal chemistry and organic synthesis. Its structure features a stable N-methylpiperidine ring and a ketal-protected ketone at the 4-position. While generally robust, this molecule can undergo decomposition under specific experimental conditions. This guide provides a comprehensive overview of the most common degradation pathways, the resulting products, and detailed analytical protocols for their identification.

The primary mode of decomposition is the hydrolysis of the 1,4-dioxaspiro ketal group, which is sensitive to acidic conditions. Other potential, though less common, degradation pathways include oxidation of the tertiary amine and thermal decomposition of the piperidine ring.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific issues you might encounter and provides a logical workflow for identifying the root cause.

Issue 1: Appearance of New, More Polar Spots on TLC or Additional Peaks in LC-MS Analysis

Possible Cause: Acid-catalyzed hydrolysis of the ketal protecting group.

This is the most common decomposition pathway for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. The presence of even trace amounts of acid (e.g., from acidic reagents, silica gel, or chlorinated solvents) can catalyze the cleavage of the ketal, leading to the formation of N-methyl-4-piperidone and ethylene glycol.

Troubleshooting Workflow:

start Unexpected Polar Impurities Observed check_pH Check pH of Reaction Mixture and Solvents start->check_pH acidic acidic check_pH->acidic Yes remediate Remediate by Using Acid-Free Conditions or Acid Scavengers check_pH->remediate No, but still suspect hydrolysis neutralize Neutralize Reaction Mixture (e.g., with NaHCO₃) acidic->neutralize confirm_products Confirm Presence of Hydrolysis Products via Analytical Techniques neutralize->confirm_products confirm_products->remediate

Caption: Workflow for troubleshooting polar impurities.

Experimental Protocol for Confirmation:

  • Sample Preparation: Carefully evaporate the solvent from an aliquot of your reaction mixture.

  • LC-MS Analysis: Re-dissolve the residue in a suitable solvent (e.g., methanol/water) and inject it into an LC-MS system.

    • Look for:

      • A peak corresponding to the molecular weight of N-methyl-4-piperidone (113.16 g/mol ).[1][2]

      • The parent compound, 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, will have a molecular weight of 157.21 g/mol .

  • GC-MS Analysis: For the detection of the volatile ethylene glycol, derivatization may be necessary for better chromatographic performance.[3] However, direct injection can sometimes be effective.

    • Look for:

      • A peak corresponding to ethylene glycol (62.07 g/mol ).[4]

  • NMR Spectroscopy: If the impurities can be isolated, ¹H and ¹³C NMR are definitive identification methods. Compare the spectra with the data provided in Table 1.

Preventative Measures:

  • Use Acid-Free Solvents: Ensure all solvents are neutral. For example, dichloromethane can contain trace HCl; passing it through a plug of basic alumina can remove acidic impurities.

  • Incorporate an Acid Scavenger: In reactions where acidity cannot be avoided, consider adding a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA).

  • Buffer Your Chromatography: When using silica gel chromatography, consider pre-treating the silica with a solution of triethylamine in your eluent system to neutralize acidic sites.

Issue 2: Observation of Products with an Increased Mass, Particularly M+16

Possible Cause: Oxidation of the tertiary amine.

The nitrogen atom in the piperidine ring is susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.[5] The most common oxidation product is the corresponding N-oxide.

Troubleshooting Workflow:

start Mass Spectrum Shows M+16 Peak check_reagents Review Reagents for Oxidizing Agents (e.g., peroxides) start->check_reagents air_exposure Consider Prolonged Exposure to Air check_reagents->air_exposure confirm_noxide Confirm N-Oxide Formation via MS/MS and NMR air_exposure->confirm_noxide remediate Remediate by Using Degassed Solvents and Inert Atmosphere confirm_noxide->remediate

Caption: Workflow for troubleshooting oxidation products.

Experimental Protocol for Confirmation:

  • LC-MS Analysis:

    • Look for: A peak with a mass corresponding to the N-oxide of the parent compound (173.21 g/mol ).

  • MS/MS Fragmentation: The fragmentation pattern of the N-oxide will differ from the parent compound. A characteristic loss of an oxygen atom (16 Da) may be observed.

  • NMR Spectroscopy: The formation of an N-oxide will cause a significant downfield shift of the protons and carbons adjacent to the nitrogen atom.

Preventative Measures:

  • Use Degassed Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere, especially if heating for extended periods.

  • Check for Peroxides: Test ethereal solvents for the presence of peroxides, which can act as oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: At what pH is 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane most stable?

A1: The ketal group is most stable in neutral to basic conditions (pH ≥ 7).[6] Acidic conditions, even mildly acidic, can promote hydrolysis.

Q2: Can thermal stress alone cause decomposition?

A2: While the N-methylpiperidine ring is relatively thermally stable, high temperatures (typically above 150°C) can lead to complex degradation pathways.[7] This may involve ring-opening or fragmentation, producing a mixture of smaller, volatile byproducts such as carbon monoxide and nitrogen oxides.[8][9] However, under typical laboratory conditions (e.g., refluxing in common solvents), acid-catalyzed hydrolysis is a much more likely decomposition pathway.

Q3: What are the characteristic analytical signatures of the primary decomposition products?

A3: The primary decomposition products are N-methyl-4-piperidone and ethylene glycol. Their key analytical data are summarized in the table below.

Table 1: Analytical Data for Primary Decomposition Products

CompoundMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key Mass Spec Fragments (m/z)
N-methyl-4-piperidone 113.16[1][2]~2.8-2.5 (m, 4H), ~2.4-2.2 (m, 4H), ~2.3 (s, 3H)~208 (C=O), ~55 (CH₂), ~45 (CH₃), ~41 (CH₂)113 (M+), 98, 70, 57, 42[1]
Ethylene Glycol 62.07[4]~3.7 (s, 4H), ~2.5 (br s, 2H, OH)[4]~63 (CH₂)[10]62 (M+), 61, 43, 33, 31

Q4: How can I differentiate between the parent compound and its hydrolysis product, N-methyl-4-piperidone, using IR spectroscopy?

A4: The most significant difference will be the appearance of a strong carbonyl (C=O) stretch in the IR spectrum of N-methyl-4-piperidone, typically around 1715 cm⁻¹. The parent compound, 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, will not have this peak but will show characteristic C-O stretches for the ketal group, usually in the 1100-1000 cm⁻¹ region.

Summary of Potential Decomposition Pathways

parent 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrolysis Acid-Catalyzed Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation thermal Thermal Decomposition parent->thermal piperidone N-methyl-4-piperidone hydrolysis->piperidone glycol Ethylene Glycol hydrolysis->glycol n_oxide N-oxide oxidation->n_oxide ring_opened Ring-Opened Products oxidation->ring_opened fragments Volatile Fragments (CO, NOx, etc.) thermal->fragments

Caption: Potential decomposition pathways of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane.

References

  • Jubilant Ingrevia.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 174, Ethylene Glycol. Retrieved from [Link].

  • Henry-Riyad, H., & Tidwell, T. T. (2008). Thermolysis of N-tetramethylpiperidinyl esters: Homolytic fragmentation and induced decomposition. Arkivoc, 2008(13), 113-125.
  • Tidwell, T. T. (2008). Thermolysis of N-tetramethylpiperidinyl esters: homolytic fragmentation and induced decomposition. University of Michigan.
  • Gao, T., et al. (2014). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Industrial & Engineering Chemistry Research, 53(38), 14786-14795.
  • BenchChem. (2025).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. Retrieved from [Link].

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.
  • Eryanti, Y., et al. (2017). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Oriental Journal of Chemistry, 33(6), 3054-3060.
  • Fisher Scientific. (2012).
  • BenchChem. (2025). Technical Support Center: 1,4-Dioxaspiro[4.
  • Hoyt, D. W., et al. (2018). Operando MAS-NMR Reaction Studies at High Temperatures and Pressures. The Journal of Physical Chemistry C, 122(49), 28095-28103.
  • Zhang, H., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(9), 4489-4497.
  • Möhrle, H., & Gündisch, D. (1993). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Archiv der Pharmazie, 326(2), 99-106.
  • PrepChem. (2023). Synthesis of A. 8-(4-Pentenyl)-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved from [Link].

  • SpectraBase. (2025). 1,2-Ethanediol. Retrieved from [Link].

  • Papadatou, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • NIST. (2021). 4-Piperidinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Wikipedia. (2023). 1-Methyl-4-piperidone. Retrieved from [Link].

  • Ozturk, S., Shahabi, S., & Kutuk, H. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1035-1046.
  • BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • Zhang, J., et al. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Chemical Reagents, 32(8), 735-737.
  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407.
  • Zalech, M., & Gieraltowski, J. (2022). Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC–QqQ–MS/MS. Toxics, 10(9), 509.
  • Li, Y., et al. (2019). Simultaneous Determination of Ethylene Glycol, Diethylene Glycol and Triethylene Glycol in Polyethylene Glycol by HPLC. Chinese Pharmaceutical Journal, 54(16), 1349-1352.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Ethylene Glycol. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
  • AZoM. (2022). Detecting Ethylene Glycol and Diethylene Glycol Impurities. Retrieved from [Link].

  • PubChemLite. (2024). 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link].

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectrum of 8-Methyl-1,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (also known as N-methyl-4-piperidone ethylene ketal).[1] As a critical intermediate in the synthesis of piperidine-based pharmaceuticals, precise structural verification of this compound is essential.[1]

This document moves beyond simple peak listing to offer a comparative performance analysis . We evaluate the spectral characteristics of the target compound against its metabolic precursor (N-methyl-4-piperidone) and its secondary amine analog (1,4-dioxa-8-azaspiro[4.5]decane).[1] These comparisons provide a robust framework for monitoring reaction progress and validating purity in drug development workflows.[2]

Structural Analysis & Theoretical Grounding

The target molecule, 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane , consists of a piperidine ring fused in a spiro-fashion to a dioxolane ring.[1] This structural duality dictates its NMR signature:

  • The Spiro-Ketal Moiety: The ethylene ketal protects the C4 ketone.[2] The symmetry of the dioxolane ring (often averaging to a singlet) is a key diagnostic marker.[2]

  • The N-Methyl Piperidine Core: The nitrogen lone pair shields adjacent protons (

    
    -protons), while the methyl group provides a distinct singlet.[1][2]
    
Predicted vs. Observed Shifts (CDCl )[1][2]
  • Ketal Protons (-O-CH

    
    -CH
    
    
    
    -O-):
    Expected as a singlet around 3.90–4.00 ppm .[1][2] While chemically inequivalent in a rigid chair conformation, rapid ring inversion often averages these to a sharp singlet at room temperature.
  • N-Methyl Group (N-CH

    
    ):  A sharp singlet typically at 2.30 ppm .[1][2]
    
  • Piperidine Ring Protons:

    • 
      -protons (adjacent to N): Triplet/Multiplet at ~2.50–2.60 ppm .[1][2]
      
    • 
      -protons (adjacent to spiro-C): Triplet/Multiplet at ~1.70–1.80 ppm .[1][2]
      

Experimental Protocol: Self-Validating System

To ensure reproducibility and data integrity, follow this standardized acquisition protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the analyte into a clean vial.[2]

    • Dissolve in 0.6 mL of CDCl

      
        (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.
      
    • Note: Ensure the sample is free of paramagnetic impurities (e.g., metallic catalyst residues) by filtering through a small plug of Celite if necessary.[2]

  • Instrument Parameters:

    • Frequency: 300 MHz or higher (400 MHz recommended for resolution of ring multiplets).

    • Temperature: 298 K (25°C).[2]

    • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

    • Number of Scans (NS): 16 (sufficient for >10 mg sample).[1][2]

    • Relaxation Delay (D1): 1.0–2.0 seconds.[2]

  • Processing:

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual CHCl

      
       peak at 7.26 ppm .[2]
      
    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.[2]

Comparative Analysis

This section compares the target product against "alternatives"—specifically, the starting material and the de-methylated analog—to provide a diagnostic framework for synthesis monitoring.

Comparison 1: Product vs. Precursor (Synthesis Monitoring)

Objective: Confirm the successful protection of the ketone to the ketal.

FeaturePrecursor: N-Methyl-4-piperidoneProduct: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decaneDiagnostic Change
Ketal Protons Absent Singlet, ~3.95 ppm (4H) Primary Indicator: Appearance of this singlet confirms ketal formation.[1][2]

-Protons
~2.40 ppm (t)~1.75 ppm (t)Shielding Effect: Protons move upfield due to loss of the anisotropic deshielding of the carbonyl group.[1][2]

-Protons
~2.70 ppm (t)~2.55 ppm (t)Slight upfield shift due to conformational change.[1][2]
N-Methyl ~2.35 ppm (s)~2.30 ppm (s)Minimal change; confirms N-Me integrity.[1][2]
Comparison 2: Product vs. Analog (Derivatization Check)

Objective: Distinguish between the tertiary amine (target) and the secondary amine (starting material for alkylation).

FeatureAnalog: 1,4-Dioxa-8-azaspiro[4.5]decaneProduct: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decaneDiagnostic Change
N-H Proton Broad singlet, ~1.8–2.0 ppm (variable)Absent Disappearance of exchangeable proton.[1][2]
N-Methyl Absent Singlet, ~2.30 ppm (3H) Primary Indicator: Appearance of sharp 3H singlet.[1][2]

-Protons
~2.85–2.95 ppm (t)~2.55 ppm (t)Shielding Effect: Methylation shields

-protons relative to the secondary amine.[1][2]

Data Presentation: Chemical Shift Assignments

The following table summarizes the specific assignment for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane in CDCl


.
AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
Ketal (-OCH

-)
3.94 Singlet (s)4H-Characteristic of ethylene ketal.

-Ring (-N-CH

-)
2.56 Triplet (t)4H~5.7Adjacent to Nitrogen.[1][2]
N-Methyl (-N-CH

)
2.31 Singlet (s)3H-Diagnostic for N-methylation.[1][2]

-Ring (-C-CH

-)
1.76 Triplet (t)4H~5.7Adjacent to Spiro center.[1][2]

Data derived from literature consensus for analogous spiro-piperidine systems [1, 2, 3].[1][2]

Visualization: Logic & Workflow

The following diagrams illustrate the logical flow for structural verification and the synthesis monitoring pathway.

Diagram 1: Synthesis Monitoring Logic

SynthesisMonitoring Start Start: Reaction Mixture CheckKetal Check 3.94 ppm (Singlet) Start->CheckKetal CheckBeta Check 1.76 ppm (Triplet) CheckKetal->CheckBeta Signal Present ResultFail Incomplete Reaction (Ketone Present) CheckKetal->ResultFail Signal Absent CheckCarbonyl Check Carbonyl Region (13C or IR) CheckBeta->CheckCarbonyl Ambiguous ResultSuccess Product Confirmed (Ketal Formed) CheckBeta->ResultSuccess Upfield Shift Observed CheckCarbonyl->ResultFail C=O Signal Present

Caption: Logic flow for validating the conversion of N-methyl-4-piperidone to its ethylene ketal derivative using 1H NMR markers.

Diagram 2: Structural Assignment Workflow

AssignmentWorkflow Spectrum 1H NMR Spectrum (CDCl3) Region1 Region 3.9-4.0 ppm Spectrum->Region1 Region2 Region 2.5-2.6 ppm Spectrum->Region2 Region3 Region 2.3 ppm Spectrum->Region3 Region4 Region 1.7-1.8 ppm Spectrum->Region4 Assign1 Ketal Protons (4H, s) Region1->Assign1 Assign2 Alpha-Protons (4H, t) Region2->Assign2 Assign3 N-Methyl (3H, s) Region3->Assign3 Assign4 Beta-Protons (4H, t) Region4->Assign4

Caption: Systematic assignment of proton signals based on chemical shift regions for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane.

Troubleshooting & Impurities

When analyzing the spectrum, be vigilant for these common impurities:

  • Residual Ethylene Glycol: Look for a singlet at ~3.7 ppm (broadened if wet) and exchangeable OH protons.[2] This indicates incomplete workup.

  • Water: In CDCl

    
    , water appears around 1.56 ppm , which can overlap with the 
    
    
    
    -protons or alkyl impurities.[2]
  • Unreacted Ketone: Watch for the downfield shift of

    
    -protons back to ~2.40 ppm .[1][2]
    

References

  • Arkivoc. (2009).[2] Approaches to the Synthesis of Indolo[2,3-a]quinolizidine-2,6-dione. (See synthesis of compound 2).

  • PrepChem. Synthesis of 8-(4-Pentenyl)-1,4-dioxa-8-azaspiro[4.5]decane. (Provides comparative NMR data for the spiro-ketal system).

  • ChemicalBook. 1,4-Dioxa-8-azaspiro[4.5]decane NMR Spectrum. (Reference for the secondary amine analog).

  • Sigma-Aldrich. N-Methyl-4-piperidone Product Data. (Reference for precursor properties). [1][2]

Sources

Comparative

A Comparative Guide to the C13 NMR Chemical Shift Assignments of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

This guide provides an in-depth analysis of the C13 NMR chemical shift assignments for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. In the absence of direct experimental data for this specific compound in publicly available...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the C13 NMR chemical shift assignments for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. In the absence of direct experimental data for this specific compound in publicly available literature, this document leverages a comparative approach. By examining the experimentally determined C13 NMR data of the parent molecule, 1,4-dioxa-8-azaspiro[4.5]decane, and related structures such as N-methylpiperidine and 2,2-dimethyl-1,3-dioxolane, we can confidently predict the chemical shifts for the target molecule. This guide further outlines a robust experimental protocol for researchers to acquire and validate these assignments.

Introduction: The Role of C13 NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] While 1H NMR provides information about the proton environments, 13C NMR spectroscopy offers a detailed map of the carbon skeleton.[2] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing valuable insights into connectivity, hybridization, and the presence of neighboring functional groups.[3] For complex heterocyclic systems like 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, C13 NMR, in conjunction with other NMR techniques, is indispensable for unambiguous structural verification.

The target molecule, 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, features a unique spirocyclic system containing a piperidine ring N-methylated and fused to a dioxolane ring. Understanding the electronic and steric effects of these functionalities is key to interpreting its C13 NMR spectrum.

Comparative Analysis of C13 NMR Data

To predict the C13 NMR chemical shifts of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, we will analyze the spectra of its constituent parts and the parent spirocycle.

1,4-Dioxa-8-azaspiro[4.5]decane: The Parent Spirocycle

The C13 NMR spectrum of the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, provides a foundational dataset.[4] The key structural features are the piperidine ring and the dioxolane moiety, with a spiro-carbon connecting them.

N-Methylpiperidine: The Effect of N-Methylation

N-methylation of a piperidine ring introduces a methyl group on the nitrogen atom and influences the chemical shifts of the ring carbons.[5][6] The N-methyl carbon itself typically appears in the 40-50 ppm range. The carbons alpha to the nitrogen (C2 and C6 in piperidine) experience a downfield shift due to the inductive effect of the methyl group.

2,2-Dimethyl-1,3-dioxolane: The Dioxolane Moiety

The dioxolane portion of the target molecule is analogous to 2,2-dimethyl-1,3-dioxolane.[7][8] The quaternary carbon of the ketal (C5 in the spirocycle) is expected to have a chemical shift in the range of 100-110 ppm.[9] The two carbons of the ethylene glycol unit (C2 and C3 in the spirocycle) typically resonate around 60-70 ppm.

Predicted C13 NMR Chemical Shift Assignments for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Based on the comparative data, we can predict the approximate chemical shifts for each carbon in 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. The numbering scheme used is presented in the molecular structure diagram below.

Molecular Structure and Numbering

C13_NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments Broadband_C13 Broadband 13C{1H} Data_Processing Data Processing Broadband_C13->Data_Processing DEPT_135 DEPT-135 DEPT_135->Data_Processing DEPT_90 DEPT-90 DEPT_90->Data_Processing HSQC HSQC HSQC->Data_Processing HMBC HMBC HMBC->Data_Processing Sample_Prep Sample Preparation Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Acquisition->Broadband_C13 Data_Acquisition->DEPT_135 Data_Acquisition->DEPT_90 Data_Acquisition->HSQC Data_Acquisition->HMBC Structural_Assignment Structural Assignment Data_Processing->Structural_Assignment

Caption: Recommended workflow for the acquisition and assignment of C13 NMR data.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the C13 NMR chemical shifts for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. By leveraging comparative data from structurally related compounds, we have established a reliable set of expected chemical shifts. The detailed experimental protocol outlined herein offers a clear pathway for researchers to obtain and rigorously assign the C13 NMR spectrum of this and similar spirocyclic systems. The combination of 1D and 2D NMR techniques will ensure an unambiguous and accurate structural elucidation, a critical step in any chemical research and development endeavor.

References

Sources

Validation

FTIR spectral peaks identification for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate spirocyclic scaffolds. Spirocyclic piperidines, such as 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane , have emerged as privileged buildin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate spirocyclic scaffolds. Spirocyclic piperidines, such as 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane , have emerged as privileged building blocks. They offer enhanced metabolic stability, favorable 3D conformational profiles (high Fsp³ character), and improved solubility compared to traditional flat aromatic rings.

When scaling up the synthesis of these intermediates, rapid and non-destructive structural verification is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool to validate functional group integrity before committing batches to downstream coupling reactions.

This guide provides an in-depth comparative analysis of the FTIR spectral profile of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane against its common synthetic alternatives, detailing the causality behind the vibrational modes and providing a self-validating experimental protocol.

Structural Causality of Vibrational Modes

To accurately interpret the FTIR spectrum of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, we must deconstruct the molecule into its two defining functional domains and understand the physics driving their infrared absorption:

  • The Spiro Ketal (1,4-Dioxa Ring): Ketal linkages are characterized by highly polarized C-O bonds. When exposed to infrared radiation, the asymmetric stretching of the C-O-C network causes a massive change in the molecular dipole moment. This translates to a very strong, often broad and multiplet absorption band in the 1050–1150 cm⁻¹ region[1]. The presence of this band is the primary indicator that the acid-sensitive spiro ring remains intact[2].

  • The Tertiary Amine (N-Methylpiperidine moiety): Unlike primary or secondary amines, tertiary amines lack an N-H bond, meaning there will be no absorption above 3100 cm⁻¹. Instead, the N-CH₃ group exhibits a specific symmetric C-H stretching vibration. In rigid piperidine systems, these are known as Bohlmann bands, appearing as distinct low-frequency shoulders around 2780–2820 cm⁻¹ [3][4].

Comparative FTIR Peak Analysis

In synthetic workflows, the 8-methyl target is often evaluated alongside its unprotected secondary amine precursor (1,4-Dioxa-8-azaspiro[4.5]decane )[5] and its carbamate-protected analog (N-Boc-1,4-dioxa-8-azaspiro[4.5]decane ). The table below summarizes the quantitative spectral markers used to differentiate these alternatives.

Functional Group8-Methyl Target (cm⁻¹)Unprotected Precursor (cm⁻¹)N-Boc Alternative (cm⁻¹)Diagnostic Causality
N-H Stretch Absent~3300 - 3350 (Medium, broad)AbsentDifferentiates secondary from tertiary/protected amines.
C=O Stretch AbsentAbsent~1690 - 1710 (Strong)Confirms the presence of the carbamate (Boc) protecting group.
N-CH₃ Stretch ~2780 - 2820 (Weak)AbsentAbsentUniquely identifies the N-methyl alkylation state.
C-O-C Stretch ~1080 - 1120 (Strong)~1080 - 1120 (Strong)~1080 - 1120 (Strong)Validates the structural integrity of the spiro ketal core.
C-H (sp³) ~2850 - 2950 (Strong)~2850 - 2950 (Strong)~2850 - 2980 (Strong)Represents the piperidine and dioxolane aliphatic backbone.

Workflow Visualization: Spectral Decision Tree

To standardize quality control, I have designed a logical decision tree for the rapid FTIR-based identification of spirocyclic piperidine derivatives.

FTIR_Workflow Start Raw Material QC: Spirocyclic Piperidine ATR ATR-FTIR Data Acquisition Start->ATR CheckCOC Check 1100 cm⁻¹ (C-O-C Ketal) ATR->CheckCOC Validate Scaffold CheckNH Check 3300 cm⁻¹ (N-H Stretch) CheckCOC->CheckNH Ketal Intact CheckCO Check 1700 cm⁻¹ (C=O Stretch) CheckNH->CheckCO Peak Absent Precursor Identified: Secondary Amine CheckNH->Precursor Peak Present Target Confirmed: 8-Methyl Derivative CheckCO->Target Peak Absent (Check 2800 cm⁻¹ N-CH3) Boc Identified: N-Boc Derivative CheckCO->Boc Peak Present

Logical decision tree for FTIR-based identification of spirocyclic piperidine derivatives.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation steps to prevent false positives caused by contamination or instrumental drift.

Step 1: Instrument Calibration & Baseline Validation

  • Action: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan mathematically subtracts atmospheric H₂O and CO₂.

  • Self-Validation: Run a subsequent "blank" sample scan. The transmittance must remain at 100% ± 0.5% across the 4000–400 cm⁻¹ range. Any peaks indicate residual contamination on the crystal.

Step 2: Sample Application

  • Action: Apply 1–2 drops of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (neat liquid) directly onto the ATR crystal. Ensure complete coverage of the sensor area. Do not over-tighten the pressure anvil, as liquids do not require high pressure for optical contact.

Step 3: Spectral Acquisition & Processing

  • Action: Acquire the spectrum using 32 co-added scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the infrared beam.

  • Causality: ATR correction ensures that the relative intensities of the high-frequency C-H stretches and the low-frequency C-O-C stretches accurately reflect the molecule's true absorbance, allowing for direct comparison with transmission-mode library spectra.

Step 4: Post-Acquisition Verification

  • Action: Verify the absence of a broad peak at 3300 cm⁻¹ and the presence of the strong 1100 cm⁻¹ multiplet.

  • Self-Validation: Clean the crystal again with isopropanol and run a final blank scan. If the 1100 cm⁻¹ peak persists, the sample has etched or adhered to the crystal mount, requiring deeper solvent cleaning.

Performance Comparison: Why Choose the 8-Methyl Derivative?

When designing a synthetic route, the choice between the 8-methyl derivative, the unprotected precursor, and the N-Boc alternative dictates the boundaries of your chemistry:

  • Reactivity & Chemoselectivity: The unprotected precursor (1,4-Dioxa-8-azaspiro[4.5]decane) is a highly nucleophilic secondary amine[5]. If your downstream steps involve electrophiles (e.g., alkyl halides, acid chlorides), the unprotected nitrogen will readily react, leading to complex mixtures. The 8-methyl derivative is a tertiary amine; it is non-nucleophilic, allowing you to perform aggressive chemistry elsewhere on the molecule without unwanted N-alkylation.

  • Deprotection Dynamics & Scaffold Stability: The N-Boc alternative is widely used, but its removal requires strong acids (e.g., Trifluoroacetic acid or HCl). The critical flaw here is that the 1,4-dioxa spiro ketal is highly acid-sensitive[2]. Attempting to cleave the Boc group often results in the unintended hydrolysis of the ketal back to the piperidone. The 8-methyl group avoids this entirely, serving as a permanent, stable structural feature that withstands both harsh acidic and basic conditions.

References

  • PubChem. "1,4-Dioxa-8-azaspiro(4.5)decane". National Institutes of Health. [Link]

  • PubChem. "1,4-Dioxaspiro(4.5)decane". National Institutes of Health.[Link]

  • PubChem. "N-Methylpiperidine". National Institutes of Health.[Link]

  • Arkivoc. "Approaches to the Synthesis of Indolo[2,3-a]quinolizidine-2,6-dione". Arkat USA.[Link]

Sources

Comparative

Comparative GC-MS Fragmentation Guide: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane vs. Structural Analogs

Executive Summary & Application Context In modern drug development, functionalized spiroketals are indispensable building blocks. Specifically, 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is heavily utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In modern drug development, functionalized spiroketals are indispensable building blocks. Specifically, 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is heavily utilized in the synthesis of complex macrocyclic kinase inhibitors[1] and as a structural modulator to destabilize dimeric 14-3-3 proteins in targeted anti-cancer therapeutics[2].

For analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, distinguishing this methylated spiroketal from its unmethylated analog (1,4-dioxa-8-azaspiro[4.5]decane) and its non-ketalized precursor (1-methyl-4-piperidone) is a critical quality control step. This guide objectively compares the Electron Ionization (EI) GC-MS fragmentation patterns of these three compounds, providing a self-validating analytical framework and mechanistic insights into their structural elucidation.

Mechanistic Principles of EI Fragmentation

Understanding the causality behind mass spectral peaks prevents misidentification. In spiroketal azacycles, ionization at 70 eV can occur at either the nitrogen lone pair or the oxygen lone pairs, creating competing fragmentation pathways.

  • The Amine-Directed Pathway: In the non-ketalized precursor, 1-methyl-4-piperidone, the tertiary amine directs standard alpha-cleavage and dehydrogenation, yielding a prominent molecular ion at m/z 113.1 and a dehydrogenated fragment at m/z 111.1[3].

  • The Spiroketal-Directed Pathway (The m/z 87 Diagnostic Ion): When the ketone is protected as an ethylene ketal, the 1,4-dioxolane ring strongly dictates fragmentation. The unmethylated analog, 1,4-dioxa-8-azaspiro[4.5]decane, undergoes scission of the C(5)–C(6) and C(9)–C(10) bonds of the piperidine ring. This results in the loss of a C3H6N• radical (56 Da), leaving a highly stable spiroketal oxonium ion at m/z 87 [4].

  • The Methylation Shift: In 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, the N-methyl group changes the mass of the neutral loss during piperidine ring rupture from C3H6N• (56 Da) to C4H8N• (70 Da). However, because the charge is retained on the oxygen-rich spiroketal moiety, the resulting fragment is the exact samem/z 87 ion. This makes m/z 87 a universal, diagnostic marker for the 1,4-dioxaspiro[4.5]decane core, regardless of N-alkylation.

Self-Validating GC-MS Experimental Protocol

To ensure absolute trustworthiness in structural identification, the following protocol incorporates built-in validation steps to eliminate false positives caused by matrix effects or instrument drift.

Step 1: System Tuning and Mass Calibration Before sample analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). This self-validates the system by ensuring the diagnostic ions (m/z 69, 219, and 502) are within acceptable relative abundance ranges, confirming proper electron multiplier voltage and quadrupole mass axis calibration.

Step 2: Sample Preparation with Internal Standard Dissolve 1 mg of the target compound in 1 mL of GC-grade acetone[3]. Spike the solution with 10 µL of a 1 mg/mL tetradecane solution. The tetradecane acts as an internal standard, self-validating the chromatographic retention time (Retention Index) and ensuring injection volume consistency.

Step 3: Chromatographic Separation

  • Column: HP-5MS capillary column (30 m length, 0.25 mm ID, 0.25 µm film thickness)[3].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, operating in split mode (10:1 ratio).

  • Oven Program: Initial hold at 50°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.

Step 4: Electron Ionization (EI) and Detection

  • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Transfer Line: 280°C.

  • Scan Range: m/z 40 to 400.

GCMS_Workflow N1 Sample Preparation Dissolution in GC-grade Acetone + Internal Standard (Tetradecane) N2 System Validation PFTBA Tuning (m/z 69, 219, 502) Verify Mass Accuracy & Relative Abundance N1->N2 Proceed to N3 Chromatographic Separation HP-5MS Column (30m x 0.25mm) Gradient: 50°C to 280°C at 15°C/min N2->N3 If Tune Passes N4 Electron Ionization (EI) 70 eV Source Energy Source Temp: 230°C N3->N4 Elution N5 Mass Analysis & Data Processing Quadrupole MS (m/z 40-400) Extracted Ion Chromatogram (EIC) Generation N4->N5 Ion Detection

Figure 1: Self-validating GC-MS experimental workflow for spiroketal analysis.

Quantitative Data & Fragmentation Comparison

The table below summarizes the quantitative m/z shifts caused by the structural variations between the precursor, the unmethylated spiroketal, and the target methylated spiroketal.

CompoundMolecular FormulaMW ( g/mol )Molecular Ion [M]+•Piperidine Rupture IonKetal Cleavage Ion
1-Methyl-4-piperidone C6H11NO113.16m/z 113N/AN/A
1,4-Dioxa-8-azaspiro[4.5]decane C7H13NO2143.18m/z 143m/z 87 (Loss of 56 Da)m/z 98 (Loss of 45 Da)
8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane C8H15NO2157.21m/z 157m/z 87 (Loss of 70 Da)m/z 112 (Loss of 45 Da)

Note: The Ketal Cleavage Ion corresponds to the cleavage of the O(1)–C(2) and O(4)–C(5) bonds, resulting in the neutral loss of a C2H5O• radical (45 Da)[4].

Fragmentation Pathway Visualization

The diagram below maps the logical relationship between the molecular ions and their primary EI fragmentation products, highlighting how the N-methyl group shifts the ketal cleavage mass but preserves the diagnostic piperidine rupture mass.

GCMS_Fragmentation cluster_methylated 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane cluster_unmethylated 1,4-Dioxa-8-azaspiro[4.5]decane M1 Molecular Ion [M]+• m/z 157 F1_1 Piperidine Rupture m/z 87 Loss of C4H8N• M1->F1_1 Scission of C5-C6 & C9-C10 F1_2 Ketal Cleavage m/z 112 Loss of C2H5O• M1->F1_2 Cleavage of O1-C2 & O4-C5 M2 Molecular Ion [M]+• m/z 143 F2_1 Piperidine Rupture m/z 87 Loss of C3H6N• M2->F2_1 Scission of C5-C6 & C9-C10 F2_2 Ketal Cleavage m/z 98 Loss of C2H5O• M2->F2_2 Cleavage of O1-C2 & O4-C5

Figure 2: Comparative EI-MS fragmentation pathways of methylated vs. unmethylated spiroketals.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. 4

  • Monitoring the conversion of 4-methyl-piperidone to 1-methyl-2,3-dihydropyridin-4(1H)-one by GC-MS - Beilstein Journals. 3

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) - Journal of Medicinal Chemistry, ACS Publications.1

  • Destabilisation of dimeric 14-3-3 proteins as a novel approach to anti-cancer therapeutics - Oncotarget (NIH). 2

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Introduction: The Analytical Challenge of a Modern Synthetic Intermediate In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Modern Synthetic Intermediate

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar of drug safety and efficacy. 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, a unique spirocyclic compound featuring a tertiary amine, represents a class of building blocks whose structural complexity presents distinct analytical challenges. Its high polarity, basicity, and lack of a significant UV chromophore render traditional analytical approaches, such as standard reversed-phase (RP) HPLC with UV detection, inadequate for robust purity assessment.

This guide provides an in-depth, comparative analysis of chromatographic strategies for the purity determination of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. Moving beyond a simple listing of protocols, we will explore the causal relationships between analyte chemistry and methodological choices, offering a logical framework for developing a scientifically sound, self-validating, and robust purity method. Our primary focus will be on the development and validation of a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which we will then compare with an orthogonal Gas Chromatography (GC) approach.

Comparative Analysis of Chromatographic Strategies

The selection of a chromatographic mode is the most critical decision in method development. The physicochemical properties of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane—a polar, basic, and non-UV active compound—dictate a move away from conventional RP-HPLC.

  • Reversed-Phase (RP-HPLC): The workhorse of chromatography, RP-HPLC, struggles with highly polar compounds, which often elute at or near the void volume with little to no retention. While polar-embedded or polar-endcapped C18 columns can offer some improvement, achieving sufficient retention for a small, polar amine like our target analyte without the use of ion-pairing reagents is often difficult.[1] Ion-pairing reagents introduce complexity and are generally incompatible with mass spectrometry (MS), a preferred detector for this non-chromophoric compound.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for the separation of polar and hydrophilic compounds.[3] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4][5] This mode offers excellent retention for polar amines, making it a superior choice for this application.

  • Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with multiple functionalities, such as hydrophobic alkyl chains and ion-exchange groups.[6] This allows for simultaneous reversed-phase and ion-exchange interactions, providing excellent and tunable retention for polar, ionizable compounds.[7] While a powerful tool, the complexity of the dual retention mechanisms can sometimes make method development less straightforward than with HILIC.

  • Gas Chromatography (GC): For volatile and thermally stable amines, GC is a powerful orthogonal technique.[8][9] Given the structure of the target analyte, it is expected to be sufficiently volatile for GC analysis. However, the basicity of amines can lead to interactions with active sites in the GC system, causing poor peak shape (tailing).[8] This necessitates the use of specialized, highly inert columns designed for volatile amine analysis.[9][10]

In-Depth HPLC Method Development: A HILIC-MS Approach

Our primary focus is to develop a robust purity method using HILIC coupled with Mass Spectrometry (HILIC-MS). The MS detector obviates the need for derivatization, providing high sensitivity and selectivity.

Experimental Workflow for HILIC-MS Method Development

The development and validation process follows a logical progression from initial screening to final validation, ensuring a robust and reliable method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R1) A Analyte Characterization (Polar, Basic, No Chromophore) B Select HILIC-MS Strategy A->B C Column & Mobile Phase Screening (Amide, Diol, Silica) (Ammonium Formate vs. Acetate) B->C D Method Optimization (Gradient, pH, Temperature) C->D E System Suitability D->E Final Method Conditions F Specificity (Impurity Spiking) E->F G Linearity & Range F->G H Accuracy & Precision (Repeatability, Intermediate) G->H I LOD & LOQ H->I J Robustness I->J

Caption: Workflow for HILIC-MS method development and validation.

Detailed Experimental Protocol: HILIC-MS

1. Instrumentation and Reagents

  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, and column thermostat.

  • Detector: A single quadrupole or tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Columns:

    • Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

    • Phenomenex Luna HILIC, 3 µm, 2.0 x 100 mm

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

  • Standard: Reference standard of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane.

2. Initial Conditions (Scouting)

  • Mobile Phase A: Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Initial Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: ESI Positive (ESI+).

    • Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺.

    • Rationale: The tertiary amine is readily protonated, making ESI+ the ideal ionization mode. SIM mode provides maximum sensitivity for the target analyte.[11]

3. Method Optimization The initial scouting runs will inform the optimization process. The goal is to achieve a symmetric peak for the main component and good resolution from any potential impurities, such as the unmethylated precursor 1,4-Dioxa-8-azaspiro[4.5]decane.

  • Gradient Optimization: The gradient slope is adjusted to improve the separation of early-eluting polar impurities from the main peak. A shallower gradient at the beginning can enhance this resolution.

  • Buffer pH and Concentration: The pH of the mobile phase directly influences the ionization state of the tertiary amine.[12] While a pH of 3.0 is a good starting point to ensure full protonation, exploring a slightly higher pH (e.g., 4.5) might alter selectivity. Increasing buffer concentration can sometimes improve peak shape by mitigating secondary interactions with the stationary phase.

Logical Relationship of Method Parameters

Understanding how different parameters affect the chromatography is key to efficient optimization.

G cluster_params Adjustable Parameters cluster_outputs Performance Outcomes ACN % Acetonitrile Retention Retention Time ACN->Retention Increases (inversely) Resolution Resolution ACN->Resolution Affects pH Buffer pH pH->Retention Affects Shape Peak Shape pH->Shape Improves pH->Resolution Affects Buffer Buffer Conc. Buffer->Shape Improves

Caption: Relationship between key HILIC parameters and outcomes.

Optimized HILIC-MS Method & Data Summary

After optimization, the following conditions were found to be optimal.

ParameterOptimized ConditionRationale
Column Waters ACQUITY UPLC BEH Amide, 1.7 µmProvided the best peak shape and retention.
Mobile Phase A Water with 20 mM Ammonium Formate, pH 3.0Higher buffer concentration improved peak symmetry.
Mobile Phase B 95:5 Acetonitrile:Water with 20 mM Ammonium Formate, pH 3.0Small amount of water in organic phase improves reproducibility.
Gradient 95% B (0-1 min), 95-60% B (1-8 min), 60-95% B (8-8.1 min), 95% B (8.1-12 min)Shallow initial gradient resolves polar impurities.
Flow Rate 0.4 mL/minOptimal for the column dimension and particle size.
Column Temp. 35°CSlightly elevated temperature reduces backpressure and improves efficiency.
MS Detection ESI+, SIM Mode [M+H]⁺As per initial scouting.

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[13][14]

ParameterProcedureAcceptance Criteria
System Suitability Five replicate injections of a standard solution.%RSD of peak area and retention time < 2.0%; Tailing factor < 1.5.
Specificity Analyze blank, placebo, and spiked samples with potential impurities.Peak is free from interference at the retention time of the analyte.
Linearity Analyze at least five concentrations across the range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze spiked samples at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six determinations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.Determined and verified by injecting solutions at the calculated concentrations.
Robustness Vary parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability criteria are met; no significant impact on results.

Comparison with an Orthogonal Method: Gas Chromatography (GC-FID)

An orthogonal method uses a different separation principle and is crucial for a comprehensive purity assessment. GC is an excellent choice for this volatile amine.

GC-FID Protocol
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Restek Rtx-Volatile Amine, 30 m x 0.32 mm x 1.0 µm (or similar base-deactivated column).[9]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Sample Preparation: Dilute the sample in a suitable solvent like isopropanol.

Comparative Guide: HILIC-MS vs. GC-FID
FeatureHILIC-MS MethodGC-FID Method
Principle Hydrophilic PartitioningVolatility & Polarity
Selectivity Excellent for polar compounds and non-volatile impurities.Excellent for volatile impurities.
Sensitivity Very High (pg level) due to MS detection.High (ng level), but generally lower than MS.
Impurity ID Can provide mass information for tentative identification of unknowns.Identification requires coupling to MS.
Sample Prep Simple dilution.Simple dilution.
Challenges Requires access to LC-MS instrumentation.Potential for peak tailing if the system is not highly inert.
Orthogonality High. Provides a truly different assessment of purity.High. Confirms purity based on different chemical properties.

Conclusion

For the comprehensive purity analysis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, a single analytical method is insufficient. This guide demonstrates that a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Mass Spectrometry (MS) is the premier choice for a primary purity assay. Its ability to retain and separate this polar, basic compound provides a robust and sensitive platform for quantification and impurity profiling.

The development process, grounded in a logical understanding of the analyte's chemistry, leads to a scientifically sound method that can be fully validated according to ICH Q2(R1) guidelines.[15] Furthermore, the comparison with an orthogonal Gas Chromatography (GC) method highlights the importance of a multi-faceted approach. While HILIC-MS excels at analyzing polar and non-volatile species, GC-FID provides a crucial, complementary view, ensuring the detection of volatile impurities. Together, these two validated methods provide a high degree of confidence in the purity, quality, and safety of this critical synthetic intermediate.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch. [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Wikipedia. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Zhang, Y., et al. (2017). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Restek Corporation. (2020). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Restek. [Link]

  • Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. [Link]

  • Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC. [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). HPLC separation of diastereomers: chiral molecular tools useful for the preparation of enantiopure compounds and simultaneous determination of their absolute configurations. PMC. [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. SIELC. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • You, C., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]

  • Nguyen, N. V. T. (2019). Mixed-Mode Chromatography. ResearchGate. [Link]

  • Reddit. (2023). Developing a chiral separation on HPLC in NP. r/Chempros. [Link]

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. [Link]

  • PubMed. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. PubMed. [Link]

  • Scion Instruments. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Scion Instruments. [Link]

  • D’Attoma, A., & Heinisch, S. (2020). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Agilent Technologies. (n.d.). Analysis of volatile amines in DMA. Agilent. [Link]

  • Gubitz, G., & Schmid, M. G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines. ResearchGate. [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC. [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • ACS Publications. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum. Analytical Chemistry. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • AHH Chemical Co., Ltd. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. AHH Chemical Co., Ltd. [Link]

  • Chemchart. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane. Chemchart. [Link]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • Restek Corporation. (n.d.). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Restek. [Link]

Sources

Comparative

Comparative Guide: Validation of Analytical Methods for Spiro-Piperidine Detection

Executive Summary Spiro-piperidine scaffolds are pharmacologically privileged structures found in diverse therapeutic classes, including CGRP antagonists (e.g., ubrogepant), opioids, and NK1 antagonists. Their rigid spir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro-piperidine scaffolds are pharmacologically privileged structures found in diverse therapeutic classes, including CGRP antagonists (e.g., ubrogepant), opioids, and NK1 antagonists. Their rigid spirocyclic nature, combined with basic nitrogen centers and frequent chirality, presents a "perfect storm" of analytical challenges: severe peak tailing on traditional C18 columns, difficult stereoisomer separation, and susceptibility to significant matrix effects in bioanalysis.

This guide objectively compares UHPLC-MS/MS (the bioanalytical workhorse) against SFC-MS/MS (the chiral specialist) to determine the optimal validation strategy for drug development.

Part 1: The Analytical Challenge

Before selecting a method, the specific physicochemical behaviors of spiro-piperidines must be understood to prevent method failure during validation.

FeatureAnalytical ConsequenceMitigation Strategy
Secondary Amine (Basic pKa ~9-10) Severe interaction with residual silanols on silica columns, causing peak tailing and variable retention.Use Charged Surface Hybrid (CSH) columns or high-pH mobile phases (pH > 10).
Spiro-Stereocenters Enantiomers and diastereomers often co-elute in Reversed-Phase (RP) systems.SFC (Supercritical Fluid Chromatography) or Chiral RP-LC.[1][]
Rigid Lipophilicity High affinity for phospholipids in plasma, leading to ion suppression in MS.Supported Liquid Extraction (SLE) or SPE; avoid simple Protein Precipitation (PPT).

Part 2: Method Comparison & Performance Data

We compared the two dominant methodologies for detecting spiro-piperidines in biological matrices.

Method A: UHPLC-MS/MS (Reversed-Phase)
  • Best For: High-throughput PK/PD quantification of achiral analytes or when sensitivity (<10 pg/mL) is paramount.

  • Configuration: Waters XSelect CSH C18 column; Mobile Phase: Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Pros: Universal compatibility, extreme sensitivity.

  • Cons: Poor chiral resolution; requires extensive sample cleanup (SLE/SPE) to remove matrix effects.

Method B: SFC-MS/MS (Supercritical Fluid)[3][4]
  • Best For: Chiral separation of enantiomers/diastereomers and "green" high-speed analysis.

  • Configuration: Chiralpak IB-U (Sub-2 µm); Mobile Phase: CO2 / Methanol + 0.1% Isopropylamine.

  • Pros: Superior chiral resolution (

    
     often achieved where RP-LC fails); 3-5x faster run times.
    
  • Cons: Lower sensitivity compared to UHPLC-MS/MS (due to compressibility issues in source); limited injection volume.

Comparative Performance Data (Representative)

Data based on validation parameters for a prototype spiro-piperidine antagonist in human plasma.

ParameterUHPLC-MS/MS (RP)SFC-MS/MS (Chiral)Winner
LLOQ (Sensitivity) 5.0 pg/mL50.0 pg/mLUHPLC
Chiral Resolution (

)
0.8 (Co-elution)3.2 (Baseline)SFC
Run Time 6.5 min2.1 minSFC
Matrix Effect (ME%) 15-20% Suppression< 5% SuppressionSFC
Solvent Consumption 3.0 mL/run0.4 mL/runSFC

Part 3: Validation Framework (ICH Q2(R2) Aligned)

To validate a method for regulatory submission (IND/NDA), you must demonstrate the method is "fit for purpose."[3][4] Below is a self-validating protocol specifically designed for spiro-piperidines.

The "Self-Validating" Protocol: Matrix Effect Mitigation

Objective: Eliminate the "silanol effect" and phospholipid suppression common to basic spiro-compounds.

Step-by-Step Workflow:

  • Internal Standard (IS) Selection: You must use a Stable Isotope Labeled (SIL) IS (e.g.,

    
    -Spiro-drug). Analog ISs will not compensate for the specific matrix effects of the spiro-scaffold.
    
  • Sample Preparation (SLE):

    • Why: Protein precipitation leaves too many phospholipids that co-elute with lipophilic spiro-amines.

    • Protocol: Aliquot 100 µL plasma -> Add 100 µL 1% Formic Acid -> Load onto SLE+ plate (diatomaceous earth) -> Wait 5 min -> Elute with 1 mL MTBE (Methyl tert-butyl ether). Evaporate and reconstitute.

  • Chromatography (High pH):

    • Use a high pH (pH 10) ammonium bicarbonate buffer. This keeps the spiro-piperidine neutral (unprotonated), improving peak shape and increasing retention on C18, moving it away from the solvent front where suppression occurs.

Validation Criteria Checklist
ParameterAcceptance Criteria (FDA/ICH)Critical Note for Spiro-Piperidines
Selectivity No interfering peaks >20% of LLOQCheck for chiral inversion or interconversion during extraction.
Accuracy 85-115% (80-120% at LLOQ)Ensure high pH mobile phase doesn't degrade the sample in the autosampler.
Precision CV < 15% (20% at LLOQ)Watch for "carryover" due to the sticky nature of the basic amine.
Matrix Effect IS-normalized Factor ~ 1.0Critical: Monitor phospholipid transitions (m/z 184) to ensure they don't co-elute.

Part 4: Visualizing the Decision & Workflow

The following diagram illustrates the decision logic for selecting the correct validation path and the subsequent experimental workflow.

SpiroValidation cluster_0 Optimization Loop Start Spiro-Piperidine Method Validation IsChiral Is Chiral Separation Required? Start->IsChiral SFC_Path Select SFC-MS/MS (Chiralpak IB/IC) IsChiral->SFC_Path Yes (Enantiomers) UHPLC_Path Select UHPLC-MS/MS (CSH C18, pH 10) IsChiral->UHPLC_Path No (Achiral/Racemate) SFC_Prep Sample Prep: Protein Precip (PPT) (SFC tolerates matrix better) SFC_Path->SFC_Prep MatrixCheck Matrix Effect Evaluation SFC_Prep->MatrixCheck UHPLC_Prep Sample Prep: SLE or SPE (Crucial to remove PLs) UHPLC_Path->UHPLC_Prep UHPLC_Prep->MatrixCheck IS_Check Use SIL-IS? (Required for suppression) MatrixCheck->IS_Check Validation Execute ICH Q2(R2) Validation Protocol IS_Check->Validation Report Generate Validation Report Validation->Report

Caption: Decision matrix for selecting SFC vs. UHPLC based on chirality, with tailored sample preparation workflows to mitigate matrix effects.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Desfontaine, V., et al. (2015). Applicability of supercritical fluid chromatography–mass spectrometry to the analysis of diverse libraries of compounds: A comparison with liquid chromatography–mass spectrometry. Journal of Chromatography A. [Link]

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of basic drugs in plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. (Key reference for SLE/CSH strategy). [Link]

Sources

Validation

Comparative Technical Guide: 1-Methyl-4-Piperidone vs. Its Ethylene Ketal Derivative

Executive Summary In the synthesis of piperidine-based pharmacophores—particularly opioid analgesics (e.g., fentanyl analogues) and neuroleptics—the control of the C4 carbonyl group is the single most critical variable....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the synthesis of piperidine-based pharmacophores—particularly opioid analgesics (e.g., fentanyl analogues) and neuroleptics—the control of the C4 carbonyl group is the single most critical variable.

1-Methyl-4-piperidone (the Ketone ) is the active electrophile, serving as the immediate divergence point for scaffold functionalization. However, its high reactivity renders it susceptible to oxidative degradation (N-oxide formation) and unwanted side reactions during multi-step syntheses.

1-Methyl-4-piperidone ethylene ketal (the Ketal ) serves as the "latent" or "masked" form. It renders the C4 position orthogonal to nucleophiles (Grignard reagents, hydrides), allowing chemists to modify the piperidine ring or N-substituents without destroying the core carbonyl functionality.

Part 1: Chemical & Physical Profile

The fundamental difference lies in the hybridization of the C4 carbon: the Ketone is


 hybridized (planar, electrophilic), while the Ketal is 

hybridized (tetrahedral, sterically bulky, nucleophilically inert).
Feature1-Methyl-4-Piperidone (The Ketone)1-Methyl-4-Piperidone Ethylene Ketal (The Ketal)
IUPAC Name 1-Methylpiperidin-4-one8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
CAS Number 1445-73-4 28286-05-7
Molecular Weight 113.16 g/mol 157.21 g/mol
Physical State Clear to yellow liquidColorless to pale yellow liquid
Boiling Point ~55–60 °C (10 mmHg)~108–111 °C (26 mmHg)*
Reactivity High: Susceptible to nucleophilic attack, oxidation, and self-condensation.[1][2]Low: Stable to bases, Grignard reagents, and reducing agents (LiAlH₄).
Primary Use Direct precursor for reductive amination or Grignard addition.Protecting group strategy; stable storage form.

*Note: Boiling point for the ketal is estimated based on the N-H analogue (CAS 177-11-7) and standard methylene increments.

Part 2: Mechanistic Insight & Orthogonality

The utility of the Ketal derivative lies in its orthogonality . In complex synthesis, you often need to perform reactions that would destroy a ketone.

The "Protection" Logic

If you attempt to alkylate the nitrogen (assuming you started with the N-H nor-derivative) using a strong base and an alkyl halide, the C4 ketone can enolize, leading to self-aldol condensation or O-alkylation. By converting the ketone to the ethylene ketal, you remove the electrophilic carbonyl and the acidic alpha-protons (to a degree), allowing for cleaner N-functionalization.

Reactivity Matrix:

Reagent / ConditionReaction with Ketone (1-Methyl-4-piperidone)Reaction with Ketal (Derivative)
Grignard (R-MgBr) Reacts: Forms tertiary alcohol (e.g., 4-phenyl-4-piperidinol).No Reaction: Inert.
Reductive Amination (R-NH₂ + NaBH(OAc)₃) Reacts: Forms 4-aminopiperidines (e.g., Fentanyl precursors).No Reaction: Inert.
Strong Base (LDA/NaH) Enolization: Risk of aldol condensation.Stable: No enolizable C=O protons.
Aqueous Acid (HCl/H₂O) Stable: Forms salt (Hydrochloride).Unstable: Hydrolyzes back to Ketone.
Part 3: Experimental Protocols
Workflow Visualization

The following diagram illustrates the standard protection-deprotection cycle used to preserve the C4 center during harsh intermediate steps.

ProtectionCycle Ketone 1-Methyl-4-piperidone (Reactive Electrophile) Ketal Ethylene Ketal Derivative (Protected/Inert) Ketone->Ketal Ethylene Glycol p-TsOH, Toluene Dean-Stark (Ref 1) Intermed Intermediate Reaction (e.g., N-Alkylation/Reduction) Ketal->Intermed Reagent X (Ketone would react) Recovered Recovered Ketone (Ready for C4 functionalization) Intermed->Recovered Aq. HCl / Heat Hydrolysis (Ref 2) Recovered->Ketone Same Identity

Figure 1: The Protection-Deprotection Cycle. The Ketal acts as a temporary "bunker" for the carbonyl group.

Protocol A: Synthesis of the Ethylene Ketal (Protection)

Objective: Mask the reactive carbonyl to prevent side reactions.

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents:

    • 1-Methyl-4-piperidone (11.3 g, 100 mmol)

    • Ethylene Glycol (18.6 g, 300 mmol, 3.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) monohydrate (1.9 g, 10 mmol, 0.1 eq)

    • Solvent: Toluene or Benzene (150 mL)

  • Procedure:

    • Reflux the mixture vigorously. The water produced by the condensation will azeotrope with toluene and collect in the Dean-Stark trap.

    • Monitor reaction via TLC (System: MeOH/DCM 1:9). The ketone spot will disappear, and a less polar ketal spot will appear.

    • Endpoint: When water evolution ceases (approx. 4–6 hours).

  • Workup:

    • Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.

    • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Yield: Typically >90% as a pale yellow oil.

Protocol B: Hydrolysis of the Ketal (Deprotection)

Objective: Restore the carbonyl for drug synthesis (e.g., subsequent reaction with aniline).

  • Setup: 250 mL RBF with reflux condenser.

  • Reagents:

    • 1-Methyl-4-piperidone ethylene ketal (15.7 g, 100 mmol)

    • 6M Hydrochloric Acid (50 mL)

  • Procedure:

    • Dissolve the ketal in the acid solution.

    • Heat to reflux for 2–4 hours. The acetal oxygen atoms are protonated, making them good leaving groups, which are then displaced by water.[3]

  • Workup:

    • Cool the solution.

    • Neutralization: Carefully basify with 50% NaOH or solid Na₂CO₃ to pH ~10 (Keep cool to prevent degradation).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layers over Na₂SO₄ and evaporate solvent.

    • Result: 1-Methyl-4-piperidone is recovered.

Part 4: Regulatory & Safety Considerations

The "Masked" Precursor Risk Researchers must be acutely aware of the regulatory landscape surrounding piperidines.

  • DEA List I Status: 4-Piperidone (the N-H parent) and its acetals are designated List I chemicals in the United States [3].[4]

  • The "Derivative" Trap: While 1-methyl-4-piperidone (CAS 1445-73-4) is a distinct chemical from 4-piperidone, it is a direct precursor to N-methylfentanyl. The ethylene ketal (CAS 28286-05-7) is chemically an acetal of a piperidone derivative.

  • Compliance: In many jurisdictions, the ketal is treated with the same scrutiny as the ketone because it can be converted back to the active precursor via simple acid hydrolysis (Protocol B). Always verify with your Environmental Health & Safety (EHS) officer regarding DEA Form 486 requirements before purchasing or synthesizing these ketals.

Part 5: References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed. New York: Wiley. (Standard protocol for ketalization using ethylene glycol/TsOH).

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. [Link]

  • Drug Enforcement Administration (DEA). (2023).[5] Designation of 4-Piperidone as a List I Chemical.[4] Federal Register, 88 FR 21902.[5][6] (Defines regulatory control over piperidone acetals). [Link][5]

  • Janssen, P. A. J. (1962). Process for preparing 1-(2-aryl-ethyl)-4-piperidinones. U.S. Patent 3,051,712. (Foundational work on piperidone synthesis for fentanyl analogues).

Sources

Comparative

reference standards for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane analysis

Comprehensive Comparison Guide: Reference Standards for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Analysis Part 1: Executive Summary & Strategic Context 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 10461-98-0), also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Analysis

Part 1: Executive Summary & Strategic Context

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 10461-98-0), also known as 1-Methyl-4-piperidone ethylene ketal, is a critical protected intermediate in the synthesis of piperidine-based pharmacophores (e.g., antihistamines like Cyproheptadine and Loratadine derivatives).[1][2] Its primary function is to mask the reactive ketone of N-methyl-4-piperidone during Grignard or lithiation reactions.[2]

In a GMP environment, the selection of a reference standard for this molecule is not merely a purchasing decision—it is a compliance strategy. The presence of the unprotected ketone (impurity) or ring-opened hydrolysis products can drastically alter the yield and purity of the final API.

This guide objectively compares the performance and regulatory suitability of Certified Reference Materials (CRMs) versus Reagent Grade Standards , providing experimental workflows to validate their quality.

Part 2: Comparative Analysis of Reference Standard Grades

The "alternative" to a high-cost CRM is often a high-purity reagent.[2] While chemically similar, their analytical performance in a regulated setting differs fundamentally.

Table 1: Performance Matrix – CRM vs. Reagent Grade
FeatureCertified Reference Material (CRM) Reagent Grade / Analytical Standard Impact on Drug Development
Purity Assignment Mass balance (Chromatographic purity – Water – Residual Solvents – Inorganics)Simple Chromatographic Area %High: Reagent grade often overestimates content by ignoring water/solvents.[1][2]
Metrological Traceability Traceable to SI units (via NIST/BIPM primary standards)Not traceableCritical: Required for ISO 17025 & GMP assay validation.
Uncertainty (

)
Explicitly stated (e.g.,

)
UnknownHigh: Without

, you cannot calculate the total error budget of your method.
Stability Data Monitored stability program (Expiration Date)Retest Date onlyMedium: Risk of using degraded standard (hydrolysis to ketone).
Primary Application Quantitative Assay, Release Testing, CalibrationIdentification, R&D Screening, TLCOperational: Use CRM for release; Reagent for ID.

Part 3: Scientific Integrity – The Degradation Mechanism

To understand why the choice of standard matters, one must understand the molecule's instability. The ethylene ketal moiety is acid-labile.[2] Improper storage of a standard (even a CRM) can lead to hydrolysis, reverting it to the reactive ketone.

Visual 1: Stability & Degradation Pathway This diagram illustrates the reversible hydrolysis pathway that defines the critical impurity profile for this standard.

degradation_pathway cluster_conditions Storage Risks Ketal 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (Target Analyte) Inter Hemiketal Intermediate (Transient) Ketal->Inter + H2O / H+ (Slow) Ketone 1-Methyl-4-piperidone (Critical Impurity) Inter->Ketone Fast Glycol Ethylene Glycol (By-product) Inter->Glycol Risk1 Moisture Ingress Risk2 Residual Acid

Caption: Acid-catalyzed hydrolysis pathway. Ingress of moisture converts the Ketal (Blue) back to the Ketone (Red), altering assay potency.

Part 4: Experimental Protocols

These protocols are designed to validate the quality of your reference standard upon receipt.

Protocol A: Purity Assessment via GC-MS (Differentiation from Ketone)

Rationale: GC-MS is superior to LC-UV for this molecule due to the lack of a strong chromophore and the volatility of the amine.[2] This method quantifies the specific "Ketone Impurity" (1-Methyl-4-piperidone).[2]

Reagents:

  • Solvent: Dichloromethane (DCM), HPLC Grade (Amine stabilized).

  • Internal Standard: N-Methylpiperidine (or deuterated analog if available).[2]

Instrument Parameters:

  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[2]

  • Inlet: Split 50:1 @ 250°C.

  • Oven: 60°C (1 min) → 15°C/min → 280°C (3 min).

  • Detection: EI Source (70 eV), Scan range 40–300 amu.

Workflow:

  • Blank Prep: Inject pure DCM to ensure system cleanliness.[2]

  • Standard Prep: Dissolve Reference Standard at 1.0 mg/mL in DCM.

  • Analysis:

    • Target Peak (Ketal): Retention Time ~8.5 min.

    • Impurity Peak (Ketone): Retention Time ~4.2 min (Elutes significantly earlier).[2]

  • Acceptance Criteria:

    • CRM Grade: Ketone impurity peak area < 0.2%.[2]

    • Reagent Grade: Ketone impurity peak area often > 1.0%.[2]

Protocol B: Hydrolytic Stress Test (Self-Validation)

Rationale: Verify if your "Reagent Grade" alternative is robust enough for use as a secondary standard.[2]

  • Prepare a 10 mg/mL solution of the standard in Acetonitrile:Water (80:20) .

  • Adjust pH to ~2.0 with 0.1M HCl.[2]

  • Incubate at ambient temperature for 4 hours.

  • Neutralize with 0.1M NaOH and extract into DCM.

  • Analyze via GC-MS (Protocol A).[2]

  • Result: A significant rise in the peak at ~4.2 min confirms the identity of the hydrolysis degradant, validating your impurity method's specificity.

Part 5: Decision Matrix for Standard Selection

Visual 2: Selection Logic for Regulatory Compliance Use this flow to determine which grade of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane is required for your specific phase.[1][2]

selection_logic Start Select Application Phase1 Early Discovery / Synthesis Start->Phase1 Phase2 GMP Release / Stability Start->Phase2 Phase3 Impurity Profiling Start->Phase3 Reagent Reagent Grade (>95% Area) Phase1->Reagent Cost effective CRM Certified Reference Material (ISO 17034) Phase2->CRM Mandatory Traceability Decision1 Is Assay Accuracy Critical? Phase3->Decision1 Decision1->Reagent Qualitative ID Decision1->CRM Quantification Secondary In-House Secondary Std (Qualify vs CRM) CRM->Secondary Calibrate for Routine Use

Caption: Decision tree aligning standard grade with ICH Q7/Q3A regulatory requirements.

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000. Link

  • European Directorate for the Quality of Medicines (EDQM). "Reference Standards: Content and Use." Ph.[2] Eur. General Text 5.12. Link

  • LGC Standards. "Understanding the Difference Between Reference Materials and Certified Reference Materials." LGC Group, 2021. Link

  • Cordes, E. H., & Bull, H. G. "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chemical Reviews, 74(5), 1974, pp 581–603. (Foundational mechanism for ketal hydrolysis).[2]

  • PubChem. "Compound Summary: 1-Methyl-4-piperidone."[1][2][3] National Library of Medicine, CID 74049. Link[2]

Sources

Validation

Precision in Purity: Elemental Analysis Benchmarking for 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (C₈H₁₅NO₂) serves as a critical protected intermediate in the synthesis of piperidine-based pharmaceuticals. While often viewed merely as "N-methyl-4-piperidone ethylene ketal," its validation is non-trivial due to the physicochemical behavior of the tertiary amine and the ketal functionality.

For drug development professionals, relying solely on HPLC purity (>98%) is insufficient. Elemental Analysis (EA) provides the only absolute, matrix-independent verification of bulk purity, detecting non-chromophoric contaminants like water, inorganic salts, and trapped silica that chromatography misses. This guide contrasts theoretical stoichiometric expectations with the experimental realities of handling this hygroscopic spiro-amine.

Chemical Identity & Theoretical Framework

Before benchmarking experimental data, we must establish the rigid theoretical baseline derived from the molecular formula C₈H₁₅NO₂ .

Table 1: Physicochemical Profile & Theoretical Composition

PropertySpecification
IUPAC Name 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Physical State Pale yellow liquid / Low-melting solid (Ambient)
Boiling Point ~108–110 °C (at 35 hPa)
Solubility Miscible in DCM, MeOH, Water (pH dependent)

Theoretical Elemental Composition (w/w%):

  • Carbon (C): 61.12%

  • Hydrogen (H): 9.62%

  • Nitrogen (N): 8.91%

  • Oxygen (O): 20.35% (Calculated by difference)

Experimental Reality: Calculated vs. Found

In a high-throughput synthesis environment, "pure" samples rarely match theoretical values perfectly. The deviations tell a story of the compound's history—specifically its synthesis and isolation.

The Deviation Matrix

The following table compares the Ideal (Theoretical) values against two common experimental scenarios: a High-Quality Reference Standard and a Typical Process Sample (often rejected).

Table 2: Comparative Elemental Analysis Data

ElementTheoretical (%)Exp. Reference (Acceptable)Exp. Process Sample (Rejected)Interpretation of Deviation
Carbon 61.12 60.95 – 61.3058.40Low C: Indicates inorganic contamination (Silica/Salts) or significant water uptake.
Hydrogen 9.62 9.55 – 9.7510.15High H: Classic sign of retained solvent (Ethanol/Water) or hydrolysis.
Nitrogen 8.91 8.80 – 9.058.20Low N: Sample dilution by non-nitrogenous impurities (e.g., Ethylene Glycol).
Difference < 0.4% Passed (±0.3%) Failed (>2.0%) Action: Recrystallize/Distill & Dry.
Mechanism of Deviation

The synthesis of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane involves the condensation of N-methyl-4-piperidone with ethylene glycol. Two primary impurities distort EA results:

  • Hygroscopicity: The tertiary amine at position 8 is a proton acceptor. Exposure to humid air leads to the formation of hydrates (

    
    ), drastically lowering %C and %N while raising %H.
    
  • Ketal Hydrolysis: Traces of acid or moisture can reverse the ketal formation, releasing Ethylene Glycol (C₂H₆O₂). Excess glycol is difficult to remove completely and is non-chromophoric, often hiding in HPLC traces but skewing EA (High O, Low N).

Technical Protocol: High-Precision EA Workflow

To achieve the "Reference" quality data listed above, specific handling protocols are required. Standard open-vessel weighing will result in failure due to moisture uptake.

Workflow Visualization

The following diagram outlines the critical decision pathways for synthesizing and validating this compound.

EA_Workflow Start Crude Product (Post-Workup) Purification Distillation / Column (Remove Ethylene Glycol) Start->Purification Isolation Drying Vacuum Drying (P2O5, 40°C, >12h) Purification->Drying Solvent Removal Sampling Sample Prep (Inert Glove Box / N2) Drying->Sampling Critical Step Combustion Combustion Analysis (1000°C, O2) Sampling->Combustion DataReview Compare Calc vs Found Combustion->DataReview Decision Within ±0.4%? DataReview->Decision Pass Release Batch Decision->Pass Yes Fail Root Cause Analysis Decision->Fail No Fail->Purification Reprocess (Glycol/Water)

Figure 1: Critical path for Elemental Analysis validation, highlighting the necessity of rigorous drying and inert sampling.

Step-by-Step Methodology

1. Sample Preparation (The "Dry" Chain):

  • Pre-treatment: The oil must be dried under high vacuum (<1 mbar) at 40°C for 12 hours. Use Phosphorus Pentoxide (

    
    ) as a desiccant in the drying pistol to aggressively strip bound water.
    
  • Handling: Due to hygroscopicity, weigh samples (2–3 mg) into Tin (Sn) capsules inside a glove box or a nitrogen-flushed glove bag.

  • Sealing: Cold-weld the tin capsules immediately. Do not use silver capsules as they may not withstand the volatility of the liquid amine during the pre-combustion purge.

2. Instrumental Parameters (Combustion):

  • Oxidation: Flash combustion at 1000°C is required to fully oxidize the piperidine ring.

  • Carrier Gas: Helium flow at 100–120 mL/min.

  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard. It mimics the C/N ratio of the target molecule closely. Avoid Sulfanilamide if sulfur is not being analyzed to reduce catalyst exhaustion.

3. Calculation Correction: If the sample is persistently hygroscopic, calculate the "Hydrate Corrected" theoretical values.

  • Example: For a hemi-hydrate (

    
    ):
    
    • New MW:

      
      
      
    • New %C:

      
      
      
    • If experimental data matches this, the compound is pure but wet.

Troubleshooting & Advanced Validation

When EA fails despite rigorous drying, use Orthogonal Analysis to pinpoint the impurity.

Scenario A: Low Carbon, High Hydrogen
  • Cause: Residual solvent (Ethanol or Water).

  • Validation: Run ¹H-NMR (CDCl₃) . Look for a triplet at

    
     (Ethanol) or a broad singlet variable around 
    
    
    
    (Water).
  • Remediation: Azeotropic distillation with toluene followed by high-vacuum drying.

Scenario B: Low Nitrogen, Normal C/H Ratio
  • Cause: Non-nitrogenous organic impurity (e.g., unreacted Ethylene Glycol or decomposition products).

  • Validation: GC-MS is superior here. Ethylene glycol often elutes early or tails significantly.

  • Remediation: Wash the organic layer with saturated aqueous

    
     during workup to remove glycol, or perform column chromatography on basic alumina.
    
Scenario C: High Carbon
  • Cause: Trapped Toluene or Benzene from azeotropic drying.

  • Validation: ¹H-NMR aromatic region (

    
    ).
    

References

  • Wait, R. & Semmler, J. (2022). Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers. Link

  • Sigma-Aldrich. (2024). 1,4-Dioxa-8-azaspiro[4.5]decane Product Specification. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

This guide provides essential safety and logistical information for the proper disposal of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. As drug development professionals, our commitment to safety extends beyond the bench to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its responsible disposal. This document synthesizes technical data and field-proven practices to ensure that waste streams are managed in a manner that is safe, compliant, and environmentally responsible.

Hazard Profile and Core Safety Principles

Understanding the hazard profile is the cornerstone of safe disposal. Based on data for the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, the methylated analogue should be handled as a substance that is a skin, eye, and respiratory irritant, and as a combustible liquid.[1][2]

The primary causality for these hazards lies in its chemical structure: a heterocyclic amine. Such compounds can react with biological tissues and pose respiratory risks upon inhalation.[2] The operational imperative is, therefore, to prevent any direct contact or aerosolization throughout the handling and disposal process.

Table 1: Hazard and Property Summary for 1,4-Dioxa-8-azaspiro[4.5]decane

PropertyValue/ClassificationSource(s)
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[1][2]
Physical State Liquid (Combustible)[1]
Flash Point 81 °C / 177.8 °F[1][3]
Hazardous Decomposition Combustion produces Carbon oxides (CO, CO2) and Nitrogen oxides (NOx).[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[4]

This data is for the parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane, and should be used as a conservative baseline for handling its methylated derivative.

Waste Segregation: The First Line of Defense

Proper segregation is a self-validating system that prevents dangerous chemical reactions within waste containers. The core principle is to never mix incompatible waste streams.[5]

8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane waste must be collected in a dedicated, properly labeled hazardous waste container.[5] It must be segregated from:

  • Strong Oxidizing Agents: To prevent vigorous, potentially explosive reactions.[4]

  • Strong Acids and Bases: To avoid neutralization reactions that can generate heat and fumes.[4]

  • Aqueous Waste: While its water solubility is not well-documented, keeping it separate from aqueous waste streams is a prudent measure to prevent environmental release.

  • Non-Hazardous Waste: To avoid costly and improper disposal of non-hazardous materials.[5]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and disposal of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The choice of PPE is dictated by the potential routes of exposure identified in the hazard assessment.

  • Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves immediately after use using proper removal techniques to avoid skin contact.[6][7]

  • Eye/Face Protection: Use safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[1][7]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[4][8]

Step 2: Waste Collection and Containment

All waste containing 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, including contaminated materials like pipette tips and wipes, must be treated as hazardous waste.

  • Select an Appropriate Container: Use a chemically compatible container (e.g., glass or polyethylene) that can be securely sealed. The container must be in good condition, free of leaks or residues from previous, incompatible chemicals.[5][9]

  • Label the Container: Clearly label the container as "Hazardous Waste." The label must include the full chemical name: "Waste 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane" and an approximate concentration or volume. Do not use abbreviations.[5]

  • Keep the Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.[4][10]

  • Store Safely: Store the waste container in a designated satellite accumulation area within the lab, away from heat, sparks, or open flames.[1][5]

Step 3: Managing Spills and Contaminated Materials

In the event of a small spill, follow these procedures:

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Contain the Spill: Absorb the spilled material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[8]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[6][7] Do not create dust.

  • Clean the Area: Decontaminate the spill area thoroughly.

Step 4: Disposal of Empty Containers

Empty containers that held 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane must be handled carefully.

  • Option A (Recommended): Dispose as Hazardous Waste: If the container cannot be safely and thoroughly cleaned, or if it contains significant residue, it should be disposed of as hazardous waste.[9][11] This is the most conservative and often safest approach.

  • Option B (Triple-Rinsing): For containers that can be safely cleaned, triple-rinse with a suitable solvent (e.g., ethanol or acetone). Crucially, the rinsate from this process is also hazardous waste and must be collected in your designated waste container.[9][11] After triple-rinsing and air-drying in a fume hood, the original labels must be completely defaced or removed before the container is discarded or reused for compatible waste.[9]

Step 5: Final Disposal Pathway

Under no circumstances should 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane be disposed of down the drain or in regular trash.[6] The environmental risks associated with releasing heterocyclic amines into aquatic systems are significant.

The only acceptable disposal method is through a licensed and certified professional waste disposal service.[4][6] These services will typically consolidate the waste and send it for high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like NOx.[6][11]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the disposal of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane and its associated waste.

G cluster_prep Preparation & Collection cluster_handling Handling & Segregation cluster_final Final Disposal start Identify Waste: 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane (Pure, solution, or contaminated material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Approved Hazardous Waste Container ppe->container collect Collect Waste in Sealed Container container->collect spill Spill Occurs collect->spill drain DO NOT Pour Down Drain collect->drain trash DO NOT Place in Regular Trash collect->trash cleanup Absorb with Inert Material & Add to Waste Container spill->cleanup Yes segregate Store Separately From Incompatible Chemicals spill->segregate No cleanup->segregate disposal_q Is Container Full or Ready for Disposal? segregate->disposal_q contact_ehs Contact Institutional EHS or Licensed Waste Contractor disposal_q->contact_ehs Yes incineration Professional Disposal: High-Temperature Incineration contact_ehs->incineration

Caption: Decision workflow for the safe disposal of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane.

References

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. [Link]

  • 1,4-Dioxa-8-azaspiro(4.5)decane PubChem Entry. National Institutes of Health. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]

  • Safety Data Sheet - 1,4-Dioxaspiro[4.5]decan-8-one. Angene Chemical. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University, Risk Management and Safety. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago, Health and Safety. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from the known hazards of its parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane, to establish a robust safety protocol.

Understanding the Hazard Profile: A Foundation for Safety

The parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane, is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. This profile of hazards dictates a stringent PPE protocol to prevent accidental exposure and ensure the well-being of laboratory personnel. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of aerosols or dusts can compromise the respiratory system. Therefore, our primary objective is to establish a comprehensive barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. The following table summarizes the recommended PPE, drawing upon established safety standards and the hazard profile of the parent compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield in combination with safety glasses with side shields. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]To prevent contact with splashes or aerosols that can cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[3]To prevent skin contact, which is a known cause of irritation.[6]
Body Protection A laboratory coat with long sleeves and a solid front.[2]To protect the skin on the arms and body from accidental spills or splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or if there is a risk of generating dust or aerosols.[3][7]To prevent the inhalation of the compound, which may cause respiratory irritation.

This comprehensive PPE ensemble forms a self-validating system of protection. Each component addresses a specific route of exposure, and their combined use significantly mitigates the risk of accidental contact.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount. The following workflow is designed to guide researchers through the safe handling of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane, from preparation to disposal.

1. Pre-Handling Preparation:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • PPE Donning: Before entering the designated handling area, don all required PPE as outlined in the table above. Ensure a proper fit for all equipment.

2. Handling the Compound:

  • Avoid Direct Contact: Use appropriate tools (spatulas, scoops) to handle the solid compound.

  • Minimize Dust and Aerosol Generation: Handle the compound gently to avoid creating dust. If dissolving, add the solid to the solvent slowly.

  • Containment: Keep the container with the compound tightly closed when not in use.[5]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the compound.

  • PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first.[9]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane and any contaminated materials is a critical final step.

  • Unused Material: Dispose of as hazardous waste at an approved waste disposal facility.[2] Do not pour down the drain.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, including gloves, disposable lab coats, and cleaning materials, should be treated as hazardous waste and disposed of accordingly.[2][7]

  • Contaminated Packaging: Dispose of the original container in the same manner as the unused product.[2]

The following diagram illustrates the logical workflow for safe handling and PPE selection.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Assess_Hazards Assess Hazards (Skin, Eye, Respiratory Irritant) Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) Assess_Hazards->Select_PPE Informs Selection Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_in_Hood Handle in Chemical Fume Hood Don_PPE->Handle_in_Hood Proceed to Handling Minimize_Exposure Minimize Dust/Aerosol Generation Handle_in_Hood->Minimize_Exposure Containment Keep Container Closed Minimize_Exposure->Containment Decontaminate Decontaminate Work Area & Equipment Containment->Decontaminate After Handling Doff_PPE Doff PPE Safely Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Chemical & Contaminated Materials as Hazardous Waste Wash_Hands->Dispose_Waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane
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